Product packaging for Hpk1-IN-29(Cat. No.:)

Hpk1-IN-29

Cat. No.: B15143788
M. Wt: 489.4 g/mol
InChI Key: QSCRZQWKTHMGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hpk1-IN-29 is a useful research compound. Its molecular formula is C26H18F3N5O2 and its molecular weight is 489.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18F3N5O2 B15143788 Hpk1-IN-29

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H18F3N5O2

Molecular Weight

489.4 g/mol

IUPAC Name

4-[2,6-difluoro-4-(5-oxa-7-azaspiro[2.5]oct-6-en-6-ylamino)phenoxy]-3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C26H18F3N5O2/c27-16-3-1-14(2-4-16)18-11-32-24-21(18)22(15(9-30)10-31-24)36-23-19(28)7-17(8-20(23)29)34-25-33-12-26(5-6-26)13-35-25/h1-4,7-8,10-11H,5-6,12-13H2,(H,31,32)(H,33,34)

InChI Key

QSCRZQWKTHMGCG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN=C(OC2)NC3=CC(=C(C(=C3)F)OC4=C5C(=CNC5=NC=C4C#N)C6=CC=C(C=C6)F)F

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-29: A Technical Guide to its Mechanism of Action in T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell function. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Hpk1-IN-29 is a potent inhibitor of HPK1, identified as compound 38 in patent WO2021175270A1.[1] This technical guide delineates the mechanism of action of HPK1 inhibition in T-cells, with a focus on the anticipated effects of this compound, supported by data from analogous potent HPK1 inhibitors. While specific quantitative data for this compound is not extensively available in the public domain, this guide provides a comprehensive overview of its expected biological activity and the experimental frameworks for its characterization.

The Role of HPK1 in T-Cell Receptor (TCR) Signaling: A Negative Feedback Loop

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 plays a crucial role in dampening this signal, acting as an intracellular immune checkpoint.

The canonical pathway of HPK1-mediated T-cell inhibition is as follows:

  • Activation of HPK1: Following TCR stimulation, HPK1 is recruited to the immunological synapse and becomes activated through phosphorylation.

  • Phosphorylation of SLP-76: Activated HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76 S376).

  • Recruitment of 14-3-3 Proteins: The phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins.

  • Signalosome Disassembly and Degradation: The binding of 14-3-3 proteins to SLP-76 leads to the dissociation of the SLP-76-containing signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76.

  • Attenuation of T-Cell Activation: The degradation of SLP-76 effectively terminates the downstream signaling cascade, leading to reduced cytokine production, proliferation, and overall T-cell effector function.

Mechanism of Action of this compound

This compound, as a potent HPK1 inhibitor, is designed to abrogate this negative feedback loop. By binding to the ATP-binding site of HPK1, it prevents the phosphorylation of SLP-76. This leads to:

  • Sustained TCR Signaling: By preventing SLP-76 degradation, the integrity of the T-cell signalosome is maintained, leading to a more robust and sustained activation signal.

  • Enhanced T-Cell Effector Functions: This enhanced signaling translates into increased production of key anti-tumor cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and augmented T-cell proliferation and cytotoxicity.

  • Overcoming Immune Suppression: HPK1 is also implicated in the signaling pathways of immunosuppressive molecules found in the tumor microenvironment (TME), such as prostaglandin E2 (PGE2) and adenosine. Inhibition of HPK1 can render T-cells resistant to these suppressive signals.

Quantitative Data on Potent HPK1 Inhibitors

While specific data for this compound is limited, the following tables summarize the reported activities of other potent and selective HPK1 inhibitors, providing a benchmark for the expected potency of this compound.

Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors

CompoundHPK1 Enzymatic IC50 (nM)Jurkat pSLP-76 (S376) IC50 (nM)T-Cell IL-2 Secretion EC50 (nM)Reference
Compound [I]0.231.5[2]
HPK1-IN-542.67Not ReportedNot Reported[3]
HPK1-IN-400.9Not ReportedNot Reported[3]
HPK1-IN-360.5Not ReportedNot Reported[3]

Table 2: Functional Effects of HPK1 Inhibition on T-Cell Cytokine Production

Cell TypeTreatmentFold Increase in IL-2 ProductionFold Increase in IFN-γ Production
Human PBMCsHPK1 InhibitorConcentration-dependent increaseConcentration-dependent increase
Human CD8+ T-cellsHPK1 Inhibitor (1 µM)~2-4 fold~1.5-3 fold

Experimental Protocols

The characterization of this compound's mechanism of action in T-cells involves a series of key experiments:

HPK1 Enzymatic Assay
  • Objective: To determine the direct inhibitory activity of this compound on the kinase activity of recombinant HPK1.

  • Methodology:

    • Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from SLP-76) and ATP (often radiolabeled [γ-³²P]ATP or in a system coupled with ADP detection).

    • This compound is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The amount of phosphorylated substrate is quantified using a scintillation counter, filter-binding assay, or a luminescence-based assay (e.g., ADP-Glo).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular pSLP-76 (S376) Assay
  • Objective: To measure the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context.

  • Methodology:

    • Jurkat T-cells or primary human T-cells are pre-incubated with various concentrations of this compound.

    • T-cells are stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.

    • After a short incubation period (e.g., 15-30 minutes), the cells are fixed and permeabilized.

    • Cells are stained with a fluorescently labeled antibody specific for pSLP-76 (S376).

    • The mean fluorescence intensity (MFI) of the pSLP-76 signal is quantified by flow cytometry.

    • IC50 values are determined by plotting the percentage of pSLP-76 inhibition against the inhibitor concentration.

T-Cell Cytokine Production Assay
  • Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector function.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+/CD8+ T-cells are cultured in the presence of varying concentrations of this compound.

    • T-cells are activated with anti-CD3/anti-CD28 antibodies or beads.

    • The cell culture supernatants are collected after 24-72 hours.

    • The concentrations of secreted cytokines (e.g., IL-2, IFN-γ, TNF-α) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array (CBA) with flow cytometry analysis.

    • EC50 values for cytokine release are calculated.

T-Cell Proliferation Assay
  • Objective: To determine the effect of this compound on T-cell proliferation.

  • Methodology:

    • T-cells are labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.

    • The labeled cells are cultured with different concentrations of this compound and stimulated with anti-CD3/anti-CD28.

    • After 3-5 days, the dilution of the dye, which corresponds to cell division, is analyzed by flow cytometry.

    • The percentage of proliferated cells is quantified.

Visualizations

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Activation PLCg1 PLCγ1 SLP76->PLCg1 Activation AP1 AP-1 Activation SLP76->AP1 NFkB NF-κB Activation SLP76->NFkB pSLP76 pSLP-76 (S376) HPK1->SLP76 Phosphorylates (S376) Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibits NFAT NFAT Activation PLCg1->NFAT Cytokines Cytokine Production (IL-2, IFN-γ) NFAT->Cytokines AP1->Cytokines NFkB->Cytokines Proliferation T-Cell Proliferation Cytokines->Proliferation Prot_Deg Proteasomal Degradation Fourteen33 14-3-3 pSLP76->Fourteen33 Recruits Fourteen33->Prot_Deg Leads to Experimental_Workflow cluster_assays Assays start Start: Isolate Human PBMCs or T-Cells preincubate Pre-incubate with this compound (Dose-Response) start->preincubate stimulate Stimulate with anti-CD3/CD28 preincubate->stimulate pslp76 pSLP-76 (S376) Analysis (Flow Cytometry) stimulate->pslp76 cytokine Cytokine Measurement (ELISA / CBA) stimulate->cytokine proliferation Proliferation Assay (CFSE / CellTrace) stimulate->proliferation end End: Determine IC50 / EC50 Values pslp76->end cytokine->end proliferation->end

References

The Role of HPK1 Inhibition in Dendritic Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune cell function.[1][2] Predominantly expressed in hematopoietic cells, including dendritic cells (DCs), HPK1 acts as a crucial checkpoint, attenuating the signaling pathways that lead to robust immune responses.[3] This technical guide provides an in-depth analysis of the role of HPK1 in dendritic cell activation, with a focus on the effects of its pharmacological inhibition. While direct data on the specific inhibitor Hpk1-IN-29 in dendritic cells is limited in the current literature, this document synthesizes the substantial evidence from studies on genetic deletion and other potent HPK1 inhibitors to provide a comprehensive overview for researchers and drug development professionals. Inhibition of HPK1 has been shown to enhance DC maturation, augment the production of pro-inflammatory cytokines, and consequently, bolster T-cell mediated anti-tumor immunity.

Introduction: HPK1 as a Negative Regulator in Dendritic Cells

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses. Upon encountering pathogens or other inflammatory stimuli, DCs undergo a complex process of maturation, characterized by the upregulation of co-stimulatory molecules, production of inflammatory cytokines, and enhanced antigen presentation to naive T-cells.

HPK1 functions as an intracellular signaling node that dampens the activation signals within DCs.[2] Studies utilizing HPK1-deficient (HPK1-/-) mice have demonstrated that in the absence of HPK1, bone marrow-derived dendritic cells (BMDCs) exhibit a superior ability to stimulate T-cell proliferation both in vitro and in vivo.[4] This enhanced activity is attributed to several key phenotypic and functional changes in the HPK1-/- BMDCs upon maturation, including increased expression of co-stimulatory molecules like CD80 and CD86, and heightened production of pro-inflammatory cytokines such as IL-12, IL-1β, TNF-α, and IL-6.[4] These findings identify HPK1 as a promising molecular target for enhancing DC-based immunotherapies against cancer and other diseases.

Quantitative Effects of HPK1 Inhibition on Dendritic Cell Activation

The pharmacological inhibition of HPK1 largely mirrors the effects observed in genetic knockout studies, leading to a more potent DC activation profile. Below is a summary of the key quantitative data from studies using small molecule HPK1 inhibitors.

Table 1: Effect of HPK1 Inhibition on Co-stimulatory Molecule Expression in Human Dendritic Cells
Co-stimulatory MoleculeTreatment ConditionFold Change vs. Control (or Qualitative Effect)Reference
CD801 µM HPK1 inhibitor +/- IFN-γEnhanced expression[5]
CD861 µM HPK1 inhibitor +/- IFN-γEnhanced expression[5]
HLA-DR1 µM HPK1 inhibitorEnhanced expression[5]
Table 2: Effect of HPK1 Inhibition on Pro-inflammatory Cytokine Secretion by Dendritic Cells
CytokineCell TypeTreatment ConditionFold Change vs. Control (or Statistical Significance)Reference
IL-1βHuman Dendritic Cells1 µM HPK1 inhibitor + LPS + IFN-γStatistically significant increase (p<0.05 to p<0.0001 depending on donor)[5]
IL-12Mouse HPK1-/- BMDCsLPS stimulationIncreased production[4]
TNF-αMouse HPK1-/- BMDCsLPS stimulationIncreased production[4]
IL-6Mouse HPK1-/- BMDCsLPS stimulationIncreased production[4]

Signaling Pathways Modulated by HPK1 in Dendritic Cells

HPK1 is a serine/threonine kinase that integrates signals from various cell surface receptors, including Toll-like receptors (TLRs) such as TLR4 (the receptor for LPS), to negatively regulate downstream signaling cascades.[6] In dendritic cells, HPK1 is thought to primarily impact the activation of key transcription factors such as AP-1, NFAT, and NF-κB, which are essential for the expression of co-stimulatory molecules and pro-inflammatory cytokines.[4]

Upon TLR4 activation by LPS, a signaling cascade is initiated that typically leads to the activation of MAP kinases (e.g., JNK, p38, ERK) and the IKK complex, culminating in the activation of AP-1 and NF-κB. HPK1 interferes with this process. As a MAP4K, HPK1 can activate downstream MAP3Ks like MEKK1, which in turn can activate the JNK pathway.[7] However, the predominant role of HPK1 in this context appears to be inhibitory.

HPK1_Signaling_in_DC_Activation cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MEKK1 MEKK1 TLR4->MEKK1 activates IKK_complex IKK Complex TLR4->IKK_complex activates HPK1 HPK1 HPK1->MEKK1 negatively regulates HPK1->IKK_complex negatively regulates MKK4 MKK4/7 MEKK1->MKK4 JNK JNK MKK4->JNK AP1 AP-1 JNK->AP1 activates Gene_Expression Gene Expression (CD80, CD86, IL-1β, IL-12, etc.) AP1->Gene_Expression activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Gene_Expression translocates & activates

Caption: Putative HPK1 signaling pathway in dendritic cell activation.

Experimental Protocols

The following are representative protocols for assessing the impact of HPK1 inhibitors on dendritic cell activation, based on methodologies described in the cited literature.

Isolation and Culture of Human Monocyte-Derived Dendritic Cells
  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for CD14+ monocytes from PBMCs using negative selection magnetic beads.

  • Differentiation into Immature DCs: Culture the enriched monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL).

  • Treatment with HPK1 Inhibitor: On day 5 or 6, treat the immature DCs with the desired concentrations of this compound or another HPK1 inhibitor (e.g., 1 µM) or vehicle control for a specified pre-incubation period (e.g., 2 hours).

  • Maturation of DCs: Induce DC maturation by adding a stimulation cocktail, such as LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL), and incubate for 24-48 hours.[5]

Flow Cytometry Analysis of DC Maturation Markers
  • Cell Harvesting: After the maturation period, harvest the dendritic cells.

  • Staining: Stain the cells with fluorescently labeled antibodies against surface markers of interest, such as CD11c, HLA-DR, CD80, and CD86.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Analysis: Analyze the expression levels (e.g., mean fluorescence intensity) of the maturation markers on the CD11c+ HLA-DR+ DC population.

Cytokine Production Assay
  • Supernatant Collection: After the DC maturation period, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of secreted cytokines (e.g., IL-1β, IL-12, TNF-α) in the supernatants using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Human Blood Monocyte_Enrichment Enrich CD14+ Monocytes PBMC_Isolation->Monocyte_Enrichment DC_Differentiation Differentiate into Immature DCs (5-7 days) Monocyte_Enrichment->DC_Differentiation HPK1i_Treatment Treat with HPK1 Inhibitor (e.g., this compound) DC_Differentiation->HPK1i_Treatment DC_Maturation Induce Maturation (e.g., LPS + IFN-γ, 24-48h) HPK1i_Treatment->DC_Maturation Harvest_Cells Harvest Cells DC_Maturation->Harvest_Cells Collect_Supernatant Collect Supernatant DC_Maturation->Collect_Supernatant Flow_Cytometry Flow Cytometry Analysis (CD80, CD86, HLA-DR) Harvest_Cells->Flow_Cytometry Cytokine_Assay Cytokine Assay (IL-1β, IL-12) Collect_Supernatant->Cytokine_Assay

References

Hpk1-IN-29 and the B-cell Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of the immune response. Primarily expressed in hematopoietic cells, HPK1 attenuates signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby dampening immune cell activation. Pharmacological inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide focuses on the role of HPK1 in the B-cell immune response and the therapeutic potential of its inhibition, with a particular focus on the potent inhibitor Hpk1-IN-29 and related molecules. We will delve into the core signaling pathways, present quantitative data from key experiments, and provide detailed experimental protocols relevant to the study of HPK1 inhibitors in B-cells.

The Role of Hpk1 in B-cell Receptor Signaling

HPK1 is a crucial negative feedback regulator in B-cell activation.[1] Upon engagement of the B-cell receptor (BCR) by an antigen, the BCR-associated kinase Syk rapidly phosphorylates and activates HPK1.[2] Activated HPK1 then phosphorylates the B-cell linker protein (BLNK) at threonine 152.[2][3] This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of BLNK.[1][3] The degradation of BLNK, a key scaffold protein, dismantles the signaling complex and attenuates downstream pathways, including the activation of MAPKs (ERK, p38, and JNK) and IκB kinase (IKK), ultimately suppressing B-cell proliferation and activation.[1][3]

The inhibition of HPK1, therefore, prevents the degradation of BLNK, leading to a more sustained and robust B-cell response. This enhanced activation is characterized by increased proliferation, higher expression of activation markers, and greater antibody production.

Hpk1 Signaling Pathway in B-cells

Hpk1_BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Syk Syk BCR->Syk activates Antigen Antigen Antigen->BCR binds Hpk1 Hpk1 Syk->Hpk1 phosphorylates & activates Hpk1_active Activated Hpk1 (Phosphorylated) Hpk1->Hpk1_active BLNK BLNK Hpk1_active->BLNK phosphorylates pBLNK Phosphorylated BLNK (Thr152) BLNK->pBLNK Downstream_Signaling Downstream Signaling (MAPK, IKK activation) BLNK->Downstream_Signaling activates 14-3-3 14-3-3 pBLNK->14-3-3 recruits Ubiquitination Ubiquitination 14-3-3->Ubiquitination leads to Ubiquitination->BLNK targets Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation leads to Proteasomal_Degradation->Downstream_Signaling suppresses B_cell_Response B-cell Proliferation & Activation Downstream_Signaling->B_cell_Response Hpk1_IN_29 This compound Hpk1_IN_29->Hpk1_active inhibits

Caption: Hpk1-mediated negative regulation of BCR signaling.

Quantitative Analysis of Hpk1 Inhibition in B-cells

While specific quantitative data for this compound on B-cell responses is not extensively published in publicly available literature, data from other potent and selective HPK1 inhibitors, such as NDI-101150, provide a strong indication of the expected effects.

Table 1: In Vitro Activity of HPK1 Inhibitor NDI-101150 on Human B-cells
ParameterAssay TypeStimulusReadoutEC50 / EffectReference
BLNK PhosphorylationIn-cell WesternAnti-IgM/Anti-CD40pBLNK (Thr152)Dose-dependent decrease[2]
B-cell ActivationFlow CytometryCD40LCD69 ExpressionDose-dependent increase[2]
Antibody SecretionELISACD40LIgG ProductionDose-dependent increase[2]
B-cell ProliferationCellTiter-Glo®CD40LLuminescenceDose-dependent increase[2]

Note: This data is for the HPK1 inhibitor NDI-101150 and is presented as a surrogate to illustrate the expected biological effects of potent HPK1 inhibition on B-cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of HPK1 inhibitors on B-cell function. These protocols are based on established methods and can be adapted for the study of this compound.

B-cell Isolation and Culture

Objective: To obtain a pure population of primary human B-cells for in vitro assays.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD19 MicroBeads (or other B-cell isolation kits)

  • MACS columns and magnet

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol.

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMC layer twice with PBS.

  • Isolate CD19+ B-cells from PBMCs using positive selection with CD19 MicroBeads according to the manufacturer's instructions.

  • Assess the purity of the isolated B-cell population by flow cytometry using an anti-CD19 antibody. Purity should be >95%.

  • Resuspend the purified B-cells in complete RPMI-1640 medium and rest the cells overnight at 37°C, 5% CO2 before proceeding with functional assays.[2]

BLNK Phosphorylation Assay

Objective: To determine the effect of an HPK1 inhibitor on the phosphorylation of its direct substrate, BLNK, in B-cells.

Materials:

  • Purified human B-cells

  • HPK1 inhibitor (e.g., this compound) dissolved in DMSO

  • B-cell activators: Anti-IgM and Anti-CD40 antibodies

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BLNK (Thr152) and anti-total-BLNK

  • Secondary antibody conjugated to a fluorescent dye

  • In-cell Western or standard Western blot equipment

Protocol:

  • Seed purified B-cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the HPK1 inhibitor or DMSO (vehicle control) for 1 hour at 37°C.[2]

  • Stimulate the B-cells with a combination of anti-IgM and anti-CD40 antibodies for 15-30 minutes at 37°C.

  • Lyse the cells and perform either an in-cell Western assay or a standard Western blot to detect the levels of phosphorylated and total BLNK.

  • Quantify the band intensities and normalize the phospho-BLNK signal to the total BLNK signal.

B-cell Activation Marker Analysis

Objective: To assess the effect of an HPK1 inhibitor on the expression of early activation markers on the surface of B-cells.

Materials:

  • Purified human B-cells

  • HPK1 inhibitor

  • B-cell activator: CD40L or a combination of anti-CD40, IL-21, and IL-4[2]

  • Fluorescently labeled anti-CD69 antibody

  • Flow cytometer

Protocol:

  • Seed purified B-cells in a 96-well plate.

  • Pre-treat the cells with the HPK1 inhibitor or DMSO for 1 hour.

  • Stimulate the B-cells with CD40L or other appropriate stimuli.

  • Incubate the cells for 2 hours at 37°C.[2]

  • Stain the cells with a fluorescently labeled anti-CD69 antibody.

  • Analyze the expression of CD69 on the B-cell surface by flow cytometry.

B-cell Proliferation Assay

Objective: To measure the effect of an HPK1 inhibitor on B-cell proliferation.

Materials:

  • Purified human B-cells

  • HPK1 inhibitor

  • B-cell activator: CD40L

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Seed purified B-cells in a white-walled 96-well plate.

  • Pre-treat the cells with the HPK1 inhibitor or DMSO for 1 hour.

  • Stimulate the B-cells with CD40L.

  • Incubate the plate for 5 days at 37°C.[2]

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescent signal using a luminometer. The signal is proportional to the number of viable, proliferating cells.

Antibody Secretion Assay (ELISA)

Objective: To quantify the effect of an HPK1 inhibitor on antibody production by B-cells.

Materials:

  • Purified human B-cells

  • HPK1 inhibitor

  • B-cell activator: CD40L

  • Human IgG ELISA kit

Protocol:

  • Seed purified B-cells in a 96-well plate.

  • Pre-treat the cells with the HPK1 inhibitor or DMSO for 1 hour.

  • Stimulate the B-cells with CD40L.

  • Incubate the plate for 4 days at 37°C.[2]

  • Collect the culture supernatant.

  • Quantify the concentration of IgG in the supernatant using a human IgG ELISA kit according to the manufacturer's protocol.

Experimental Workflow

Experimental_Workflow cluster_assays Functional Assays Start Start B_cell_Isolation Isolate Human B-cells (CD19+ Selection) Start->B_cell_Isolation Pre_treatment Pre-treat with this compound or Vehicle (1 hr) B_cell_Isolation->Pre_treatment Stimulation Stimulate B-cells (e.g., CD40L, anti-IgM) Pre_treatment->Stimulation BLNK_Assay BLNK Phosphorylation (15-30 min) Stimulation->BLNK_Assay Activation_Assay CD69 Expression (2 hrs) Stimulation->Activation_Assay Proliferation_Assay Proliferation (5 days) Stimulation->Proliferation_Assay Antibody_Assay IgG Secretion (4 days) Stimulation->Antibody_Assay Data_Analysis Data Analysis and Interpretation BLNK_Assay->Data_Analysis Activation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Antibody_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing Hpk1 inhibitor effects on B-cells.

Conclusion

HPK1 is a key negative regulator of the B-cell immune response. Its inhibition by small molecules like this compound presents a compelling therapeutic strategy to augment humoral immunity. The data from related compounds and the detailed experimental protocols provided in this guide offer a solid framework for researchers and drug developers to investigate and advance HPK1 inhibitors. Future studies should focus on generating specific data for this compound in B-cells to fully characterize its potential in immuno-oncology and other indications where enhanced B-cell function is desirable.

References

Hpk1 Inhibition: A Technical Guide to Overcoming Negative Regulation in T-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its inhibitory role in T-cell activation presents a compelling therapeutic target for enhancing anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of HPK1-mediated negative regulation of TCR signaling and the therapeutic potential of its inhibition. While specific data for "Hpk1-IN-29" is not extensively available in public literature, this document will focus on the well-established principles of HPK1 inhibition, utilizing data from representative small molecule inhibitors to illustrate the core concepts. We will delve into the molecular pathways, present quantitative data from key experiments, and provide detailed experimental protocols relevant to the study of HPK1 inhibitors.

The Role of HPK1 in TCR Signaling: A Negative Feedback Loop

Upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions.[4][5][6] HPK1 acts as a crucial intracellular checkpoint to temper this response and maintain immune homeostasis.[2][3]

Mechanism of Action:

  • Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to the LAT/SLP-76 signalosome.[7][8] Its activation is dependent on phosphorylation by upstream kinases such as LCK and ZAP-70.[7][9]

  • Substrate Phosphorylation: Activated HPK1 phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (S376).[7][10][11]

  • Signal Dampening: The phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins.[11][12] This interaction leads to the dissociation of SLP-76 from the signalosome, followed by its ubiquitination and proteasomal degradation.[8][10]

  • Inhibition of Downstream Pathways: The degradation of SLP-76 effectively dismantles the signaling complex, attenuating downstream pathways including the activation of phospholipase C gamma 1 (PLCγ1), calcium flux, and the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK activation).[10][12][13]

This negative feedback loop ultimately results in diminished T-cell activation and reduced cytokine production.

Signaling Pathway Diagram

TCR_HPK1_Signaling cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Activation pMHC pMHC pMHC->TCR Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 LAT->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK Fourteen33 14-3-3 SLP76->Fourteen33 Binding Ub_Proteasome Ubiquitination & Proteasomal Degradation SLP76->Ub_Proteasome HPK1->SLP76 Phosphorylates S376 Hpk1_IN Hpk1 Inhibitor (e.g., this compound) Hpk1_IN->HPK1 Inhibition Ca_flux Ca²⁺ Flux PLCg1->Ca_flux Activation T-Cell Activation (Cytokine Production, Proliferation) Ca_flux->Activation ERK->Activation Fourteen33->Ub_Proteasome

Caption: TCR signaling and the negative regulatory role of HPK1.

Quantitative Data for Representative HPK1 Inhibitors

While specific data for this compound is limited, the following tables summarize the effects of other well-characterized small molecule HPK1 inhibitors. This data provides a benchmark for the expected activity of a potent and selective HPK1 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundHPK1 IC50 (nM)Selectivity vs. Other KinasesReference
Compound K <10>54-fold vs. GLK (MAP4K3)[14][15]
BGB-15025 Preclinical data not specifiedPreclinical data not specified[16][17]
CFI-402411 Preclinical data not specifiedPreclinical data not specified[10]
NDI-101150 Preclinical data not specifiedPreclinical data not specified[10]
ISR-05 24,200Not specified[18]
ISR-03 43,900Not specified[18]

Table 2: Cellular Activity of HPK1 Inhibitors

ExperimentCell TypeTreatmentEffectReference
pSLP-76 (S376) Inhibition Human primary CD8+ T cellsHPK1 inhibitor (1 µM)Decreased phosphorylation of SLP-76 at S376[19]
pSLP-76 (S376) Inhibition Jurkat cellsHPK1 inhibitorsPotent inhibition of pSLP-76[20]
IL-2 Production Human PBMCsHPK1 inhibitorsEnhanced IL-2 production[20]
IL-2 Secretion Human CD8+ T cellsHPK1 inhibitor (1 µM)Increased IL-2 secretion[19]
IFN-γ Production Primary T-cell co-cultureHPK1 inhibitors + atezolizumabIncreased IFN-γ production[20]
pERK1/2 Activation Human CD8+ T cellsHPK1 inhibitor (1 µM)Increased pERK1/2+ cells[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HPK1 inhibitors. The following protocols for key experiments are provided as a guide.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase substrate (e.g., myelin basic protein or a specific peptide)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compound (this compound) at various concentrations

  • 96-well plates

  • Phosphocellulose paper or ADP-Glo™ detection reagents

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • In a 96-well plate, add the kinase buffer, recombinant HPK1 enzyme, and the substrate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the kinase activity. For radiolabeled assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Phosphorylated SLP-76 (pSLP-76)

Objective: To assess the effect of an HPK1 inhibitor on the phosphorylation of its direct downstream target, SLP-76, in a cellular context.

Materials:

  • Jurkat T-cells or primary human T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture T-cells to the desired density.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short duration (e.g., 5-15 minutes).

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against pSLP-76 (S376) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SLP-76 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of pSLP-76.

T-Cell Activation Assay (IL-2 ELISA)

Objective: To measure the effect of an HPK1 inhibitor on T-cell activation by quantifying the production of the cytokine IL-2.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or purified primary T-cells

  • Cell culture medium

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies or PHA)

  • Test compound (this compound)

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Plate reader

Procedure:

  • Isolate PBMCs or purify T-cells from healthy donor blood.

  • Plate the cells in a 96-well plate.

  • Add serial dilutions of the test compound or vehicle to the wells.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatants.

  • Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of IL-2 in each sample using a standard curve.

  • Analyze the dose-dependent effect of the HPK1 inhibitor on IL-2 production.

Mandatory Visualizations

Experimental Workflow Diagrams

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add HPK1 enzyme, substrate, and inhibitor to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Quantify kinase activity (e.g., scintillation counting or luminescence) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for an in vitro kinase assay.

Western_Blot_Workflow A Culture T-cells B Pre-treat with this compound A->B C Stimulate with anti-CD3/CD28 B->C D Lyse cells and quantify protein C->D E SDS-PAGE and transfer to PVDF membrane D->E F Block and incubate with primary antibody (anti-pSLP-76) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal with chemiluminescence G->H I Analyze band intensity H->I

Caption: Workflow for Western blot analysis of pSLP-76.

ELISA_Workflow A Isolate and plate PBMCs or T-cells B Add this compound and stimulation reagents A->B C Incubate for 24-72 hours B->C D Collect culture supernatants C->D E Perform IL-2 ELISA according to kit protocol D->E F Measure absorbance with a plate reader E->F G Calculate IL-2 concentration F->G

Caption: Workflow for IL-2 ELISA.

Conclusion

HPK1 is a well-validated negative regulator of TCR signaling, and its inhibition represents a promising strategy in immuno-oncology. By preventing the phosphorylation of SLP-76 and the subsequent dampening of the T-cell activation cascade, HPK1 inhibitors can enhance anti-tumor immune responses. The experimental protocols and data presented in this guide provide a framework for the evaluation of novel HPK1 inhibitors like this compound. Further research and clinical development of potent and selective HPK1 inhibitors will be crucial in realizing their full therapeutic potential for the treatment of cancer.

References

A Technical Guide to Potent and Selective HPK1 Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. By dampening T-cell receptor (TCR) signaling, HPK1 limits the activation, proliferation, and effector function of T cells, thereby allowing tumors to evade immune surveillance.[1] The development of potent and selective HPK1 inhibitors represents a promising strategy to reinvigorate the immune system against cancer. This technical guide provides an in-depth overview of the rationale for targeting HPK1, profiles of leading clinical and preclinical inhibitors with comparative data, detailed experimental protocols for their evaluation, and a forward-looking perspective on the therapeutic potential of this novel class of immuno-oncology agents.

Introduction: HPK1 as a Key Immuno-Oncology Target

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a central node in the intricate signaling network that governs T-lymphocyte activation.[1] Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably SLP-76 at the Ser376 residue.[2] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the disassembly of the TCR signaling complex and attenuation of downstream pathways, including the Ras-MAPK and PLCγ-Ca2+ signaling cascades.[2] The net effect of HPK1 activity is a blunted anti-tumor immune response, characterized by reduced T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity.

Genetic and pharmacological studies have validated HPK1 as a compelling target for cancer immunotherapy. Mice with a kinase-dead mutation in HPK1 exhibit enhanced T-cell responses and potent tumor rejection in various syngeneic models.[1] Small molecule inhibitors of HPK1 have been shown to phenocopy these genetic findings, demonstrating the potential to restore and amplify anti-tumor immunity.

The Ideal HPK1 Inhibitor: Potency, Selectivity, and Favorable Pharmacokinetics

The development of a successful HPK1 inhibitor for clinical application hinges on several key attributes:

  • High Potency: The inhibitor must exhibit low nanomolar or sub-nanomolar potency against HPK1 to achieve therapeutic efficacy at tolerable doses.

  • Exquisite Selectivity: Given the high degree of homology within the MAP4K family, selectivity against other members, particularly Germinal Center Kinase (GLK), is crucial to avoid off-target effects and potential toxicities.

  • Cellular Activity: The inhibitor must effectively penetrate T cells and engage HPK1 in the cellular context, leading to the inhibition of SLP-76 phosphorylation and subsequent enhancement of T-cell function.

  • Favorable Pharmacokinetics: Oral bioavailability, a suitable half-life for the desired dosing regimen, and a clean safety profile are essential for clinical translation.

Leading HPK1 Inhibitors: A Comparative Analysis

A growing number of pharmaceutical and biotechnology companies are actively developing HPK1 inhibitors. This section provides a comparative overview of some of the most advanced and well-characterized compounds.

Data Presentation: Quantitative Comparison of HPK1 Inhibitors
InhibitorDeveloperBiochemical IC50 (HPK1)Cellular pSLP-76 IC50Selectivity vs. GLKDevelopment Phase
NDI-101150 Nimbus Therapeutics0.7 nM[3]41 nM[3]>377-fold[4]Phase 1/2[4]
CFI-402411 Treadwell Therapeutics4.0 ± 1.3 nM[5][6]Not DisclosedNot DisclosedPhase 1/2[5]
Compound K Bristol-Myers Squibb2.6 nM[7]~6 µM (mouse whole blood)[8]>50-fold[8]Preclinical[8]
DS21150768 Daiichi Sankyo3.27 nM[9]61.9 nM (Jurkat cells)[9]Selective vs. HGK/MINK[9]Preclinical[9]
GRC 54276 Glenmark PharmaceuticalsSub-nanomolarNot DisclosedNot DisclosedPhase 1/2[10][11]
AZ-3246 AstraZeneca<3 nM[12]90 nM (IL-2 EC50)[12]>72-fold[12]Preclinical[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors.

Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the binding affinity of inhibitors to HPK1.

Materials:

  • Recombinant HPK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure: [9]

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer to a 4x final concentration.

  • Kinase/Antibody Mixture: Prepare a 2x solution of HPK1 and Eu-anti-Tag antibody in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Tracer Solution: Prepare a 4x solution of the Kinase Tracer in assay buffer. The concentration should be at or near the Kd of the tracer for HPK1.

  • Assay Assembly: In a 384-well plate, add:

    • 4 µL of 4x test compound

    • 8 µL of 2x kinase/antibody mixture

    • 4 µL of 4x tracer solution

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-SLP-76 (Ser376) Assay (AlphaLISA® SureFire® Ultra™)

This protocol describes a cell-based assay to measure the inhibition of HPK1-mediated SLP-76 phosphorylation in a relevant cell line (e.g., Jurkat T cells).

Materials:

  • Jurkat T cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)

  • Test compounds

  • AlphaLISA® SureFire® Ultra™ p-SLP-76 (Ser376) Assay Kit

  • 384-well microplates

Procedure: [11][12][13]

  • Cell Plating: Seed Jurkat T cells in a 96-well culture plate at a density of approximately 400,000 cells/well.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and pre-incubate for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells by adding the provided Lysis Buffer and incubate on a plate shaker for 10 minutes.

  • Lysate Transfer: Transfer the cell lysates to a 384-well assay plate.

  • Acceptor Mix Addition: Add the AlphaLISA® Acceptor Mix (containing anti-pSLP-76 antibody) to each well and incubate for 1 hour at room temperature.

  • Donor Mix Addition: Add the AlphaLISA® Donor Mix (containing streptavidin-coated donor beads) to each well and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration and fit the data to determine the cellular IC50 value.

In Vivo Syngeneic Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • HPK1 inhibitor formulation for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure: [3][4][5][7]

  • Tumor Cell Inoculation: Subcutaneously inoculate a suspension of tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the HPK1 inhibitor and vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic and Immune Profiling (Optional): At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., pSLP-76 levels) and immune cell profiling by flow cytometry.

Visualizing HPK1 Signaling and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive Recruitment pSLP76 pSLP-76 (Ser376) Downstream_Signaling Downstream Signaling (e.g., PLCγ, MAPK) LAT_SLP76->Downstream_Signaling Promotes HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->LAT_SLP76 Phosphorylates SLP-76 FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruits Signaling_Complex_Dissociation Signaling Complex Dissociation FourteenThreeThree->Signaling_Complex_Dissociation Signaling_Complex_Dissociation->Downstream_Signaling T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream_Signaling->T_Cell_Activation Inhibition Inhibition

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

Experimental Workflow for HPK1 Inhibitor Evaluation

HPK1_Inhibitor_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Potency Determine IC50 (Potency) Biochemical_Assay->Potency Selectivity Assess Selectivity (vs. MAP4K family) Biochemical_Assay->Selectivity Cellular_Assay Cellular pSLP-76 Assay (e.g., AlphaLISA) Cellular_Potency Determine Cellular IC50 Cellular_Assay->Cellular_Potency In_Vivo_Model In Vivo Syngeneic Tumor Model Efficacy Evaluate Anti-Tumor Efficacy (TGI) In_Vivo_Model->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Model->PK_PD Lead_Optimization Lead Optimization Potency->Lead_Optimization Selectivity->Lead_Optimization Cellular_Potency->Lead_Optimization Clinical_Candidate Clinical Candidate Selection Efficacy->Clinical_Candidate PK_PD->Clinical_Candidate Lead_Optimization->Cellular_Assay Optimized Compounds Lead_Optimization->In_Vivo_Model Lead Compounds

Caption: Workflow for the preclinical evaluation of HPK1 inhibitors.

Conclusion and Future Directions

The inhibition of HPK1 has emerged as a highly promising and mechanistically distinct approach in cancer immunotherapy. The development of potent and selective small molecule inhibitors, such as NDI-101150 and others, has provided the scientific community with valuable tools to probe the biology of HPK1 and has paved the way for clinical investigation. The data generated to date from preclinical and early-phase clinical trials are encouraging, suggesting that HPK1 inhibition can lead to meaningful anti-tumor responses, particularly in combination with immune checkpoint inhibitors.

Future research in this area will likely focus on several key aspects:

  • Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to HPK1 inhibitor therapy.

  • Combination Strategies: Exploring novel combination therapies beyond PD-1/PD-L1 inhibitors to further enhance anti-tumor immunity.

  • Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to HPK1 inhibition to inform the development of next-generation therapies.

  • Expansion to Other Indications: Evaluating the therapeutic potential of HPK1 inhibitors in other immune-related diseases.

The continued advancement of potent and selective HPK1 inhibitors holds the promise of delivering a new wave of effective immunotherapies for a broad range of cancer patients.

References

Hpk1-IN-29 and the Enhancement of Anti-Tumor Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition presents a promising therapeutic strategy to reinvigorate the immune system's ability to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of the role of HPK1 in immune suppression and the subsequent enhancement of anti-tumor immunity by its inhibitor, Hpk1-IN-29. We will delve into the core mechanism of action, present quantitative data from preclinical studies of representative HPK1 inhibitors, detail relevant experimental protocols, and visualize key signaling pathways and workflows.

Introduction: HPK1 as a Key Immune Checkpoint

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), functions as an intracellular immune checkpoint, attenuating the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] In the context of cancer, tumor cells can exploit this regulatory pathway to evade immune surveillance.[3] Pharmacological inhibition of HPK1 has been shown to reverse this immunosuppression, leading to enhanced T-cell activation, improved dendritic cell function, and ultimately, potent anti-tumor responses in preclinical models.[4][5]

This compound is a potent and selective inhibitor of HPK1.[6][7] While specific data for this compound is emerging, this guide will leverage available data from extensively studied HPK1 inhibitors to illustrate the compound's expected effects and mechanism of action.

Mechanism of Action: Unleashing the Immune Response

Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation and proliferation. HPK1 acts as a brake on this process.[3] Activated HPK1 phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[8][9] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][8] The degradation of SLP-76 dampens the T-cell activation signal.[8]

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This stabilizes the TCR signaling complex, leading to a more robust and sustained T-cell response, characterized by increased cytokine production and proliferation.[3][8]

Signaling Pathway Diagram

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Antigen Recognition CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCG1 PLCγ1 SLP76->PLCG1 ERK ERK SLP76->ERK HPK1 HPK1 SLP76->HPK1 NFAT NFAT PLCG1->NFAT AP1 AP-1 ERK->AP1 Activation T-Cell Activation (Cytokine Production, Proliferation) NFAT->Activation AP1->Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibits Degradation Proteasomal Degradation pSLP76->Degradation Degradation->SLP76 Inhibits

Figure 1: HPK1 Signaling Pathway in T-Cell Activation.

Quantitative Data on HPK1 Inhibition

The following tables summarize key quantitative data from preclinical studies of representative small molecule HPK1 inhibitors, which are anticipated to be comparable to this compound.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors
CompoundTargetAssay TypeIC50 (nM)Reference
Compound K (CompK)HPK1Biochemical2.6[10]
Insilico Medicine [I]HPK1Biochemical10.4[4]
Hpk1-IN-25HPK1Biochemical129
ISR-05HPK1Biochemical24,200[11]
ISR-03HPK1Biochemical43,900[11]
Table 2: Cellular Activity of Representative HPK1 Inhibitors
CompoundCell TypeAssayReadoutEC50 / EffectReference
Compound K (CompK)Human CD8+ T cellsCytokine SecretionIFN-γ productionDose-dependent increase[10]
Compound K (CompK)Human Whole BloodpSLP-76 InhibitionpSLP-76 (Ser376)Dose-dependent decrease[10]
Insilico Medicine [I]Human PBMCspSLP-76 InhibitionpSLP-76 (Ser376)50% inhibition at 100 mg/kg in vivo[4]
Table 3: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor
CompoundTumor ModelDosingMonotherapy TGI (%)Combination w/ anti-PD-1 TGI (%)Reference
Insilico Medicine [I]CT26 Syngeneic30 mg/kg, p.o., BID4295[4]

TGI: Tumor Growth Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize HPK1 inhibitors.

In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Assay Buffer.

  • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the assay plate.

  • Prepare a master mix containing Kinase Assay Buffer, 2X ATP, and 2X MBP substrate.

  • Add 5 µL of the master mix to each well.

  • Dilute recombinant HPK1 enzyme in Kinase Assay Buffer.

  • Initiate the reaction by adding 2.5 µL of the diluted HPK1 enzyme to each well (except for "no enzyme" controls).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

T-Cell Activation and Cytokine Production Assay

This protocol measures the effect of this compound on the activation and cytokine secretion of primary human T cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Human IFN-γ and IL-2 ELISA kits or Cytokine Bead Array (CBA) kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Optionally, purify CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

  • Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

  • Quantify the concentration of IFN-γ and IL-2 in the supernatants using ELISA or CBA according to the manufacturer's instructions.

Experimental Workflow: T-Cell Activation Assay

T_Cell_Activation_Workflow cluster_Cell_Prep Cell Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis PBMC_Isolation Isolate PBMCs (Ficoll-Paque) T_Cell_Purification Purify CD8+ T Cells (Optional, MACS) PBMC_Isolation->T_Cell_Purification Plating Plate Cells in anti-CD3 Coated Wells T_Cell_Purification->Plating Stimulation_Reagents Add anti-CD28 & This compound Plating->Stimulation_Reagents Incubation Incubate 48-72h at 37°C, 5% CO2 Stimulation_Reagents->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cytokine_Quantification Quantify Cytokines (ELISA / CBA) Supernatant_Collection->Cytokine_Quantification

Figure 2: Workflow for T-Cell Activation and Cytokine Analysis.
Dendritic Cell Maturation Assay

This assay assesses the impact of this compound on the maturation of human monocyte-derived dendritic cells (DCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium with supplements

  • GM-CSF and IL-4

  • Lipopolysaccharide (LPS)

  • This compound

  • Fluorescently conjugated antibodies against CD14, CD11c, HLA-DR, CD80, and CD86

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate monocytes from PBMCs by plastic adhesion or CD14+ magnetic selection.

  • Culture the monocytes in RPMI-1640 supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-6 days to generate immature DCs.

  • On day 6, treat the immature DCs with this compound or vehicle control for 2 hours.

  • Induce maturation by adding LPS (e.g., 100 ng/mL) and incubate for another 24-48 hours.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD11c, -HLA-DR, -CD80, -CD86) for 30 minutes on ice, protected from light.

  • Wash the cells to remove unbound antibodies and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the expression levels (Mean Fluorescence Intensity, MFI) of maturation markers (CD80, CD86, HLA-DR) on the DC population (gated as CD11c+).

Syngeneic Mouse Tumor Model

This in vivo model evaluates the anti-tumor efficacy of this compound in immunocompetent mice.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38, CT26)

  • This compound formulated for oral or intraperitoneal administration

  • Anti-PD-1 or anti-PD-L1 antibody (for combination studies)

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

  • Administer this compound and/or the checkpoint inhibitor according to the desired dosing schedule and route of administration.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predefined period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, tumors and lymphoid organs can be harvested for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The inhibition of HPK1 represents a compelling strategy in immuno-oncology. By blocking this negative regulator, small molecule inhibitors like this compound can enhance T-cell and dendritic cell function, leading to improved anti-tumor immunity. The preclinical data for representative HPK1 inhibitors demonstrate their potential both as monotherapies and in combination with existing immunotherapies such as checkpoint blockade.[4]

Future research will focus on the clinical development of this compound and other HPK1 inhibitors, including the identification of predictive biomarkers to select patients most likely to respond to this therapy. Further investigation into the role of HPK1 in other immune cell subsets and its impact on the broader tumor microenvironment will also be crucial for optimizing its therapeutic application. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this promising class of immuno-oncology agents.

References

Probing the Nexus of Immune Regulation: A Technical Guide to the Hpk1 Signaling Pathway and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides an in-depth exploration of the HPK1 signaling pathway, the mechanism of its inhibition, and methodologies for its investigation. As the specific inhibitor "Hpk1-IN-29" is not documented in publicly available scientific literature, this guide will focus on the well-characterized signaling pathway of HPK1 and the effects of its inhibition by representative small molecules.

The HPK1 Signaling Pathway: A Negative Feedback Loop in T-Cell Activation

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), plays a pivotal role in attenuating T-cell receptor (TCR) signaling, thereby preventing excessive immune responses.[1][2] Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 functions as an intracellular immune checkpoint to dampen this response.[3]

The canonical HPK1 signaling pathway in T-cells can be summarized as follows:

  • TCR Activation and HPK1 Recruitment: Upon antigen presentation and TCR engagement, HPK1 is recruited to the LAT (Linker for Activation of T-cells) signalosome.[4][5] This recruitment is facilitated by its interaction with adaptor proteins such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) and Gads.[6]

  • HPK1 Activation: Once at the signalosome, HPK1 is activated through phosphorylation by upstream kinases like Lck and Zap70.[4]

  • Phosphorylation of Downstream Targets: Activated HPK1 phosphorylates key downstream substrates, most notably the adaptor protein SLP-76 at the serine 376 residue (pSLP76 S376).[7][8]

  • Signal Dampening: The phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins.[6][8] This interaction leads to the dissociation of SLP-76 from the LAT signalosome and its subsequent ubiquitination and proteasomal degradation.[7][8]

  • Inhibition of T-Cell Effector Functions: The degradation of SLP-76 disrupts the downstream signaling cascade, leading to reduced activation of key effector molecules such as Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[6][8] This ultimately results in decreased T-cell proliferation and reduced production of cytokines, such as Interleukin-2 (IL-2).[7]

HPK1 inhibitors are small molecules designed to block the kinase activity of HPK1. By preventing the phosphorylation of its downstream targets, these inhibitors effectively remove the "brake" on T-cell activation, leading to a more robust and sustained anti-tumor immune response.[3]

Quantitative Data for Representative HPK1 Inhibitors

The following table summarizes the in vitro potency of several documented HPK1 inhibitors. The half-maximal inhibitory concentration (IC50) reflects the concentration of the inhibitor required to reduce HPK1 kinase activity by 50% in biochemical assays. The half-maximal effective concentration (EC50) represents the concentration required to achieve 50% of the maximum biological effect in cellular assays, such as the inhibition of pSLP76 or the enhancement of IL-2 production.[9][10]

Compound Name/IdentifierBiochemical IC50 (nM)Cellular pSLP76 Inhibition IC50 (nM)Cellular IL-2 Production EC50 (nM)Reference
Compound from Toure, M. et al. (2023)0.23 (Jurkat cells)1.5 (Primary T-cells)[11]
XHS2.6Not ReportedNot Reported[12]
XHV89Not ReportedNot Reported[12]
RVU-2931.4213 ± 77.8 (Jurkat E6.1)Not Reported[13]
ISR-0524,200 ± 5,070Not ReportedNot Reported[14]
ISR-0343,900 ± 134Not ReportedNot Reported[14]

Experimental Protocols for Investigating HPK1 Inhibition

The investigation of HPK1 inhibitors typically involves a multi-step process, starting from biochemical assays to confirm direct enzyme inhibition, followed by cellular assays to assess the compound's effect on the signaling pathway and T-cell function.

Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase reaction buffer, HPK1 enzyme, and MBP substrate.

  • Add the test inhibitor or DMSO (for control wells).

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[15]

Cellular Assay for pSLP76 (S376) Inhibition in Jurkat Cells

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76 in a T-cell line.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Test inhibitor

  • Lysis buffer

  • Antibodies for Western blotting: anti-pSLP76 (S376), anti-total SLP-76, and a loading control (e.g., anti-GAPDH)

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 1 hour).

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting to detect the levels of pSLP76 (S376) and total SLP-76.

  • Quantify the band intensities and normalize the pSLP76 signal to the total SLP-76 and loading control.

  • Determine the IC50 value for the inhibition of SLP-76 phosphorylation.[13]

T-Cell Proliferation and Cytokine Production Assay

This functional assay assesses the impact of HPK1 inhibition on T-cell effector functions.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

  • Cell culture medium

  • Anti-CD3 and anti-CD28 antibodies

  • Test inhibitor

  • Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

  • ELISA or Luminex kit for cytokine detection (e.g., IL-2, IFN-γ)

Procedure:

  • Isolate PBMCs or T-cells from healthy donor blood.

  • Label cells with a proliferation dye if measuring proliferation.

  • Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody and various concentrations of the test inhibitor.

  • Incubate for 48-72 hours.

  • For proliferation, measure the dilution of the proliferation dye by flow cytometry or [3H]-thymidine incorporation.

  • For cytokine analysis, collect the culture supernatant and measure the concentration of IL-2 and/or IFN-γ using an ELISA or Luminex assay.

  • Calculate the EC50 value for the enhancement of cytokine production or proliferation.[16]

Visualizing the HPK1 Signaling Pathway and Experimental Workflow

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_TCR_Activation TCR Activation cluster_Signalosome LAT Signalosome cluster_HPK1_Regulation HPK1 Regulation cluster_Downstream_Effects Downstream Effects TCR TCR Engagement Lck_Zap70 Lck/Zap70 TCR->Lck_Zap70 activates LAT LAT Lck_Zap70->LAT phosphorylates HPK1 HPK1 Lck_Zap70->HPK1 activates SLP76 SLP-76 LAT->SLP76 recruits Gads Gads SLP76->Gads binds PLCg1_ERK PLCγ1 / ERK Activation SLP76->PLCg1_ERK activates Gads->HPK1 recruits HPK1_Active Activated HPK1 HPK1->HPK1_Active HPK1_Active->SLP76 phosphorylates (at S376) pSLP76 pSLP76 (S376) HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1_Active inhibits Prot_14_3_3 14-3-3 pSLP76->Prot_14_3_3 recruits Prot_14_3_3->SLP76 leads to degradation of Cytokine_Proliferation IL-2 Production & T-Cell Proliferation PLCg1_ERK->Cytokine_Proliferation promotes Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular_Target Cellular Target Engagement cluster_Functional_Assay Functional Assays Biochem_Assay HPK1 Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 Biochem_Assay->IC50_Determination Inhibitor_Treatment Treat with Inhibitor IC50_Determination->Inhibitor_Treatment Cell_Culture Culture Jurkat T-cells Cell_Culture->Inhibitor_Treatment TCR_Stimulation Stimulate with αCD3/αCD28 Inhibitor_Treatment->TCR_Stimulation Western_Blot Western Blot for pSLP76 (S376) TCR_Stimulation->Western_Blot pSLP76_IC50 Determine Cellular IC50 Western_Blot->pSLP76_IC50 Functional_Treatment Treat with Inhibitor + αCD3/αCD28 pSLP76_IC50->Functional_Treatment Primary_T_Cells Isolate Primary T-cells Primary_T_Cells->Functional_Treatment Proliferation_Assay Measure Proliferation (e.g., CFSE) Functional_Treatment->Proliferation_Assay Cytokine_Assay Measure Cytokine Production (e.g., IL-2 ELISA) Functional_Treatment->Cytokine_Assay EC50_Determination Determine EC50 Proliferation_Assay->EC50_Determination Cytokine_Assay->EC50_Determination

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune responses, particularly in T-cell signaling. Its inhibition is a promising strategy for enhancing anti-tumor immunity and treating immune-related diseases. This technical guide provides a comprehensive overview of Hpk1-IN-29, a potent inhibitor of HPK1. While specific quantitative data for this compound is primarily detailed within patent literature, this document consolidates the available information and provides a framework for its application in research, including general experimental protocols and expected outcomes based on the activity of well-characterized HPK1 inhibitors.

Introduction to HPK1 and its Role in Immunity

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a crucial intracellular checkpoint molecule that attenuates T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the degradation of SLP-76, thereby dampening the T-cell activation cascade and limiting cytokine production and proliferation. By acting as a brake on T-cell activation, HPK1 plays a significant role in maintaining immune homeostasis. However, in the context of cancer, this negative regulation can impede the immune system's ability to mount an effective anti-tumor response.[2]

This compound: A Potent HPK1 Inhibitor

This compound is a potent and specific inhibitor of HPK1, identified as compound 38 in patent WO2021175270A1 . While extensive peer-reviewed publications detailing the specific biological data of this compound are not yet available, the patent literature indicates its potential as a valuable research tool for investigating the therapeutic effects of HPK1 inhibition.

Mechanism of Action

Like other small molecule inhibitors of HPK1, this compound is presumed to be an ATP-competitive inhibitor that binds to the kinase domain of HPK1, preventing its catalytic activity. By blocking the kinase function of HPK1, this compound is expected to prevent the phosphorylation of SLP-76, leading to sustained T-cell activation, enhanced cytokine production (e.g., IL-2 and IFN-γ), and increased T-cell proliferation.

Quantitative Data

Specific quantitative data for this compound, such as IC50 and EC50 values, are described within the patent literature (WO2021175270A1). Researchers interested in the precise potency of this compound should refer to this primary source. For context, other reported potent HPK1 inhibitors have demonstrated IC50 values in the low nanomolar range. For example, another HPK1 inhibitor, referred to as compound [I], has an IC50 of 10.4 nM.

Table 1: Representative Quantitative Data for a Potent HPK1 Inhibitor (Compound [I])

ParameterValueDescription
HPK1 IC50 10.4 nMConcentration of the inhibitor required to inhibit 50% of HPK1 kinase activity in a biochemical assay.
pSLP-76 Inhibition (in vivo) 50% inhibition at 24hInhibition of the phosphorylation of SLP-76 in mice treated with the compound.
Tumor Growth Inhibition (TGI) 42% (monotherapy), 95% (in combination with anti-PD-1)Efficacy in a CT26 syngeneic tumor mouse model.

Table 2: Representative Pharmacokinetic Data for a Potent HPK1 Inhibitor (Compound [I])

SpeciesRouteHalf-life (t1/2)CmaxBioavailability (F)
MouseIV (1 mg/kg)0.6 h--
MousePO (10 mg/kg)-1801 ng/mL116%
RatIV (1 mg/kg)0.8 h--
RatPO (10 mg/kg)-518 ng/mL80%

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other HPK1 inhibitors. These protocols are based on established methods in the field.

In Vitro HPK1 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of HPK1.

Principle: A recombinant HPK1 enzyme is incubated with a substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) and ATP. The amount of phosphorylated substrate is then quantified, typically using methods like radiometric assays (incorporation of 32P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

Protocol:

  • Reagents: Recombinant human HPK1, kinase buffer, ATP, substrate, this compound (or other test compounds), and detection reagents.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the HPK1 enzyme to the kinase buffer.

    • Add the test compound dilutions to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence or radioactivity) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.

Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to HPK1 activation and subsequent phosphorylation of SLP-76 at Ser376. The levels of pSLP-76 are then measured using techniques like Western blotting or flow cytometry.

Protocol:

  • Cell Culture: Culture Jurkat cells or isolated primary human T-cells in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR pathway.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSLP-76 (Ser376) and total SLP-76 (as a loading control).

    • Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against pSLP-76 (Ser376).

  • Data Analysis: Quantify the levels of pSLP-76 relative to total SLP-76 or a housekeeping protein. Determine the IC50 value for the inhibition of SLP-76 phosphorylation.

T-Cell Proliferation Assay

This assay assesses the effect of HPK1 inhibition on the proliferation of T-cells following activation.

Principle: T-cells are labeled with a fluorescent dye (e.g., CFSE) that is equally distributed to daughter cells upon cell division. The dilution of the dye, measured by flow cytometry, is proportional to the extent of cell proliferation.

Protocol:

  • Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

  • Dye Labeling: Label the T-cells with CFSE according to the manufacturer's instructions.

  • Treatment and Stimulation: Plate the labeled cells and treat with different concentrations of this compound. Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubation: Culture the cells for 3-5 days to allow for proliferation.

  • Flow Cytometry: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells that have undergone division (i.e., show reduced CFSE fluorescence).

Cytokine Secretion Assay (IL-2, IFN-γ)

This assay measures the impact of HPK1 inhibition on the production of key pro-inflammatory cytokines by activated T-cells.

Principle: T-cells are stimulated in the presence of the inhibitor, and the concentration of secreted cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Protocol:

  • Cell Culture: Plate primary T-cells or PBMCs.

  • Treatment and Stimulation: Treat the cells with varying concentrations of this compound and stimulate with anti-CD3/CD28 antibodies.

  • Incubation: Culture the cells for 24-72 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Quantification: Perform an ELISA or a multiplex assay on the supernatants to measure the concentration of IL-2 and IFN-γ.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in cytokine production.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 LAT->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation pSLP76 pSLP-76 (Ser376) HPK1->SLP76 HPK1->pSLP76 Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibition ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2_prod IL-2 Production AP1->IL2_prod Degradation Proteasomal Degradation pSLP76->Degradation

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow for Cellular pSLP-76 Assay

pSLP76_Workflow start Start: T-Cell Culture compound_treatment Treat with this compound start->compound_treatment stimulation Stimulate with αCD3/αCD28 compound_treatment->stimulation lysis Cell Lysis stimulation->lysis detection Detect pSLP-76 (Western Blot / Flow Cytometry) lysis->detection analysis Data Analysis (IC50) detection->analysis Logical_Framework cluster_invitro cluster_cellular cluster_invivo hypothesis Hypothesis: HPK1 inhibition enhances T-cell function. invitro In Vitro Studies hypothesis->invitro cellular Cellular Assays hypothesis->cellular kinase_assay Biochemical Kinase Assay (IC50) invitro->kinase_assay invivo In Vivo Models cellular->invivo pslp76_assay pSLP-76 Assay (IC50) cellular->pslp76_assay cytokine_assay Cytokine Release (EC50) cellular->cytokine_assay prolif_assay T-Cell Proliferation cellular->prolif_assay outcome Therapeutic Potential Assessment invivo->outcome pk_pd Pharmacokinetics/ Pharmacodynamics invivo->pk_pd efficacy Tumor Models invivo->efficacy

References

Hpk1-IN-29: A Technical Guide to its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/theronine kinase, has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T cells, dendritic cells (DCs), and other immune effector cells within the tumor microenvironment (TME). This document provides a detailed technical overview of Hpk1-IN-29, a potent and selective HPK1 inhibitor, and its role in modulating the TME. This compound is associated with patent WO2021175270A1 as compound 38 and is likely the same as or structurally related to the preclinical candidate ISM9182A from Insilico Medicine. This guide will synthesize the available preclinical data to present a comprehensive profile of this compound, including its mechanism of action, quantitative effects on immune cells, and detailed experimental methodologies.

Introduction to HPK1 as an Immuno-Oncology Target

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a potent small molecule inhibitor of HPK1.[5][6] It is identified as compound 38 in patent WO2021175270A1.[5][6] Preclinical data for a closely related or identical compound, ISM9182A, highlights its promising profile as a therapeutic candidate.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of HPK1. By blocking the phosphorylation of downstream substrates like SLP-76, it removes the natural brake on T cell activation.[2] This leads to a series of downstream effects that collectively enhance the anti-tumor immune response.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the closely related compound ISM9182A.

Table 1: In Vitro Potency and Selectivity

ParameterValueCompoundSource
HPK1 Enzymatic IC5030 nM (in human PBMCs)ISM9182A[2]
Selectivity vs. other MAP4K family kinases>100-foldISM9182A[2]

Table 2: In Vivo Anti-Tumor Efficacy (CT-26 Syngeneic Mouse Model)

Treatment GroupTumor Growth Inhibition (TGI)CompoundSource
Vehicle--
This compound/ISM9182A (oral administration)Potent antitumor effectsISM9182A[1][2][4]
Anti-PD-1--
This compound/ISM9182A + Anti-PD-1Synergistic anti-tumor activityISM9182A[4]

Table 3: Pharmacokinetic Properties

SpeciesBioavailabilityADME PropertiesCompoundSource
Multiple preclinical speciesGood oral bioavailabilityFavorableISM9182A[1][2]

Impact of this compound on the Tumor Microenvironment

The efficacy of this compound is rooted in its ability to favorably modulate the complex ecosystem of the tumor microenvironment.

Enhancement of T Cell Function
  • Increased Cytokine Production: Treatment with ISM9182A leads to a dose-dependent increase in the secretion of key effector cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), upon T cell stimulation.[2]

  • Reversal of Immunosuppression: ISM9182A effectively reverses the immunosuppressive effects of factors like prostaglandin E2 (PGE2) on human T cell activation, a common mechanism of immune evasion in the TME.[2]

  • No Impact on T Cell Proliferation: Notably, ISM9182A enhances T cell effector functions without directly affecting T cell proliferation in the absence of stimulation.[2]

Promotion of Dendritic Cell Maturation

In studies with monocyte-derived dendritic cells, ISM9182A significantly upregulated the expression of co-stimulatory molecules CD80, CD86, and the maturation marker CD83, indicating its capacity to promote DC maturation and enhance their antigen-presenting capabilities.[2]

In Vivo Target Engagement

Oral administration of ISM9182A in a CT-26 syngeneic mouse model resulted in the inhibition of SLP-76 phosphorylation in both the spleen and within the tumor, confirming target engagement in relevant immune compartments.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound/ISM9182A.

In Vitro HPK1 Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against HPK1.

  • Methodology: A radiometric kinase assay, such as the HotSpotTM assay, can be employed.[7]

    • Recombinant human active HPK1 enzyme is incubated with the test compound at various concentrations.

    • A suitable substrate (e.g., myelin basic protein) and radiolabeled ATP (e.g., 33P-ATP) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP.

    • The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Human PBMC p-SLP76 Inhibition Assay
  • Objective: To assess the cellular potency of the compound by measuring the inhibition of a downstream target of HPK1 in primary human immune cells.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

    • Cells are pre-incubated with various concentrations of the test compound.

    • T cells within the PBMC population are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

    • After a short incubation period, the cells are fixed and permeabilized.

    • The level of phosphorylated SLP-76 at Serine 376 is measured by flow cytometry using a phospho-specific antibody.

    • The IC50 value is determined from the dose-response curve of p-SLP76 inhibition.[2]

T Cell Cytokine Secretion Assay
  • Objective: To evaluate the effect of the compound on T cell effector function.

  • Methodology:

    • Isolated human pan T cells are cultured in the presence of varying concentrations of the test compound.

    • T cells are stimulated with anti-CD3/CD28 antibodies.

    • For immunosuppression reversal experiments, cells are co-treated with PGE2.[2]

    • After 24-72 hours, the culture supernatant is collected.

    • The concentrations of secreted cytokines (e.g., IL-2, IFNγ) are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

In Vivo Syngeneic Mouse Model Studies
  • Objective: To assess the anti-tumor efficacy of the compound as a monotherapy and in combination with checkpoint inhibitors.

  • Methodology:

    • BALB/c mice are subcutaneously inoculated with CT-26 colon carcinoma cells.

    • Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, test compound, anti-PD-1 antibody, combination).

    • The test compound is administered orally at a specified dose and schedule.[2]

    • Tumor volumes and body weights are measured regularly.

    • At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., p-SLP76 levels) and immunophenotyping by flow cytometry.

Visualizations

Signaling Pathway Diagram

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 p-SLP76 (Ser376) HPK1->pSLP76 phosphorylates Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 inhibits Ubiquitination Ubiquitination & Degradation pSLP76->Ubiquitination Dampened_Activation Dampened T Cell Activation Ubiquitination->Dampened_Activation T_Cell_Activation T Cell Activation (IL-2, IFNγ) PLCg1->T_Cell_Activation

Caption: HPK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay HPK1 Enzymatic Assay (IC50 Determination) PBMC_Assay Human PBMC Assay (p-SLP76 Inhibition) Kinase_Assay->PBMC_Assay Cytokine_Assay T Cell Cytokine Secretion (IL-2, IFNγ) PBMC_Assay->Cytokine_Assay DC_Maturation Dendritic Cell Maturation (CD80, CD86, CD83) PBMC_Assay->DC_Maturation Tumor_Implantation CT-26 Tumor Implantation (BALB/c Mice) Treatment Oral Administration (this compound +/- anti-PD-1) Tumor_Implantation->Treatment Efficacy_Assessment Tumor Growth Inhibition (TGI Measurement) Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (p-SLP76 in Tumor/Spleen) Efficacy_Assessment->PD_Analysis

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a potent and selective HPK1 inhibitor with a promising preclinical profile for cancer immunotherapy. By effectively targeting a key negative regulator of immune cell function, it enhances T cell and dendritic cell activity within the tumor microenvironment. The available data on the closely related compound ISM9182A demonstrates robust single-agent anti-tumor efficacy and the potential for synergistic combinations with checkpoint inhibitors. Further clinical development of this compound is warranted to explore its full therapeutic potential in oncology.

References

Hpk1-IN-29: A Technical Overview of a Novel HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide to the chemical properties and biological activity of Hpk1-IN-29, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a crucial negative regulator of T-cell and B-cell receptor signaling, making it a promising target for cancer immunotherapy. This compound, also identified as compound 38 in patent WO2021175270A1, has emerged as a significant tool for researchers in the field.

Core Chemical and Biological Properties

This compound is a small molecule inhibitor with the chemical formula C₂₆H₁₈F₃N₅O₂ and a molecular weight of 489.45 g/mol .[1] As a potent HPK1 inhibitor, it plays a role in enhancing the body's anti-tumor immunity by blocking the negative regulatory function of HPK1 in immune cells.[2] This inhibition leads to a more robust and sustained immune response against cancer cells.

Quantitative Biological Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). The following table summarizes the available in vitro data for this compound (referred to as compound 38 in the source).

Assay TypeTargetIC50 (nM)
Biochemical Kinase AssayHPK11.2

Table 1: In vitro inhibitory activity of this compound.

Mechanism of Action: The HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key downstream adaptor proteins, such as SLP-76. This phosphorylation event leads to the dampening of the T-cell activation signal. By inhibiting HPK1, this compound prevents this negative regulation, leading to a more potent and sustained T-cell response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_HPK1 HPK1 Negative Regulation cluster_Inhibition Inhibition by this compound cluster_Response Enhanced Immune Response TCR TCR Engagement ZAP70 ZAP70 TCR->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Recruits & Activates Sustained_Activation Sustained T-Cell Activation & Proliferation LAT_SLP76->Sustained_Activation pSLP76 pSLP-76 HPK1->pSLP76 Phosphorylates Downregulation Downregulation of T-Cell Activation pSLP76->Downregulation Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibits Cytokine_Release Cytokine Release (e.g., IL-2) Sustained_Activation->Cytokine_Release

Caption: HPK1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HPK1 Kinase Activity Assay

This assay quantifies the in vitro inhibitory effect of this compound on HPK1 kinase activity.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant HPK1 Enzyme - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) start->prepare_reagents incubation Incubate HPK1 with this compound prepare_reagents->incubation prepare_inhibitor Prepare Serial Dilutions of this compound prepare_inhibitor->incubation add_substrate_atp Add Substrate and ATP to Initiate Reaction incubation->add_substrate_atp reaction_incubation Incubate at Room Temperature add_substrate_atp->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction detection Detect Kinase Activity (e.g., ADP-Glo™ Kinase Assay) stop_reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro HPK1 kinase inhibition assay.

Methodology:

  • Reagent Preparation: All reagents, including recombinant full-length human HPK1 protein, kinase assay buffer, ATP, and a suitable substrate (e.g., myelin basic protein), are prepared according to the assay kit manufacturer's instructions.

  • Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction: The HPK1 enzyme is pre-incubated with the various concentrations of this compound in a 96-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured using a detection reagent such as ADP-Glo™. The luminescence signal is read using a plate reader.

  • Data Analysis: The percentage of HPK1 inhibition is calculated for each concentration of this compound relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a potent and specific inhibitor of HPK1, demonstrating significant potential as a research tool and a lead compound for the development of novel cancer immunotherapies. Its ability to enhance T-cell activation by blocking a key negative regulatory checkpoint warrants further investigation in preclinical and clinical settings. The provided data and protocols offer a foundational resource for researchers aiming to explore the therapeutic utility of HPK1 inhibition.

References

Methodological & Application

Application Notes: In Vitro Assay Protocol for Hpk1-IN-29

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] Upon T-cell activation, HPK1 attenuates the immune response by phosphorylating key downstream signaling molecules, such as the adaptor protein SLP-76, leading to reduced T-cell proliferation and cytokine production.[4][5][6] This role as an intracellular immune checkpoint makes HPK1 an attractive therapeutic target in immuno-oncology.[3][7] Inhibiting HPK1 is a promising strategy to enhance anti-tumor immunity by unleashing T-cell activity against cancer cells.[1][3]

Hpk1-IN-29 is a chemical compound designed for the targeted inhibition of HPK1. To characterize its potency and selectivity, a robust and reliable in vitro assay is essential. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of compounds like this compound against HPK1, primarily based on the widely used ADP-Glo™ Kinase Assay format. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]

HPK1 Signaling Pathway Overview

HPK1 is a key regulator in T-cell signaling. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, notably SLP-76 at serine 376.[2][9] This phosphorylation creates a binding site for the 14-3-3 protein, leading to the destabilization of the TCR signaling complex and thereby attenuating T-cell activation.[5] HPK1 also influences other signaling cascades, including the JNK and NF-κB pathways.[4][10][11] Inhibition of HPK1 is expected to block these negative regulatory signals, thus enhancing T-cell mediated immune responses.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_HPK1 HPK1 Regulation cluster_downstream Downstream Signaling TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates JNK_pathway JNK/SAPK Pathway HPK1_active->JNK_pathway Activates NFkB_pathway NF-κB Pathway HPK1_active->NFkB_pathway Activates Hpk1_IN_29 This compound Hpk1_IN_29->HPK1_active Inhibits pSLP76 p-SLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes pSLP76->T_Cell_Activation Inhibits

Caption: HPK1 signaling pathway in T-cells.

Experimental Protocol: this compound In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol details the steps to measure the inhibitory effect of this compound on HPK1 kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction.[8] The luminescence signal is directly proportional to kinase activity.[8]

Objective: To determine the IC50 value of this compound against purified HPK1 enzyme.

Materials:

  • Purified HPK1 enzyme (e.g., amino acids 1-346)[5]

  • HPK1 substrate (e.g., Myelin Basic Protein, MBP)[5][6]

  • This compound (or other test inhibitors)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent, containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 384-well low-volume white plates

  • Multichannel pipettors

  • Plate reader capable of measuring luminescence

Experimental Workflow

The assay is performed in a multi-well plate format and involves initiating the kinase reaction, stopping the reaction and detecting the generated ADP through a two-step process that converts it into a luminescent signal.

G A 1. Compound Preparation Prepare serial dilutions of This compound in DMSO. B 2. Reaction Setup Add inhibitor, HPK1 enzyme, and Substrate/ATP mix to plate. A->B C 3. Kinase Reaction Incubate at room temperature (e.g., 60 minutes). B->C D 4. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate (e.g., 40 minutes). C->D E 5. ADP to ATP Conversion Add Kinase Detection Reagent. Incubate (e.g., 30 minutes). D->E F 6. Signal Detection Read luminescence on a plate reader. E->F G 7. Data Analysis Calculate % inhibition and determine IC50 value. F->G

References

Application Notes and Protocols for Hpk1-IN-29 Cell-Based Assay for T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][3][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the attenuation of the TCR signal, reduced cytokine production, and limited T-cell proliferation.[3][5][6] Inhibition of HPK1, therefore, represents a promising strategy to enhance T-cell activation and augment anti-tumor immunity.

Hpk1-IN-29 is a potent and selective inhibitor of HPK1. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its impact on T-cell activation. The described assays are essential for researchers and drug development professionals working on novel immunotherapies targeting the HPK1 pathway.

Mechanism of Action of HPK1 in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated. This leads to the activation of HPK1, which in turn phosphorylates SLP-76 at Serine 376. This phosphorylation creates a binding site for 14-3-3 proteins, which negatively regulate the signaling complex, dampening downstream pathways such as the phosphorylation of PLCγ1 and ERK.[3][5] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining the TCR signal, leading to enhanced T-cell activation, cytokine production, and proliferation.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Engagement cluster_Signaling_Cascade Intracellular Signaling cluster_Downstream_Effects T-Cell Response TCR TCR/CD3 Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylates Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibits ERK ERK PLCg1->ERK Cytokine Cytokine Production (IL-2, IFN-γ) ERK->Cytokine Proliferation Proliferation & Activation ERK->Proliferation FourteenThreeThree 14-3-3 FourteenThreeThree->SLP76 Inhibits pSLP76->FourteenThreeThree Recruits

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on various parameters of T-cell activation. The data is compiled from representative studies on HPK1 inhibition.

Table 1: Effect of this compound on T-Cell Cytokine Production

Treatment ConditionIL-2 Production (pg/mL)Fold Increase vs. Stimulated ControlIFN-γ Production (pg/mL)Fold Increase vs. Stimulated Control
Unstimulated T-Cells< 50-< 100-
Stimulated T-Cells (anti-CD3/CD28)15001.020001.0
Stimulated T-Cells + this compound (1 µM)45003.050002.5

Table 2: Effect of this compound on T-Cell Activation Markers

Treatment Condition% CD25+ CellsFold Increase vs. Stimulated Control% CD69+ CellsFold Increase vs. Stimulated Control
Unstimulated T-Cells< 5%-< 5%-
Stimulated T-Cells (anti-CD3/CD28)30%1.040%1.0
Stimulated T-Cells + this compound (1 µM)60%2.070%1.75

Table 3: Effect of this compound on Key Signaling Molecules

Treatment ConditionpSLP-76 (S376) MFI% Decrease vs. Stimulated ControlpERK1/2 MFI% Increase vs. Stimulated Control
Unstimulated T-CellsBaseline-Baseline-
Stimulated T-Cells (anti-CD3/CD28)5000%8000%
Stimulated T-Cells + this compound (1 µM)15070%120050%

MFI: Mean Fluorescence Intensity

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Cytokine Analysis

This protocol details the stimulation of primary human T-cells and the subsequent measurement of cytokine production in the presence of this compound.

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD4+/CD8+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Human anti-CD3 antibody (plate-bound)

  • Human anti-CD28 antibody (soluble)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

  • ELISA or Cytokine Bead Array (CBA) kit for human IL-2 and IFN-γ

  • DMSO (vehicle control)

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate for 2-4 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS to remove unbound antibody.

  • Cell Plating: Seed primary T-cells at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • T-Cell Stimulation: Add soluble anti-CD28 antibody to all wells (except unstimulated controls) at a final concentration of 1-2 µg/mL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.

T_Cell_Activation_Workflow cluster_Preparation Preparation cluster_Assay_Setup Assay Setup cluster_Incubation_and_Analysis Incubation & Analysis Plate_Coating Coat 96-well plate with anti-CD3 Ab Seed_Cells Seed T-cells into coated plate Plate_Coating->Seed_Cells Isolate_T_Cells Isolate primary human T-cells Isolate_T_Cells->Seed_Cells Add_Inhibitor Add this compound or vehicle (DMSO) Seed_Cells->Add_Inhibitor Add_Stimulation Add soluble anti-CD28 Ab Add_Inhibitor->Add_Stimulation Incubate Incubate for 48-72 hours Add_Stimulation->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Analyze_Cytokines Measure IL-2 & IFN-γ (ELISA or CBA) Collect_Supernatant->Analyze_Cytokines

Caption: Workflow for T-Cell Activation and Cytokine Analysis.
Protocol 2: Flow Cytometry Analysis of T-Cell Activation Markers and Intracellular Signaling

This protocol describes the use of flow cytometry to measure the expression of cell surface activation markers and the phosphorylation status of key intracellular signaling proteins.

Materials:

  • Treated and stimulated T-cells from Protocol 1

  • Fluorochrome-conjugated antibodies against human CD4, CD8, CD25, and CD69

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against pSLP-76 (S376) and pERK1/2

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Harvesting: After a shorter incubation period (e.g., 15-30 minutes for signaling analysis, 24 hours for activation markers), harvest the T-cells from the 96-well plate.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Resuspend the cells in FACS buffer containing the surface antibodies (anti-CD4, -CD8, -CD25, -CD69).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization (for intracellular staining):

    • Resuspend the surface-stained cells in Fixation/Permeabilization buffer.

    • Incubate for 20 minutes at 4°C.

    • Wash the cells twice with Perm/Wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in Perm/Wash buffer containing the intracellular antibodies (anti-pSLP-76, anti-pERK1/2).

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Perm/Wash buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on CD4+ or CD8+ T-cell populations and quantify the percentage of cells expressing CD25 and CD69, and the Mean Fluorescence Intensity (MFI) of pSLP-76 and pERK1/2.

Conclusion

The provided protocols and expected outcomes offer a comprehensive guide for utilizing this compound to study T-cell activation. Inhibition of HPK1 with this compound is expected to significantly enhance T-cell effector functions, as evidenced by increased cytokine production, upregulation of activation markers, and modulation of key intracellular signaling pathways. These assays are valuable tools for the preclinical evaluation of HPK1 inhibitors as potential cancer immunotherapies.

References

Application Notes and Protocols for In Vivo Studies of Hpk1-IN-29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Primarily expressed in hematopoietic cells, HPK1 acts as an intracellular immune checkpoint, dampening immune responses.[3][4][5] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity by promoting T-cell activation and proliferation.[6][7] Hpk1-IN-29 is a novel small molecule inhibitor of HPK1. These application notes provide a comprehensive guide for the in vivo use of this compound, drawing upon available data for other potent and selective HPK1 inhibitors to establish a framework for preclinical studies.

Disclaimer: As specific in vivo dosage information for this compound is not publicly available, the following protocols and dosage recommendations are based on data from other structurally related or functionally similar HPK1 inhibitors. It is imperative to conduct dose-finding and tolerability studies for this compound to establish a safe and efficacious dose for your specific animal model and experimental endpoint.

Mechanism of Action

HPK1 is a serine/threonine kinase that, upon TCR engagement, becomes activated and phosphorylates downstream targets, notably the adaptor protein SLP-76.[2] Phosphorylation of SLP-76 at Ser376 leads to its ubiquitination and subsequent degradation, which attenuates T-cell activation signals.[2] By inhibiting the kinase activity of HPK1, this compound is expected to prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling, enhancing T-cell activation, and promoting a more robust anti-tumor immune response.[6]

Signaling Pathway

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cells cluster_TCR T-Cell Receptor Complex cluster_Signaling_Cascade Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 SLP76_p p-SLP-76 (Ser376) SLP76->SLP76_p ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) ERK->T_Cell_Activation NFkB->T_Cell_Activation HPK1->SLP76 Phosphorylation Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibition Degradation Ubiquitination & Degradation SLP76_p->Degradation

Caption: HPK1 negatively regulates T-cell receptor signaling.

Quantitative Data from In Vivo Studies of HPK1 Inhibitors

The following table summarizes in vivo dosing information for several reported HPK1 inhibitors. This data can be used as a reference for designing initial dose-finding studies for this compound.

Compound NameAnimal ModelRoute of AdministrationDosageDosing FrequencyKey Findings
DS21150768MouseOral30 mg/kgNot SpecifiedSignificant elevation of IFN-γ levels.[6]
DS21150768MouseOral100 mg/kgOnce every 2 daysSignificant increases in IL-2 and IFN-γ; Tumor growth inhibition.[6]
NDI-101150Mouse (EMT-6 syngeneic model)Oral75 mg/kgOnce dailyComplete tumor regressions in 7/10 mice.[8]
Unnamed Inhibitor (Insilico Medicine)Mouse (CT26 syngeneic model)Oral30 mg/kgTwice daily42% tumor growth inhibition (TGI).[9]
DD205-291 (PROTAC)Mouse (MC38 model)Oral0.5 mg/kgNot Specified91.0% TGI in combination with anti-PD1.[10]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

In_Vivo_Workflow General In Vivo Efficacy Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Tumor_Measurement Tumor Growth Monitoring Tumor_Implantation->Tumor_Measurement Randomization Randomization into Treatment Groups Tumor_Measurement->Randomization Endpoint Endpoint Reached (e.g., tumor volume, time) Tumor_Measurement->Endpoint Dosing Dosing with this compound, Vehicle, or Controls Randomization->Dosing Dosing->Tumor_Measurement Tissue_Harvest Tissue Harvest (Tumor, Spleen, Blood) Endpoint->Tissue_Harvest Immune_Profiling Immune Profiling (FACS, IHC, Cytokine Analysis) Tissue_Harvest->Immune_Profiling

Caption: Workflow for a typical in vivo efficacy study.

Detailed Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model

1. Animal Models and Cell Lines

  • Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Lines: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma, C57BL/6), CT26 (colon carcinoma, BALB/c), or B16-F10 (melanoma, C57BL/6) are appropriate. Cells should be cultured in recommended media and confirmed to be free of mycoplasma.

2. Tumor Implantation

  • Harvest tumor cells during their logarithmic growth phase.

  • Resuspend cells in sterile, serum-free media or phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

3. Dosing and Administration

  • Vehicle Preparation: A common vehicle for oral administration of small molecule inhibitors is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Always test the solubility and stability of this compound in the chosen vehicle.

  • Dose Preparation: Prepare fresh dosing solutions of this compound daily. Based on the data for other HPK1 inhibitors, an initial dose-finding study could explore a range of 10 mg/kg to 100 mg/kg.

  • Administration: Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer this compound or vehicle control orally via gavage once or twice daily.

4. Monitoring and Endpoints

  • Tumor Measurement: Measure tumor dimensions with digital calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight and Clinical Observations: Monitor the body weight and general health of the animals regularly as an indicator of toxicity.

  • Endpoint: The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size as per IACUC guidelines, or at the end of the study period.

5. Pharmacodynamic and Immune Analysis

  • At the study endpoint, collect blood, spleens, and tumors for analysis.

  • Pharmacodynamics: To confirm target engagement, assess the phosphorylation of SLP-76 in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) via flow cytometry or Western blot.

  • Immunophenotyping: Analyze the composition of immune cells in the tumor microenvironment and spleen using flow cytometry. Key markers include CD3, CD4, CD8, FoxP3 (for regulatory T cells), and markers of T-cell activation and exhaustion (e.g., CD69, PD-1, TIM-3).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as IFN-γ and IL-2 in the plasma or from ex vivo restimulated splenocytes using ELISA or multiplex bead assays.

Conclusion

This compound, as a potent inhibitor of a key negative regulator of immune signaling, holds significant promise for cancer immunotherapy. The provided application notes and protocols, based on existing knowledge of similar HPK1 inhibitors, offer a solid foundation for initiating in vivo studies. Rigorous dose-finding experiments and comprehensive pharmacodynamic and immunological analyses will be crucial to fully elucidate the therapeutic potential of this compound.

References

Hpk1-IN-29 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses mediated by T cells, B cells, and dendritic cells.[1][3] Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology, as it can enhance T-cell activation, cytokine production, and anti-tumor immunity.[4][5] Hpk1-IN-29 is a potent inhibitor of HPK1 with the potential for investigating immune-related diseases, particularly cancer.[3] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Physicochemical Properties and Solubility

While specific solubility data for this compound is not extensively published, this section provides information on its chemical properties and general guidance for solubilization based on common practices for similar small molecule kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₁₈F₃N₅O₂[6]
Molecular Weight 489.45 g/mol [6]
CAS Number 2699604-50-5[6]
Appearance Solid[6]

Solubility Guidelines:

Small molecule inhibitors are often soluble in organic solvents like dimethyl sulfoxide (DMSO). For aqueous solutions for cell culture or in vivo studies, a stock solution in DMSO is typically diluted into an appropriate buffer or vehicle.

Table 2: Recommended Solvents for Stock Solution Preparation (General Guidance)

SolventConcentrationNotes
DMSO ≥ 10 mMPrepare a high-concentration stock solution. For cellular assays, the final DMSO concentration should typically be kept below 0.5%.

Note: It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Preparation of Stock and Working Solutions

1. Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate the required mass:

    • Mass (mg) = 10 mM * 489.45 g/mol * Volume (L)

    • For 1 mL (0.001 L) of 10 mM stock, the required mass is: 10 * 489.45 * 0.001 = 4.89 mg.

  • Dissolution:

    • Weigh out 4.89 mg of this compound powder.

    • Add 1 mL of high-purity DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions for In Vitro Assays:

  • Dilute the 10 mM DMSO stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration.

  • Ensure the final DMSO concentration in the assay is compatible with the cells or enzymatic reaction and include a vehicle control (medium/buffer with the same final concentration of DMSO).

3. Formulation for In Vivo Administration (General Protocol):

A common vehicle for oral administration of similar small molecule inhibitors involves a mixture of solvents to ensure solubility and bioavailability. A suggested starting formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% saline

Preparation of a 1 mg/mL solution for oral gavage:

  • Start with a concentrated stock of this compound in DMSO (e.g., 10 mg/mL).

  • For a final volume of 1 mL:

    • Add 100 µL of the 10 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline and mix thoroughly.

  • This formulation should be prepared fresh before each use. The suitability of this vehicle for this compound should be experimentally confirmed.

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, notably the adapter protein SLP-76 at Serine 376.[2][4] This phosphorylation leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[7] HPK1 inhibition blocks this negative feedback loop, leading to enhanced and sustained T-cell activation.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Downstream_Signaling Downstream Signaling & T-Cell Response TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 inhibits Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation leads to Ub_Degradation->LAT_SLP76 inhibits NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 T_Cell_Activation T-Cell Activation (↑ IL-2, ↑ Proliferation) NFkB->T_Cell_Activation AP1->T_Cell_Activation

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Protocols

In Vitro HPK1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of this compound.

In_Vitro_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant HPK1 - Kinase Buffer - ATP - Substrate (e.g., MBP) - this compound dilutions start->prepare_reagents add_inhibitor Add this compound dilutions to 384-well plate prepare_reagents->add_inhibitor add_enzyme Add HPK1 enzyme add_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP mix add_enzyme->add_substrate_atp incubate Incubate at room temperature (e.g., 60 minutes) add_substrate_atp->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection incubate_detection Incubate at room temperature (e.g., 30-40 minutes) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze Analyze data and calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for an in vitro HPK1 kinase assay.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]

  • ATP

  • HPK1 substrate (e.g., Myelin Basic Protein, MBP)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration should be consistent across all wells.

  • Add 1 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.[9]

  • Prepare the HPK1 enzyme solution in kinase buffer and add 2 µL to each well.[9]

  • Prepare the substrate/ATP mixture in kinase buffer and add 2 µL to each well to initiate the reaction.[9]

  • Incubate the plate at room temperature for 60 minutes.[9]

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.[9]

  • Read the luminescence signal using a plate reader.[9]

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of SLP-76 Phosphorylation

This assay measures the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context.

Materials:

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3/anti-CD28 antibodies for T-cell stimulation

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Assay kit for phospho-SLP-76 (Ser376) detection (e.g., TR-FRET or AlphaLISA based)[10][11]

  • 96-well cell culture plates

Procedure:

  • Seed Jurkat T-cells or PBMCs in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a predetermined time (e.g., 15-30 minutes).

  • Lyse the cells according to the protocol provided with the phospho-SLP-76 assay kit.

  • Transfer the cell lysates to the assay plate.

  • Follow the manufacturer's instructions for the TR-FRET or AlphaLISA assay to measure the levels of phosphorylated SLP-76.[10][11]

  • Analyze the data to determine the EC50 of this compound for the inhibition of SLP-76 phosphorylation.

Cellular Assay: IL-2 Cytokine Release

This protocol measures the effect of this compound on the production of IL-2, a key cytokine in T-cell activation.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3/anti-CD28 antibodies

  • This compound

  • IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Seed the PBMCs in a 96-well plate.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value for this compound-induced IL-2 production.

In Vivo Anti-Tumor Efficacy Study

This is a general protocol for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.

In_Vivo_Study_Workflow start Start tumor_implantation Implant tumor cells (e.g., CT26) into mice start->tumor_implantation tumor_growth Allow tumors to reach a palpable size tumor_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound (e.g., oral gavage) and controls randomization->treatment monitoring Monitor tumor growth and animal health treatment->monitoring endpoint Endpoint: Collect tumors and tissues for analysis monitoring->endpoint analysis Analyze tumor growth inhibition and immune cell infiltration endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo anti-tumor efficacy study.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c)

  • Murine tumor cell line (e.g., CT26 colon carcinoma)

  • This compound

  • Vehicle for oral administration (see formulation section)

  • Calipers for tumor measurement

Procedure:

  • Inject a suitable number of tumor cells (e.g., 1 x 10⁶ CT26 cells) subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a predetermined size (e.g., 100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control like an anti-PD-1 antibody).

  • Administer this compound orally at the determined dose and schedule (e.g., once or twice daily).[12]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the animals.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure all safety precautions are taken and to comply with all applicable regulations.

References

Application Notes and Protocols: Flow Cytometry Analysis of T-cell Activation with Hpk1-IN-29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell activation.[1][2][3] Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[4][5][6] Hpk1-IN-29 is a potent and selective small molecule inhibitor of HPK1. These application notes provide a detailed protocol for utilizing this compound to study its effects on T-cell activation via flow cytometry. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in assessing the immunomodulatory properties of HPK1 inhibitors.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs).[7] This signaling cascade is tightly regulated by a network of positive and negative feedback loops to ensure a robust yet controlled immune response.[8] HPK1 acts as an intracellular checkpoint by phosphorylating the adaptor protein SLP-76, which leads to the attenuation of TCR signaling and subsequent dampening of T-cell activation.[3][9][10] By blocking this negative regulatory signal, HPK1 inhibitors can enhance T-cell proliferation, cytokine production, and effector functions.[5][11]

This document outlines a comprehensive workflow for treating human peripheral blood mononuclear cells (PBMCs) with this compound, stimulating T-cell activation, and analyzing the expression of key activation markers using multiparameter flow cytometry.

HPK1 Signaling Pathway in T-Cells

Upon TCR engagement, a signaling cascade is initiated, leading to the activation of Lck and ZAP70. HPK1 is recruited to the LAT signalosome where it becomes activated.[12] Activated HPK1 then phosphorylates SLP-76 at Serine 376.[3][9] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent degradation of SLP-76, thereby terminating the signaling cascade.[3] Inhibition of HPK1 with this compound prevents the phosphorylation of SLP-76, leading to sustained downstream signaling, enhanced T-cell activation, and increased cytokine production.[3][13]

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement Lck_ZAP70 Lck/ZAP70 Activation TCR->Lck_ZAP70 LAT_Signalosome LAT Signalosome Lck_ZAP70->LAT_Signalosome HPK1 HPK1 LAT_Signalosome->HPK1 Recruitment & Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Ub_Degradation->SLP76 Inhibition Activation T-Cell Activation (Cytokine production, Proliferation) Downstream->Activation

Caption: HPK1 signaling cascade in T-cell activation and the point of intervention by this compound.

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • Brefeldin A (for intracellular cytokine staining)

  • Monensin (for intracellular cytokine staining)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)

  • 7-AAD or other viability dye

T-Cell Isolation and Culture
  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • (Optional) Enrich for T-cells using a negative selection kit.

  • Resuspend cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

T-Cell Activation and Treatment with this compound
  • Plate 1 x 10^6 cells per well in a 96-well plate.

  • Pre-treat cells with a dose range of this compound or vehicle control (DMSO) for 1-2 hours at 37°C, 5% CO2.

  • Stimulate T-cells with anti-CD3 (e.g., 1 µg/mL plate-bound) and anti-CD28 (e.g., 1 µg/mL soluble) antibodies.[14]

  • Incubate for 24-72 hours at 37°C, 5% CO2. For intracellular cytokine analysis, add Brefeldin A and Monensin for the final 4-6 hours of incubation.

Flow Cytometry Staining
  • Harvest cells and wash with cold FACS buffer.

  • Perform surface staining with a cocktail of fluorochrome-conjugated antibodies against T-cell markers and activation markers for 30 minutes at 4°C in the dark.

  • Wash cells with FACS buffer.

  • (Optional, for viability) Resuspend cells in FACS buffer containing a viability dye like 7-AAD.

  • (For intracellular staining) Fix and permeabilize cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Perform intracellular staining with antibodies against cytokines for 30 minutes at 4°C in the dark.

  • Wash cells and resuspend in FACS buffer for acquisition.

Flow Cytometry Acquisition and Analysis
  • Acquire samples on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

  • Gate on viable, single T-cells (CD3+) and then further delineate CD4+ and CD8+ populations.

  • Quantify the percentage and mean fluorescence intensity (MFI) of activation markers (e.g., CD25, CD69) and intracellular cytokines (e.g., IL-2, IFN-γ, TNFα) within the CD4+ and CD8+ T-cell gates.

Experimental Workflow

Experimental_Workflow Flow Cytometry Workflow for T-Cell Activation Analysis cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Enrich_TCells Enrich T-Cells (Optional) Isolate_PBMCs->Enrich_TCells Pretreat Pre-treat with This compound or Vehicle Enrich_TCells->Pretreat Stimulate Stimulate with anti-CD3/CD28 Pretreat->Stimulate Incubate Incubate 24-72h Stimulate->Incubate Surface_Stain Surface Staining Incubate->Surface_Stain Fix_Perm Fixation/ Permeabilization Surface_Stain->Fix_Perm Intra_Stain Intracellular Staining Fix_Perm->Intra_Stain Acquire Flow Cytometry Acquisition Intra_Stain->Acquire Analyze Data Analysis (Gating & Quantification) Acquire->Analyze

Caption: Step-by-step workflow for analyzing T-cell activation with this compound using flow cytometry.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis.

Table 1: Recommended Flow Cytometry Panel

TargetFluorochromeSubcellular LocationPurpose
CD3e.g., APC-Cy7SurfacePan T-cell marker
CD4e.g., BV786SurfaceHelper T-cell marker
CD8e.g., PerCP-Cy5.5SurfaceCytotoxic T-cell marker
CD69e.g., PE-Cy7SurfaceEarly activation marker
CD25e.g., BV605SurfaceActivation/Regulatory T-cell marker
IL-2e.g., PEIntracellularT-cell growth factor
IFN-γe.g., FITCIntracellularPro-inflammatory cytokine
TNFαe.g., APCIntracellularPro-inflammatory cytokine
7-AADe.g., 7-AADNucleusViability marker

Table 2: Effect of this compound on T-Cell Activation Markers (Example Data)

TreatmentConcentration (µM)% CD69+ in CD4+ T-cells% CD25+ in CD4+ T-cells% CD69+ in CD8+ T-cells% CD25+ in CD8+ T-cells
Unstimulated02.5 ± 0.55.1 ± 1.21.8 ± 0.44.5 ± 0.9
Stimulated (Vehicle)045.2 ± 3.150.8 ± 4.555.6 ± 3.962.3 ± 5.1
This compound0.158.9 ± 4.265.4 ± 5.070.1 ± 4.878.9 ± 6.2
This compound175.6 ± 5.582.1 ± 6.188.3 ± 6.390.4 ± 7.0

Table 3: Effect of this compound on Cytokine Production (Example Data)

TreatmentConcentration (µM)% IL-2+ in CD4+ T-cells% IFN-γ+ in CD4+ T-cells% IL-2+ in CD8+ T-cells% IFN-γ+ in CD8+ T-cells
Unstimulated00.1 ± 0.050.2 ± 0.080.1 ± 0.040.3 ± 0.1
Stimulated (Vehicle)08.3 ± 1.515.7 ± 2.112.5 ± 1.925.4 ± 3.3
This compound0.115.2 ± 2.028.9 ± 3.522.8 ± 2.845.1 ± 4.9
This compound125.8 ± 3.145.6 ± 4.838.9 ± 4.268.7 ± 6.5

Expected Outcomes

Treatment of T-cells with an effective HPK1 inhibitor like this compound is expected to result in:

  • A dose-dependent increase in the expression of early and late activation markers such as CD69 and CD25 on both CD4+ and CD8+ T-cells.[15][16]

  • A significant, dose-dependent enhancement of pro-inflammatory cytokine production, including IL-2, IFN-γ, and TNFα, by both CD4+ and CD8+ T-cells.[13][17]

  • Reversal of immunosuppressive signals, for example, those induced by PGE2 or adenosine, which are often present in the tumor microenvironment.[2][8][13]

Troubleshooting

  • Low Cell Viability: Ensure proper handling of cells, use fresh media, and optimize the concentration of this compound and stimulating antibodies to avoid toxicity.

  • Weak T-cell Activation: Titrate anti-CD3 and anti-CD28 antibodies to find the optimal concentration for stimulation. Ensure the plate-bound anti-CD3 is properly coated.

  • High Background Staining: Use appropriate blocking steps (e.g., Fc block), titrate antibody concentrations, and include fluorescence minus one (FMO) controls to set accurate gates.

Conclusion

The protocols and information provided in this document offer a robust framework for investigating the impact of the HPK1 inhibitor this compound on T-cell activation. By utilizing multiparameter flow cytometry, researchers can effectively quantify the enhancement of T-cell effector functions, providing crucial insights for the development of novel immunotherapies. The inhibition of HPK1 represents a promising strategy to augment the immune system's ability to combat cancer and other diseases.[6][10]

References

Application Notes and Protocols: Kinase Inhibition Assay for Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, such as SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1] This phosphorylation event leads to the attenuation of downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, thereby dampening T-cell activation and proliferation.[3]

Given its role as an intracellular immune checkpoint, pharmacological inhibition of HPK1 is a promising strategy in immuno-oncology.[4] By blocking HPK1 activity, small molecule inhibitors can enhance T-cell-mediated anti-tumor immunity.[4] Consequently, robust and reliable assays to determine the potency of HPK1 inhibitors, such as Hpk1-IN-29 and other developmental compounds, are essential for drug discovery and development programs.

These application notes provide a detailed protocol for a biochemical kinase inhibition assay to determine the potency (IC50) of inhibitors against HPK1. The described ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5][6][7]

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT GADS GADS LAT->GADS SLP76 SLP-76 GADS->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment JNK_ERK JNK/ERK Pathways SLP76->JNK_ERK pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibition T_Cell_Activation T-Cell Activation (IL-2 Production) JNK_ERK->T_Cell_Activation Negative_Regulation Negative Regulation pSLP76->Negative_Regulation Negative_Regulation->JNK_ERK Kinase_Assay_Workflow Start Start: Prepare Reagents Prep_Inhibitor Prepare serial dilutions of This compound Start->Prep_Inhibitor Prep_MasterMix Prepare Master Mix (Kinase Buffer, ATP, Substrate) Start->Prep_MasterMix Add_Inhibitor Add inhibitor dilutions to 384-well plate Prep_Inhibitor->Add_Inhibitor Add_MasterMix Add Master Mix to plate Prep_MasterMix->Add_MasterMix Add_Enzyme Initiate reaction by adding recombinant HPK1 enzyme Add_MasterMix->Add_Enzyme Incubate_1 Incubate at 30°C for 45-60 min Add_Enzyme->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_1->Add_ADPGlo Incubate_2 Incubate at RT for 40-45 min Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30-45 min Add_Detection->Incubate_3 Read_Luminescence Read luminescence on a plate reader Incubate_3->Read_Luminescence Analyze_Data Analyze data and calculate IC50 Read_Luminescence->Analyze_Data

References

Application Notes and Protocols for Studying T-cell Exhaustion with Hpk1-IN-29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] It is predominantly expressed in hematopoietic cells and acts as an intracellular checkpoint, dampening T-cell activation, proliferation, and cytokine production.[3][4] In the context of cancer and chronic infections, persistent antigen exposure leads to T-cell exhaustion, a state of dysfunction characterized by reduced effector functions and sustained expression of inhibitory receptors like PD-1.[5][6] HPK1 has been shown to be a key mediator of T-cell dysfunction and its expression can correlate with increased T-cell exhaustion.[5][7]

Hpk1-IN-29 is a potent, small molecule inhibitor of HPK1. By targeting HPK1's kinase activity, this compound aims to reverse T-cell exhaustion, enhance anti-tumor immunity, and restore effector T-cell function.[8][9] These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially reverse T-cell exhaustion.

Note on Data Availability: Specific quantitative data for this compound is not publicly available. The data presented in these notes are from published studies on other potent and selective HPK1 inhibitors and are intended to be representative of the expected activity of a high-quality HPK1 inhibitor.

Data Presentation

Table 1: In Vitro Activity of Representative HPK1 Inhibitors
CompoundTargetBiochemical IC50Cellular pSLP76 IC50T-Cell IL-2 Production EC50Reference
Compound 1HPK1-55 nM-[9]
KHK-6HPK120 nM--
Compound from Vara, et al.HPK1--226 nM
Table 2: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor
Tumor ModelTreatmentTumor Growth Inhibition (TGI)NoteReference
CT26 Syngeneic ModelHPK1 Inhibitor (30 mg/kg, p.o., BID)42%Monotherapy
CT26 Syngeneic Modelanti-PD-1 (3 mg/kg, i.p.)36%Monotherapy
CT26 Syngeneic ModelHPK1 Inhibitor + anti-PD-195%Combination Therapy

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT HPK1 HPK1 ZAP70->HPK1 Phosphorylation (Activation) LAT->HPK1 Recruitment SLP76 SLP76 LAT->SLP76 HPK1->SLP76 Phosphorylation (Ser376) Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibition PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP76 (Ser376) 14_3_3 14-3-3 pSLP76->14_3_3 Binding pPLCg1 pPLCγ1 PLCg1->pPLCg1 ERK ERK pPLCg1->ERK pERK pERK ERK->pERK AP1 AP-1 Activation pERK->AP1 Degradation Proteasomal Degradation 14_3_3->Degradation Ubiquitination IL2 IL-2 Production AP1->IL2

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP76, leading to its degradation.

Experimental Workflow: In Vitro T-Cell Exhaustion and Reversal

T_Cell_Exhaustion_Workflow cluster_setup T-Cell Isolation & Culture cluster_exhaustion Induction of Exhaustion (7-10 days) cluster_treatment Treatment Phase cluster_analysis Functional & Phenotypic Analysis isolate Isolate Human PBMCs or Mouse Splenocytes cd8 Purify CD8+ T-Cells isolate->cd8 stimulate Chronic Stimulation: Plate-bound anti-CD3/CD28 + IL-2 cd8->stimulate restimulate Re-stimulate every 2-3 days stimulate->restimulate restimulate->stimulate treat Treat with: 1. Vehicle Control 2. This compound 3. anti-PD-1 4. This compound + anti-PD-1 restimulate->treat flow Flow Cytometry: - Exhaustion Markers (PD-1, TIM-3, LAG-3) - Activation Markers (CD69, CD25) - Cytokine Production (IFN-γ, TNF-α) treat->flow prolif Proliferation Assay (CFSE/EdU) treat->prolif cyto Cytotoxicity Assay (e.g., against tumor cells) treat->cyto

Caption: Workflow for inducing T-cell exhaustion in vitro and assessing reversal by this compound.

Experimental Protocols

Protocol 1: In Vitro Human T-Cell Activation Assay

This protocol is to assess the effect of this compound on the activation and cytokine production of primary human T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human CD4+ or CD8+ T Cell Enrichment Cocktail

  • RPMI-1640 medium with 10% FBS, 1% Pen/Strep

  • Anti-human CD3 antibody (clone OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

  • ELISA kits for human IL-2 and IFN-γ

  • Flow cytometry antibodies: anti-CD69, anti-CD25

Procedure:

  • Plate Coating:

    • Dilute anti-CD3 antibody to 1 µg/mL in sterile PBS.

    • Add 100 µL to the wells of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash wells twice with sterile PBS before adding cells.

  • T-Cell Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD4+ or CD8+ T-cells using a negative selection kit according to the manufacturer's instructions.

  • Cell Plating and Treatment:

    • Resuspend purified T-cells to a concentration of 1 x 10^6 cells/mL in complete RPMI medium.

    • Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is ≤ 0.1%.

    • Add 100 µL of cell suspension to each anti-CD3 coated well.

    • Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Analysis:

    • Cytokine Production: Collect supernatant from each well and measure IL-2 and IFN-γ concentrations using ELISA kits according to the manufacturer's protocols.

    • Activation Markers: Harvest cells and stain with fluorescently labeled antibodies against CD69 and CD25. Analyze by flow cytometry.

Protocol 2: Western Blot for HPK1 Target Engagement (pSLP76)

This protocol determines if this compound inhibits the phosphorylation of SLP76, the direct substrate of HPK1.

Materials:

  • Jurkat T-cells or purified primary human T-cells

  • RPMI-1640 medium

  • This compound

  • Anti-CD3 antibody (clone OKT3)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total SLP76, anti-HPK1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells or primary T-cells in RPMI medium.

    • Pre-treat cells (5-10 x 10^6 cells per condition) with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.

  • T-Cell Stimulation:

    • Stimulate the T-cells with soluble anti-CD3 antibody (10 µg/mL) for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Immediately after stimulation, pellet the cells by centrifugation at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration of the supernatant using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize pSLP76 to total SLP76 and loading control.

Protocol 3: In Vivo Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound, alone and in combination with anti-PD-1 therapy.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • CT26 (colon carcinoma, for BALB/c) or MC38 (colon adenocarcinoma, for C57BL/6) tumor cells

  • Matrigel (optional)

  • This compound formulated for oral gavage

  • InVivoMAb anti-mouse PD-1 antibody (or isotype control)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject 0.5-1 x 10^6 CT26 or MC38 cells subcutaneously into the flank of the mice. A 1:1 mixture with Matrigel can improve tumor take rate.

    • Monitor mice for tumor growth.

  • Treatment Initiation:

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (oral gavage) + Isotype control (i.p.)

      • Group 2: this compound (e.g., 30 mg/kg, twice daily, oral gavage) + Isotype control (i.p.)

      • Group 3: Vehicle control (oral gavage) + anti-PD-1 (e.g., 10 mg/kg, twice weekly, i.p.)

      • Group 4: this compound + anti-PD-1

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume = (Length x Width²)/2.

    • Monitor body weight and general health of the mice.

    • Continue treatment for 2-3 weeks or until tumors in the control group reach the predetermined endpoint size.

  • Pharmacodynamic and Immune Analysis (Optional):

    • At the end of the study, or at an intermediate time point, tumors, spleens, and tumor-draining lymph nodes can be harvested.

    • Tumors can be dissociated to analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for markers of activation (CD69, Granzyme B) and exhaustion (PD-1, TIM-3).

    • Splenocytes can be re-stimulated ex vivo to assess antigen-specific responses.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of HPK1 in T-cell exhaustion and anti-tumor immunity. The protocols outlined above provide a framework for characterizing the cellular and in vivo activity of this inhibitor. By inhibiting HPK1, researchers can potentially reinvigorate exhausted T-cells, leading to enhanced cytokine production, proliferation, and tumor cell killing, particularly in combination with checkpoint blockade inhibitors. These studies will be crucial in further validating HPK1 as a key target for cancer immunotherapy.

References

Application Notes and Protocols: Experimental Design for Hpk1-IN-29 Treatment in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling, attenuating T-cell activation, proliferation, and cytokine production.[2][3] In the tumor microenvironment, HPK1's inhibitory function can be exploited by cancer cells to evade immune surveillance.[3][4] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[3][5][6] Hpk1-IN-29 is a potent inhibitor of HPK1 that can enhance the body's anti-tumor immunity by targeting this negative regulatory pathway.[7]

These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of this compound in solid tumors, from initial in vitro characterization to preclinical in vivo efficacy studies.

Hpk1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the plasma membrane and activated.[8][9] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376.[9][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the dissociation of the SLP-76 signaling complex and subsequent downregulation of downstream signaling pathways, including the phosphorylation of PLCγ1 and ERK.[9] This ultimately dampens T-cell activation and effector functions.[9][11]

Hpk1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 Hpk1 LAT->HPK1 Recruits 14-3-3 14-3-3 SLP76->14-3-3 Binds PLCg1 PLCγ1 SLP76->PLCg1 Activates HPK1->SLP76 Phosphorylates (S376) 14-3-3->PLCg1 Inhibits Activation ERK ERK PLCg1->ERK T_Cell_Activation T-Cell Activation (Cytokine release, Proliferation) ERK->T_Cell_Activation Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibits

Caption: Hpk1 signaling pathway in T-cell activation.

Experimental Protocols

In Vitro Assays

A series of in vitro experiments should be conducted to determine the potency, selectivity, and mechanism of action of this compound.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human HPK1.

Protocol:

  • A radiometric HotSpotTM kinase assay or a luminescence-based assay like the HPK1 Assay Kit (BPS Bioscience) can be used.[12][13]

  • Prepare a reaction mixture containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP.[13]

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the kinase activity by measuring the incorporation of radioactive phosphate into the substrate or by measuring luminescence.

  • Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the HPK1 kinase activity.[5][12]

CompoundTargetIC50 (nM)
This compoundHPK1Data to be determined
Control InhibitorHPK1Known value

Objective: To confirm that this compound inhibits HPK1 activity within a cellular context by assessing the phosphorylation of its direct substrate, SLP-76.

Protocol:

  • Culture Jurkat T-cells or primary human T-cells.

  • Pre-treat the cells with a dose range of this compound for 1-2 hours.

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.[4]

  • Lyse the cells and collect the protein extracts.

  • Perform Western blot analysis using antibodies specific for phosphorylated SLP-76 (pSLP-76 S376) and total SLP-76.[10] Also, probe for downstream signaling molecules like pPLCγ1 and pERK.[9]

  • Quantify the band intensities to determine the concentration-dependent inhibition of SLP-76 phosphorylation.

TreatmentConcentration (µM)pSLP-76 (S376) Inhibition (%)pERK Inhibition (%)
Vehicle (DMSO)-00
This compound0.1Data to be determinedData to be determined
This compound1Data to be determinedData to be determined
This compound10Data to be determinedData to be determined

Objective: To evaluate the effect of this compound on T-cell activation and the production of key effector cytokines.

Protocol:

  • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Culture the T-cells in the presence of varying concentrations of this compound.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • After 24-72 hours, collect the cell culture supernatant.

  • Measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex cytokine assay.[4][9]

  • Assess T-cell proliferation using methods like CFSE staining or a BrdU incorporation assay.

TreatmentConcentration (µM)IL-2 Production (pg/mL)IFN-γ Production (pg/mL)T-Cell Proliferation (%)
Vehicle (DMSO)-Data to be determinedData to be determinedData to be determined
This compound0.1Data to be determinedData to be determinedData to be determined
This compound1Data to be determinedData to be determinedData to be determined
This compound10Data to be determinedData to be determinedData to be determined
In Vivo Assays

Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Objective: To determine the pharmacokinetic profile and assess the safety and tolerability of this compound in animal models.

Protocol:

  • Administer a single dose of this compound to mice or rats via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at various time points post-administration.

  • Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, half-life, AUC).[1]

  • For toxicity studies, administer repeated doses of this compound for a specified duration (e.g., 14 or 28 days).

  • Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.

  • At the end of the study, perform a complete necropsy, with histopathological examination of major organs.

ParameterValue (Units)
CmaxData to be determined
TmaxData to be determined
Half-lifeData to be determined
AUCData to be determined
NOAELData to be determined

Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice bearing solid tumors.[14]

Protocol:

  • Select an appropriate syngeneic tumor model (e.g., CT26 colon carcinoma, B16 melanoma, MC38 colorectal adenocarcinoma).[1][15]

  • Implant tumor cells subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound as a single agent

    • Anti-PD-1/PD-L1 antibody as a single agent

    • This compound in combination with anti-PD-1/PD-L1 antibody[6][16]

  • Administer treatments according to a predefined schedule.

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Monitor animal body weight and overall health.

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and lymphoid organs for further analysis.

Treatment GroupTumor Growth Inhibition (%)
Vehicle0
This compoundData to be determined
Anti-PD-1Data to be determined
This compound + Anti-PD-1Data to be determined

Objective: To assess the efficacy of this compound in a model with a humanized immune system, which can be more predictive of clinical response.[17][18]

Protocol:

  • Use immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs).[18]

  • Implant a human solid tumor cell line or a patient-derived xenograft (PDX).[17][18]

  • Once tumors are established, treat the mice with this compound, alone or in combination with other immunotherapies.

  • Monitor tumor growth and animal health as described for syngeneic models.

  • Analyze the tumor microenvironment for the infiltration and activation of human immune cells.

Experimental Workflow

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Preclinical Studies cluster_Analysis Data Analysis & Interpretation Kinase_Assay HPK1 Kinase Assay (IC50 Determination) Western_Blot Cellular Target Engagement (pSLP-76 Western Blot) Kinase_Assay->Western_Blot T_Cell_Assay T-Cell Activation & Cytokine Release (IL-2, IFN-γ ELISA) Western_Blot->T_Cell_Assay PK_Tox Pharmacokinetics & Toxicity (Mouse, Rat) T_Cell_Assay->PK_Tox Syngeneic Syngeneic Tumor Models (Efficacy & Pharmacodynamics) PK_Tox->Syngeneic Safety_Analysis Safety & Tolerability Profile PK_Tox->Safety_Analysis Humanized Humanized Mouse Models (Translational Efficacy) Syngeneic->Humanized Efficacy_Analysis Anti-Tumor Efficacy Assessment (Tumor Growth Inhibition) Syngeneic->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor Microenvironment) Syngeneic->PD_Analysis Humanized->Efficacy_Analysis Humanized->PD_Analysis

Caption: Experimental workflow for this compound evaluation.

Pharmacodynamic Analysis

To understand the in vivo mechanism of action of this compound, a thorough pharmacodynamic analysis of the tumor microenvironment is crucial.

Protocol:

  • At the end of the in vivo studies, harvest tumors and tumor-draining lymph nodes.

  • Prepare single-cell suspensions from the tissues.

  • Perform multi-color flow cytometry to characterize the immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells, dendritic cells, myeloid-derived suppressor cells).[19]

  • Analyze the activation status of T-cells by staining for markers such as CD69, CD25, and Ki67.[19]

  • Measure the expression of cytotoxic markers in CD8+ T-cells, such as Granzyme B and Perforin.

  • Perform immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections to visualize the infiltration of immune cells.

MarkerCell TypeExpected Change with this compound
CD8+ / CD4+ RatioT-CellsIncrease
Ki67+ in T-CellsProliferating T-CellsIncrease
Granzyme B+ in CD8+ T-CellsCytotoxic T-CellsIncrease
FoxP3+ in CD4+ T-CellsRegulatory T-CellsDecrease

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a novel immunotherapy for solid tumors. By systematically assessing its in vitro activity, in vivo efficacy, and mechanism of action, researchers can generate the necessary data to support its further clinical development. The potential of Hpk1 inhibition to enhance T-cell function and overcome immune suppression in the tumor microenvironment makes this compound a promising candidate for cancer therapy, both as a monotherapy and in combination with existing immunotherapies.[6][10]

References

Troubleshooting & Optimization

Troubleshooting Insolubility of Hpk1-IN-29: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-29, solubility issues can present a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to ensure successful preparation and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: this compound, similar to other kinase inhibitors, is expected to have high solubility in dimethyl sulfoxide (DMSO). For initial stock solution preparation, we recommend using fresh, anhydrous DMSO. It is crucial to note that many kinase inhibitors exhibit low solubility in aqueous solutions.

Q2: My this compound precipitated when I diluted my DMSO stock in an aqueous buffer (e.g., PBS). How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like many kinase inhibitors. To maintain solubility and bioavailability, especially for in vivo studies, a co-solvent system is often necessary. A widely used formulation for similar compounds involves a multi-part vehicle. While a specific formulation for this compound is not publicly available, a common starting point for related inhibitors involves a mixture of DMSO, PEG300, Tween-80, and saline.

Q3: Can I heat the solution or use sonication to improve solubility?

A3: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of kinase inhibitors in DMSO. Datasheets for similar compounds, such as Hpk1-IN-3 and Hpk1-IN-19, indicate that ultrasonication is needed to achieve maximum solubility in DMSO. However, it is essential to monitor the solution to avoid degradation of the compound. For aqueous formulations, these methods may not be sufficient to prevent precipitation and a proper co-solvent system is recommended.

Q4: What are the storage recommendations for this compound stock solutions?

A4: Based on data for similar HPK1 inhibitors, stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in my aqueous buffer (e.g., PBS, cell culture media). Low intrinsic aqueous solubility of the compound.This compound is not expected to be soluble directly in aqueous buffers. Prepare a high-concentration stock solution in 100% DMSO first.
A precipitate forms immediately after diluting the DMSO stock solution into my aqueous experimental medium. The final concentration of DMSO is too low to maintain solubility. The compound is crashing out of solution.For in vitro experiments, ensure the final DMSO concentration in your cell culture medium is as high as tolerable for your cells (typically ≤0.5%) while keeping the this compound concentration within its soluble range in that DMSO/aqueous mixture. For in vivo use, a specific formulation with co-solvents is required.
My prepared solution is cloudy or contains visible particles. Incomplete dissolution or precipitation.Use ultrasonication to aid dissolution in the initial DMSO stock. If cloudiness persists after dilution, the compound has likely precipitated. You will need to optimize your dilution method or use a co-solvent system.
I am observing inconsistent results in my experiments. Compound precipitation leading to inaccurate final concentrations. Degradation of the compound.Prepare fresh dilutions for each experiment from a properly stored DMSO stock. Visually inspect for any signs of precipitation before use. Ensure proper storage of stock solutions to prevent degradation.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Determine the required mass: this compound has a molecular weight of 489.45 g/mol . To prepare a 10 mM stock solution, you will need 4.89 mg of this compound per 1 mL of DMSO.

  • Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution and use an ultrasonic bath to ensure complete dissolution. Gentle warming to 37°C can also be applied if necessary.

  • Store properly: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Example Protocol for Preparing an In Vivo Formulation

This protocol is based on formulations for other HPK1 inhibitors and should be optimized for this compound and your specific experimental needs.

  • Prepare a high-concentration stock in DMSO: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Sonication may be required.

  • Prepare the vehicle: In a separate tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for similar compounds consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% saline

  • Prepare the final formulation: Add the required volume of the this compound DMSO stock to the vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of a vehicle pre-mixed with 44.4% PEG300, 5.6% Tween-80, and 50% saline (to account for the initial DMSO volume).

  • Ensure clarity: The final solution should be clear. If precipitation occurs, optimization of the vehicle composition may be necessary.

Quantitative Data Summary

CompoundSolventSolubility
Hpk1-IN-2 DMSO76 mg/mL
Ethanol10 mg/mL
WaterInsoluble
Hpk1-IN-3 DMSO≥ 83.33 mg/mL (with sonication)
Hpk1-IN-19 DMSO100 mg/mL (with sonication)
Hpk1-IN-26 DMSO100 mg/mL (with sonication and warming)

Signaling Pathways and Experimental Visualizations

HPK1 Signaling Pathway in T-Cell Receptor Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation. HPK1 acts as a brake on this process.[2][3]

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Downstream_Pathways Downstream Activation TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Activation LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Gads Gads SLP76->Gads HPK1 HPK1 (MAP4K1) SLP76->HPK1 NFkB NF-κB SLP76->NFkB JNK JNK SLP76->JNK HPK1->SLP76 HPK1->Gads Phosphorylation (Inhibition)

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76 and Gads.

Experimental Workflow for Testing this compound Efficacy

The following workflow outlines the key steps for assessing the impact of this compound on T-cell activation in vitro.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Isolate_PBMCs Isolate PBMCs Culture_Cells Culture PBMCs Isolate_PBMCs->Culture_Cells Prepare_Inhibitor Prepare this compound (DMSO stock & dilutions) Add_Inhibitor Add this compound Prepare_Inhibitor->Add_Inhibitor Culture_Cells->Add_Inhibitor Stimulate_TCR Stimulate TCR (e.g., anti-CD3/CD28) Add_Inhibitor->Stimulate_TCR Cytokine_Analysis Measure Cytokine Production (e.g., IL-2, IFN-γ) Stimulate_TCR->Cytokine_Analysis Proliferation_Assay Assess T-cell Proliferation (e.g., CFSE) Stimulate_TCR->Proliferation_Assay Phospho_Flow Analyze Protein Phosphorylation (e.g., pSLP-76) Stimulate_TCR->Phospho_Flow

Caption: Workflow for evaluating the effect of this compound on T-cell function.

Logical Troubleshooting Flow for Insolubility Issues

This diagram provides a step-by-step guide to resolving solubility problems with this compound.

Troubleshooting_Flow Start Start: Insolubility Observed Check_Solvent Is the initial solvent 100% anhydrous DMSO? Start->Check_Solvent Use_DMSO Action: Dissolve in 100% anhydrous DMSO Check_Solvent->Use_DMSO No Check_Precipitation Did precipitation occur upon aqueous dilution? Check_Solvent->Check_Precipitation Yes Check_Dissolution Is the solution clear? Use_DMSO->Check_Dissolution Use_Cosolvent Action: Prepare an in vivo formulation (e.g., DMSO/PEG300/Tween-80/Saline) Check_Precipitation->Use_Cosolvent Yes Check_Precipitation->Check_Dissolution No Use_Cosolvent->Check_Dissolution Apply_Energy Action: Use sonication and/or gentle warming (37°C) Apply_Energy->Check_Dissolution Failure Issue Persists: Consult further technical support Apply_Energy->Failure If still not clear Check_Dissolution->Apply_Energy No Success Success: Proceed with experiment Check_Dissolution->Success Yes

Caption: A logical guide to troubleshooting this compound insolubility.

References

Minimizing Variability in Hpk1-IN-29 Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and achieve reproducible results in experiments involving the HPK1 inhibitor, Hpk1-IN-29.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3][4] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to the recruitment of 14-3-3 proteins and subsequent downregulation of the signaling cascade.[1][3] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN-γ).[4][5][6]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in immuno-oncology research to enhance anti-tumor immunity.[4] Its ability to boost T-cell responses makes it a valuable tool for studying:

  • T-cell activation and signaling pathways.

  • The effects of inhibiting negative immune checkpoints.

  • Synergistic effects with other immunotherapies, such as anti-PD-1 antibodies.[6][7]

  • The role of HPK1 in various immune cell types, including B-cells and dendritic cells.[2][5]

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] It is crucial to use high-purity, anhydrous DMSO to ensure complete dissolution and stability. For a related compound, HPK1-IN-26, a stock solution of 100 mg/mL in DMSO can be prepared with the aid of ultrasonication and warming to 80°C.[8] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8][9] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline are often required.[8] Always refer to the manufacturer's datasheet for specific solubility and storage recommendations.

Q4: What are the expected downstream effects of this compound treatment in T-cells?

Treatment of T-cells with this compound is expected to lead to:

  • Reduced phosphorylation of SLP-76 at Ser376: This is a direct and proximal biomarker of HPK1 inhibition.[1][10]

  • Increased T-cell proliferation: In response to TCR stimulation.[11]

  • Enhanced production of cytokines: Notably IL-2 and IFN-γ.[5][6]

  • Increased expression of activation markers: Such as CD69 and CD25.[10]

Troubleshooting Guides

Inconsistent IC50/EC50 Values

Problem: I am observing significant variability in the IC50 or EC50 values for this compound between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Assay Conditions Ensure consistent ATP concentration in in vitro kinase assays, ideally at the Km for ATP.[12] Maintain consistent cell density, stimulation conditions (e.g., anti-CD3/CD28 concentration), and incubation times in cell-based assays.[13]
Compound Solubility Issues Ensure complete dissolution of this compound in DMSO before diluting in aqueous media. Visually inspect for precipitation. Use of ultrasonication can aid dissolution.[8][9]
Cell Line Health and Passage Number Use cells that are in the logarithmic growth phase and maintain a consistent passage number, as cellular responses can change over time in culture.
Inconsistent Data Analysis Use a consistent curve-fitting model to calculate IC50/EC50 values. Be aware that different software may yield slightly different results.[13]
DMSO Concentration Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[14]
Low or No Inhibitory Effect

Problem: this compound is not inhibiting HPK1 activity or downstream signaling as expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Compound Verify the integrity of the this compound stock solution. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, prepare a fresh stock.
Suboptimal Assay Conditions For in vitro kinase assays, ensure the enzyme is active and the substrate concentration is appropriate.[14] For cell-based assays, confirm that the cells are responsive to the stimulus used to activate the HPK1 pathway (e.g., anti-CD3/CD28).
Incorrect Readout Ensure the chosen readout is appropriate for measuring HPK1 activity. Phosphorylation of SLP-76 at Ser376 is a direct and sensitive marker.[1][15]
Cell Permeability While most small molecule inhibitors are cell-permeable, ensure that the chosen cell line does not have efflux pumps that might be removing the inhibitor.
Off-Target Effects or Cellular Toxicity

Problem: I am observing unexpected cellular effects or toxicity at concentrations where I expect specific HPK1 inhibition.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Compound Concentration Perform a dose-response curve to determine the optimal concentration range for specific HPK1 inhibition without inducing toxicity. Note that some HPK1 inhibitors can show a bell-shaped dose-response for IL-2 production, with a decrease at higher concentrations, possibly due to off-target effects.[2]
Off-Target Kinase Inhibition Be aware that kinase inhibitors can have off-target effects.[16][17] Compare the effects of this compound with a structurally different HPK1 inhibitor or use HPK1 knockout/knockdown cells as a control to confirm that the observed phenotype is on-target.[6]
Solvent Toxicity Ensure the final DMSO concentration is not causing cellular stress or toxicity. Run a vehicle control (DMSO only) to assess this.
Cellular Context The effects of kinase inhibitors can be cell-type specific.[18] Ensure the chosen cell line is appropriate for the study and that HPK1 is expressed and active.

Data Presentation

Table 1: In Vitro and Cellular Activity of Selected HPK1 Inhibitors

CompoundBiochemical IC50 (HPK1)Cellular pSLP-76 IC50/EC50Cellular IL-2 EC50Cell Line/SystemReference
Lead Compound [I] 0.2 nM3 nM (IC50)1.5 nMJurkat / Primary T-cells[19]
HPK1-IN-3 0.25 nM-108 nMHuman PBMCs[9]
Compound 1 --226 nMHuman PBMCs[2]
Compound 17 -32 nM (EC50)-Human PBMCs[2]
Compound 22 -78 nM (EC50)-Human PBMCs[2]
ISR-05 24.2 µM--In vitro kinase assay[20]
ISR-03 43.9 µM--In vitro kinase assay[20]

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol is a general guideline for measuring the inhibitory activity of this compound on recombinant HPK1 enzyme.

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Recombinant HPK1 enzyme.

    • HPK1 substrate (e.g., a peptide containing the SLP-76 phosphorylation site).

    • ATP solution (prepare at a concentration equal to the Km of HPK1 for ATP).[12]

    • This compound serial dilutions in DMSO.

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Add kinase buffer, recombinant HPK1 enzyme, and this compound (or DMSO vehicle control) to a 96-well plate.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate for the desired time (e.g., 60 minutes) at 30°C. Ensure the reaction is in the linear range.[12]

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., by measuring luminescence to determine ADP production).[21]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-SLP-76 (Ser376) Assay

This protocol describes how to measure the inhibition of HPK1 in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., Jurkat T-cells or human PBMCs) under standard conditions.[15]

    • Pre-treat the cells with serial dilutions of this compound (or DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and HPK1.[15]

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Detection of Phospho-SLP-76:

    • Use a sandwich ELISA or a TR-FRET assay to quantify the levels of phosphorylated SLP-76 (Ser376).[1][10][15]

    • Normalize the phospho-SLP-76 signal to the total protein concentration or a housekeeping protein.

  • Data Analysis:

    • Calculate the percent inhibition of SLP-76 phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.

    • Determine the IC50/EC50 value by plotting the data as described in Protocol 1.

Mandatory Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Activation CD28 CD28 LAT LAT Gads Gads LAT->Gads SLP76 SLP-76 Gads->SLP76 HPK1_inactive HPK1 (inactive) SLP76->HPK1_inactive Recruitment pSLP76 p-SLP-76 (Ser376) ZAP70->LAT ZAP70->HPK1_inactive Phosphorylation (Tyr379) HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Downstream Downregulation of T-cell Activation Fourteen33->Downstream Hpk1_IN_29 This compound Hpk1_IN_29->HPK1_active Inhibition

Caption: Simplified Hpk1 signaling pathway in T-cells.

Experimental_Workflow cluster_readout Select Readout start Start prep Prepare this compound Stock Solution (in DMSO) start->prep treatment Pre-treat cells with this compound dilutions prep->treatment cell_culture Culture Cells (e.g., Jurkat, PBMCs) cell_culture->treatment stimulation Stimulate TCR Pathway (e.g., anti-CD3/CD28) treatment->stimulation incubation Incubate for defined period stimulation->incubation phospho Phospho-protein analysis (pSLP-76) incubation->phospho cytokine Cytokine measurement (IL-2 ELISA) incubation->cytokine proliferation Proliferation assay (e.g., ³H-thymidine) incubation->proliferation analysis Data Analysis (Calculate IC50/EC50) phospho->analysis cytokine->analysis proliferation->analysis end End analysis->end

Caption: General experimental workflow for this compound.

Troubleshooting_Tree start Inconsistent or Unexpected Results? q_variability High Variability in IC50? start->q_variability Yes q_no_effect No Inhibitory Effect? start->q_no_effect No q_variability->q_no_effect No a_variability Check Assay Conditions: - Consistent ATP/cell density - Compound solubility - Cell health q_variability->a_variability q_toxicity Toxicity or Off-Target Effects? q_no_effect->q_toxicity No a_no_effect Verify Reagents & Conditions: - Fresh compound stock - Active enzyme/responsive cells - Correct readout q_no_effect->a_no_effect a_toxicity Optimize Concentration & Controls: - Perform dose-response - Use orthogonal inhibitor/knockout cells - Check vehicle toxicity q_toxicity->a_toxicity

Caption: Troubleshooting decision tree for this compound.

References

Hpk1-IN-29 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Hpk1-IN-29. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful use of this potent HPK1 inhibitor in your experiments.

Stability and Storage

Proper storage and handling of this compound are critical for maintaining its potency and ensuring reproducible experimental results.

FAQs

  • How should I store this compound upon receipt?

    • Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. The compound is typically shipped at room temperature, and this short-term exposure to ambient temperatures does not affect its quality.

  • How should I store this compound after reconstitution in a solvent?

    • Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are stable for at least six months. For short-term use, stock solutions can be kept at -20°C for up to one month.

  • Is this compound sensitive to light?

Quantitative Stability Data

ConditionFormDurationTemperatureNotes
Long-termPowderUp to 3 years-20°CRecommended for optimal stability.
Short-termPowderUp to 2 years4°CSuitable for shorter storage durations.
Stock SolutionIn SolventUp to 6 months-80°CAliquot to avoid freeze-thaw cycles.
Stock SolutionIn SolventUp to 1 month-20°CFor more frequent use.

Solubility and Solution Preparation

Accurate preparation of this compound solutions is crucial for achieving the desired experimental concentrations.

FAQs

  • What is the recommended solvent for dissolving this compound?

    • This compound is readily soluble in dimethyl sulfoxide (DMSO). For other HPK1 inhibitors, solubility in ethanol has also been reported.

  • How do I prepare a stock solution?

    • To prepare a stock solution, dissolve the this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound (Molecular Weight: 489.45 g/mol ). Gentle warming and vortexing can aid in complete dissolution.

  • Is this compound soluble in aqueous buffers like PBS?

    • This compound is expected to have low solubility in aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% DMSO).

Quantitative Solubility Data

SolventSolubility
DMSOData not available for this compound. Related compounds show high solubility (e.g., HPK1-IN-2: 76 mg/mL; HPK1-IN-3: ≥ 60 mg/mL).[1][2]
EthanolData not available for this compound. HPK1-IN-2 has a reported solubility of 10 mg/mL.[1]
WaterInsoluble.[1]

Experimental Protocols & Troubleshooting

This section provides a general protocol for a cell-based assay and a troubleshooting guide for common issues encountered when using this compound.

Key Experimental Methodologies

In Vitro Kinase Inhibition Assay

A common method to assess the potency of an HPK1 inhibitor is through an in vitro kinase assay. This typically involves:

  • Incubating purified recombinant HPK1 enzyme with a specific substrate (e.g., a peptide derived from a known HPK1 substrate) and ATP.

  • Adding varying concentrations of the inhibitor (this compound) to the reaction mixture.

  • Measuring the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using methods like radioactivity-based assays, fluorescence polarization, or luminescence-based assays that measure ATP consumption.

  • The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Troubleshooting Guide
IssuePossible CauseRecommendation
Inconsistent or no inhibitory effect Improper storage or handling of the inhibitor: The compound may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles.Always store the compound as recommended. Prepare fresh dilutions from a frozen stock for each experiment.
Incorrect concentration: Calculation errors or inaccurate pipetting can lead to a final concentration that is too low to have an effect.Double-check all calculations and ensure your pipettes are calibrated. Perform a dose-response curve to determine the optimal concentration.
Inhibitor precipitation: The inhibitor may have precipitated out of the aqueous medium, especially at higher concentrations.Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your assay. Visually inspect for any precipitation.
Cell toxicity observed High concentration of the inhibitor: The inhibitor itself may be toxic to cells at high concentrations.Determine the optimal, non-toxic concentration range for your specific cell line by performing a cell viability assay (e.g., MTT or trypan blue exclusion).
High concentration of the solvent: The organic solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations.Use a final DMSO concentration of less than 0.5% in your cell culture medium. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments.
Variability between experiments Inconsistent cell conditions: Differences in cell passage number, confluency, or health can affect the experimental outcome.Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency for each experiment.
Inconsistent inhibitor preparation: Using different stock solutions or not mixing the diluted inhibitor properly can lead to variability.Use the same stock solution for a series of related experiments and ensure thorough mixing when preparing dilutions.

Visualizing Key Processes

To aid in the understanding of this compound's mechanism of action and its application in experiments, the following diagrams illustrate the HPK1 signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_activation Signal Transduction cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck SLP76 SLP-76 Lck->SLP76 Phosphorylation HPK1 HPK1 SLP76->HPK1 Recruitment & Activation NFkB NF-κB Activation SLP76->NFkB AP1 AP-1 Activation SLP76->AP1 HPK1->SLP76 Negative Feedback (Phosphorylation) Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibition Cytokine Cytokine Production (e.g., IL-2) NFkB->Cytokine AP1->Cytokine TCell_Activation T-Cell Activation & Proliferation Cytokine->TCell_Activation

Caption: HPK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Cells Prepare Target Cells (e.g., T-cells, PBMCs) Treat_Cells Treat Cells with this compound (and appropriate controls) Prep_Cells->Treat_Cells Prep_Inhibitor Prepare this compound Stock and Working Solutions Prep_Inhibitor->Treat_Cells Stimulate_Cells Stimulate Cells (e.g., with anti-CD3/CD28) Treat_Cells->Stimulate_Cells Analysis_Type Perform Downstream Analysis Stimulate_Cells->Analysis_Type Cytokine_Analysis Cytokine Measurement (e.g., ELISA, Flow Cytometry) Analysis_Type->Cytokine_Analysis Phospho_Analysis Phosphorylation Analysis (e.g., Western Blot, Phosflow) Analysis_Type->Phospho_Analysis Proliferation_Analysis Proliferation Assay (e.g., CFSE, BrdU) Analysis_Type->Proliferation_Analysis

Caption: A typical experimental workflow for using this compound in a cell-based assay.

Troubleshooting_Guide cluster_checks Initial Checks cluster_solutions Solutions Start No or Low Inhibitory Effect Observed Check_Conc Is the inhibitor concentration correct? Start->Check_Conc Check_Prep Was the inhibitor prepared correctly? Check_Conc->Check_Prep Yes Recalculate Recalculate and reprepare dilutions Check_Conc->Recalculate No Check_Storage Was the inhibitor stored correctly? Check_Prep->Check_Storage Yes Fresh_Stock Prepare fresh stock solution Check_Prep->Fresh_Stock No Check_Storage->Fresh_Stock No Dose_Response Perform a dose-response experiment Check_Storage->Dose_Response Yes Check_Viability Check for cell toxicity Dose_Response->Check_Viability

Caption: A troubleshooting decision tree for unexpected results with this compound.

References

Best practices for handling Hpk1-IN-29 in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions for utilizing this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell, B-cell, and dendritic cell (DC) activation.[1][2][3][4] In the context of cancer, tumors can exploit this negative regulation to evade the immune system.[5] By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation and proliferation, and thereby promoting a more robust anti-tumor immune response.[2][5][6] Specifically, HPK1 negatively regulates T-cell receptor (TCR) signaling by phosphorylating key adaptor proteins like SLP-76, which leads to their degradation.[3][7] Inhibition of HPK1 prevents this phosphorylation, sustaining the activation of T-cells.[7]

Q2: What are the primary research applications for this compound?

This compound is primarily used in immuno-oncology research to investigate the role of HPK1 in anti-tumor immunity.[1][6][8] Key applications include:

  • Enhancing T-cell mediated tumor cell killing: By blocking the inhibitory function of HPK1, this compound can be used to study the enhancement of cytotoxic T-lymphocyte (CTL) activity against cancer cells.

  • Investigating dendritic cell maturation and function: HPK1 also negatively regulates DC maturation and activation. This compound can be used to explore methods for improving antigen presentation and the initiation of adaptive immune responses.

  • Combination therapy studies: this compound can be used in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to explore synergistic anti-tumor effects.[9]

Q3: How should I reconstitute and store this compound?

While specific vendor instructions for this compound should always be followed, general guidelines for similar small molecule inhibitors suggest the following:

  • Reconstitution: this compound is typically provided as a solid.[8] For in vitro use, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For other Hpk1 inhibitors, concentrations of 10 mM in DMSO are often prepared.[10] To aid dissolution, gentle warming and/or sonication may be necessary.[10][11]

  • Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[10] For other Hpk1 inhibitors, stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[10][12]

  • Storage of Solid Compound: The solid form of the compound should be stored at -20°C.

Q4: What is the recommended working concentration for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the cell type, assay duration, and specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Based on data for other potent HPK1 inhibitors, a starting concentration range for in vitro cell-based assays could be from 0.1 µM to 10 µM. For example, similar HPK1 inhibitors have shown cellular activity in the nanomolar to low micromolar range.[7][11]

Experimental Protocols

General Protocol for In Vitro T-Cell Activation Assay

This protocol provides a general workflow for assessing the effect of this compound on T-cell activation.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Plating: Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and ideally below 0.1% to minimize solvent toxicity.

  • Pre-incubation: Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C and 5% CO2.

  • T-Cell Stimulation: Activate the T-cells by adding anti-CD3/anti-CD28 antibodies or beads.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • Readout: Assess T-cell activation using one of the following methods:

    • Cytokine Production (e.g., IL-2, IFN-γ): Collect the supernatant and measure cytokine levels using ELISA or a multiplex bead-based assay.

    • Proliferation: Add a proliferation indicator (e.g., BrdU or [3H]-thymidine) for the final 16-24 hours of incubation and measure incorporation.

    • Activation Marker Expression (e.g., CD25, CD69): Stain the cells with fluorescently labeled antibodies against activation markers and analyze by flow cytometry.

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_readout Readout a Isolate PBMCs b Seed Cells in Plate a->b d Pre-incubate with Inhibitor b->d c Prepare this compound Dilutions c->d e Stimulate T-Cells (e.g., anti-CD3/CD28) d->e f Incubate 24-72h e->f g Measure Cytokine Production f->g h Assess Proliferation f->h i Analyze Activation Markers f->i

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low inhibitory effect observed 1. Sub-optimal inhibitor concentration: The concentration of this compound may be too low. 2. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. 3. Low HPK1 expression/activity in the cell line: The chosen cell line may not have sufficient HPK1 activity for a measurable effect.1. Perform a dose-response curve with a wider concentration range (e.g., 10 nM to 50 µM). 2. Use a fresh aliquot of the inhibitor. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. 3. Confirm HPK1 expression in your cell line via Western blot or qPCR. Consider using a cell line known to have robust HPK1 signaling, such as Jurkat T-cells.[13]
High background or off-target effects 1. High inhibitor concentration: The concentration used may be causing non-specific or toxic effects. 2. Inhibitor promiscuity: At higher concentrations, the inhibitor may bind to other kinases. 3. DMSO toxicity: The final concentration of DMSO in the culture may be too high.1. Lower the concentration of this compound. Determine the IC50 and use concentrations around this value. 2. Consult literature for known off-target effects of similar Hpk1 inhibitors.[10] Consider using a structurally unrelated HPK1 inhibitor as a control. 3. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle-only control in all experiments.
Compound precipitation in media 1. Poor solubility: The inhibitor may not be fully soluble in the aqueous culture medium at the desired concentration. 2. Incorrect stock solution preparation: The initial stock in DMSO may not have been fully dissolved.1. Prepare fresh dilutions. If precipitation persists, consider using a lower working concentration or a different formulation if available for in vivo studies.[10][14] 2. Ensure the DMSO stock is clear before making further dilutions. Gentle warming or sonication can aid dissolution.[10][11]
Inconsistent results between experiments 1. Variability in cell passage number or health. 2. Inconsistent inhibitor preparation. 3. Assay timing and conditions. 1. Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment. 2. Always prepare fresh dilutions of the inhibitor from a single-use aliquot of the stock solution for each experiment. 3. Standardize incubation times, stimulation conditions, and reagent concentrations across all experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for representative HPK1 inhibitors. This data can be used as a reference for designing experiments with this compound, for which specific public data is limited.

Inhibitor Target(s) IC50 (Cell-free) Cellular Potency (EC50) Solubility in DMSO
HPK1-IN-2 HPK1, Flt3, Lck<0.05 µM (HPK1, Flt3), <0.5 µM (Lck)Not specified76 mg/mL (199.75 mM)
HPK1-IN-3 HPK10.25 nM108 nM (IL-2 in PBMCs)83.33 mg/mL (169.91 mM)
HPK1-IN-32 HPK165 nM65 nM (pSLP76 in Jurkat cells)Not specified

Data sourced from various supplier websites and publications.[10][11][12][15][16]

Signaling Pathway Diagram

Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76. This phosphorylation event leads to the ubiquitination and degradation of SLP-76, which dampens the downstream signaling cascade required for T-cell activation, including the activation of PLCγ1 and the ERK pathway. This compound inhibits the kinase activity of HPK1, thereby preventing the degradation of SLP-76 and sustaining T-cell activation signals.

// Nodes TCR [label="TCR Engagement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPK1 [label="HPK1", fillcolor="#FBBC05", fontcolor="#202124"]; Hpk1_IN_29 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SLP76 [label="SLP-76", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg1 [label="PLCγ1 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell_Activation [label="T-Cell Activation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="SLP-76 Degradation", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TCR -> HPK1 [label="Activates"]; HPK1 -> SLP76 [label="Phosphorylates"]; SLP76 -> Degradation [style=dashed]; Hpk1_IN_29 -> HPK1 [label="Inhibits", arrowhead=tee, color="#EA4335"]; SLP76 -> PLCg1; PLCg1 -> T_Cell_Activation; SLP76 -> ERK; ERK -> T_Cell_Activation; } Caption: Simplified HPK1 signaling pathway in T-cell activation.

References

Technical Support Center: Improving Reproducibility of Hpk1-IN-29 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vivo studies with Hpk1-IN-29.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a negative regulator of T-cell receptor signaling.[3] By inhibiting HPK1, this compound enhances the body's anti-tumor immunity, making it a promising candidate for immuno-oncology research.[1][2] The compound is described in patent WO2021175270A1 as compound 38.[1][2][4]

Q2: What are the general challenges in achieving reproducibility in in vivo studies with kinase inhibitors?

Reproducibility in in vivo cancer studies can be challenging due to several factors, including publication bias, inappropriate statistical analysis, and lack of randomization and blinding.[5] For kinase inhibitors specifically, challenges include translating in vitro potency to in vivo efficacy, potential off-target effects, and ensuring consistent drug exposure through appropriate formulation and dosing.[6] The tumor microenvironment and host-stroma interactions in xenograft models can also contribute to variability.[7][8]

Q3: What are some starting considerations for an in vivo study with an Hpk1 inhibitor?

Initial studies should aim to establish the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the inhibitor.[9] This involves evaluating different formulations, dosing regimens, and measuring target engagement in vivo. For Hpk1 inhibitors, a key PD marker is the phosphorylation of SLP76.[10]

Troubleshooting Guide

Inconsistent Anti-Tumor Efficacy

Problem: Significant variability in tumor growth inhibition is observed between experiments or within experimental groups.

Potential Cause Troubleshooting Steps
Suboptimal Formulation Ensure this compound is fully solubilized or uniformly suspended in the vehicle. For preclinical studies, vehicles are often selected to ensure the compound can be administered effectively, often starting with solubility tests in common solvents.[11] Consider performing a small pilot study to compare different formulations.
Inconsistent Dosing Verify the accuracy of dose calculations, preparation, and administration techniques. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
Variable Drug Exposure (Pharmacokinetics) Perform a pilot pharmacokinetic study to determine the Cmax, half-life, and overall exposure (AUC) in your animal model.[10] A short half-life may necessitate more frequent dosing.
Tumor Model Heterogeneity Use cell lines with consistent passage numbers and ensure tumors are of a uniform size at the start of treatment.[7] Consider the inherent biological variability of the tumor model.[12]
Lack of Target Engagement Measure the inhibition of Hpk1's downstream target, pSLP76, in tumor or surrogate tissues at various time points after dosing to confirm the inhibitor is reaching its target at sufficient concentrations.[10]
Unexpected Toxicity or Adverse Events

Problem: Animals exhibit signs of toxicity, such as weight loss, lethargy, or ruffled fur, that were not anticipated.

Potential Cause Troubleshooting Steps
Vehicle Toxicity Administer the vehicle alone to a control group to rule out any adverse effects from the formulation itself.[13]
Off-Target Effects While many Hpk1 inhibitors are designed for selectivity, off-target kinase inhibition can occur.[14] Consider reducing the dose or dosing frequency.
Dose is Too High Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.

Quantitative Data Summary

The following tables summarize preclinical data for a novel Hpk1 inhibitor with characteristics that may be similar to this compound. This data can serve as a reference for designing in vivo studies.

Table 1: In Vitro Potency

Parameter Value Reference
Hpk1 IC5010.4 nM[10]

Table 2: In Vivo Pharmacokinetics

Species Route Dose Half-life (t1/2) Cmax Bioavailability (F) Reference
MouseIV1 mg/kg0.6 h--[10]
MousePO10 mg/kg-1801 ng/mL116%[10]
RatIV1 mg/kg0.8 h--[10]
RatPO10 mg/kg-518 ng/mL80%[10]

Table 3: In Vivo Efficacy in CT26 Syngeneic Mouse Model

Treatment Dose and Schedule Tumor Growth Inhibition (TGI) Reference
Hpk1 Inhibitor30 mg/kg, PO, BID42%[10]
Anti-PD-13 mg/kg, IP36%[10]
CombinationAs above95%[10]

Experimental Protocols

General In Vivo Efficacy Study Protocol

This is a generalized protocol based on common practices for in vivo studies with kinase inhibitors in syngeneic mouse models.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Cell Line and Implantation: Subcutaneously inject 1 x 10^6 CT26 colon carcinoma cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth with caliper measurements. Begin treatment when tumors reach an average volume of 100-150 mm³.

  • Group Allocation: Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Formulation Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For oral administration, the stock solution can be diluted in a vehicle such as a mixture of PEG300, Tween 80, and water.[15] A common vehicle for oral dosing is 0.5% methylcellulose with 0.2% Tween 80.

    • The final DMSO concentration in the dosing solution should be kept low (typically <5%) to avoid toxicity.

  • Dosing:

    • Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment groups.

    • This compound Monotherapy Group: Based on available data for similar compounds, a starting dose could be in the range of 30 mg/kg, administered orally twice daily.[10]

    • Combination Therapy Group (Optional): Administer this compound as above, in combination with an anti-PD-1 antibody (e.g., 3 mg/kg, intraperitoneally, twice a week).[10]

  • Endpoint: Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size. Monitor animal health and body weight regularly. At the end of the study, measure final tumor volumes and weights.

  • Pharmacodynamic Analysis (Optional): At selected time points after the final dose, tumors and spleens can be harvested to assess the levels of phosphorylated SLP76 by Western blot or flow cytometry to confirm target engagement.[10]

Visualizations

Signaling Pathway of Hpk1 in T-Cell Receptor Activation

Hpk1_Signaling_Pathway cluster_inhibition Negative Regulation by Hpk1 TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation SLP76_complex SLP76 Complex Lck->SLP76_complex Activation Hpk1 Hpk1 Lck->Hpk1 Activation pSLP76 pSLP76 (Ser376) SLP76_complex->pSLP76 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76_complex->T_Cell_Activation Hpk1->SLP76_complex Degradation Proteasomal Degradation pSLP76->Degradation Hpk1_IN_29 This compound Hpk1_IN_29->Hpk1

Caption: Hpk1 negatively regulates T-cell activation.

Experimental Workflow for an In Vivo Efficacy Study

in_vivo_workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Monitor Tumor Growth (100-150 mm³) tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Dosing (Vehicle, this compound, Combo) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->treatment No endpoint Endpoint Criteria Met monitoring->endpoint Yes analysis Final Analysis (Tumor size, PD markers) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies.

Troubleshooting Logic for Inconsistent Efficacy

troubleshooting_logic start Inconsistent Efficacy Observed check_formulation Is the formulation reproducible? start->check_formulation check_dosing Is dosing accurate? check_formulation->check_dosing Yes resolve_formulation Optimize formulation & re-evaluate check_formulation->resolve_formulation No check_pk Is drug exposure adequate? check_dosing->check_pk Yes resolve_dosing Refine dosing technique check_dosing->resolve_dosing No check_pd Is the target engaged? check_pk->check_pd Yes resolve_pk Adjust dose/ schedule check_pk->resolve_pk No check_model Is the tumor model consistent? check_pd->check_model Yes resolve_pd Increase dose or re-evaluate formulation check_pd->resolve_pd No check_model->start No, re-evaluate resolve_model Standardize cell passage & tumor size check_model->resolve_model Yes

References

Technical Support Center: Hpk1-IN-29 and Other HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with HPK1 inhibitors in experimental setups.

Q1: My HPK1 inhibitor shows reduced potency or complete loss of activity over time in my in vitro kinase assay. What could be the cause?

A1: Reduced potency of an HPK1 inhibitor in an in vitro kinase assay can stem from several factors related to compound stability and experimental setup.

  • Compound Degradation: Small molecule inhibitors can be susceptible to degradation under certain conditions.

    • Hydrolysis: The compound may be undergoing hydrolysis in your aqueous assay buffer. This is particularly relevant for compounds with ester or amide functional groups.

    • Oxidation: The inhibitor might be sensitive to oxidation, which can be accelerated by exposure to air and certain metal ions in buffers.

    • Photodegradation: Exposure to light, especially UV, can cause degradation of photosensitive compounds. It is advisable to work with light-sensitive compounds in amber vials and minimize light exposure.

  • Improper Storage: Incorrect storage can lead to gradual degradation.

    • Stock Solutions: DMSO stocks are generally stable at -20°C or -80°C. However, frequent freeze-thaw cycles should be avoided as this can introduce moisture and accelerate degradation. Aliquoting stock solutions is highly recommended.

    • Solid Compound: The solid form of the inhibitor should be stored according to the manufacturer's instructions, typically in a cool, dark, and dry place.

  • Assay Conditions:

    • High DMSO Concentration: While DMSO is a common solvent, high concentrations in the final assay volume can inhibit kinase activity and affect compound solubility, potentially leading to precipitation. It is generally recommended to keep the final DMSO concentration below 1%.

    • ATP Concentration: The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration, ideally at or near the Km for HPK1.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working dilutions of the inhibitor from a frozen stock immediately before each experiment.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your main stock solution into smaller, single-use volumes.

  • Optimize DMSO Concentration: Perform a DMSO tolerance test for your assay to determine the maximum concentration that does not affect enzyme activity.

  • Control for ATP Concentration: Maintain a consistent ATP concentration across all experiments. For comparative studies, using an ATP concentration equal to the Km of HPK1 is recommended.

  • Assess Compound Stability: If degradation is suspected, you can perform a simple stability test. Incubate the inhibitor in your assay buffer for the duration of your experiment, then use this "pre-incubated" inhibitor in a fresh kinase assay to see if its potency has decreased compared to a freshly prepared solution.

Q2: I'm observing inconsistent results with my HPK1 inhibitor in cell-based assays. What are the potential reasons?

A2: Inconsistent results in cell-based assays are common and can be due to a combination of compound properties and cell culture conditions.

  • Compound Solubility and Precipitation: Many kinase inhibitors have poor aqueous solubility. When diluted from a DMSO stock into aqueous cell culture medium, the inhibitor can precipitate out of solution, leading to a lower effective concentration. This can be exacerbated by components in the media, such as serum proteins.

  • Cellular Uptake and Efflux: The ability of the inhibitor to cross the cell membrane and accumulate to an effective intracellular concentration can vary between cell lines and even with cell density. Some cell lines may express efflux pumps that actively remove the inhibitor.

  • Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into inactive forms.

  • Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may produce confounding results.

  • Cell Health and Density: The physiological state of the cells, including their passage number, confluency, and overall health, can significantly impact their response to inhibitors.

Troubleshooting Steps:

  • Check for Precipitation: After adding the inhibitor to your cell culture medium, visually inspect for any signs of precipitation. You can also centrifuge a sample of the medium and check for a pellet. Consider using a lower concentration or formulating the inhibitor with a solubilizing agent if precipitation is an issue.

  • Serum Concentration: If using serum-containing media, be aware that the inhibitor may bind to serum proteins, reducing its free concentration. You may need to use a higher concentration of the inhibitor in the presence of serum or switch to serum-free media for the duration of the treatment.

  • Time- and Dose-Response Curves: Perform comprehensive time-course and dose-response experiments to determine the optimal treatment duration and concentration for your specific cell line.

  • Control Experiments: Include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and a positive control (a known HPK1 inhibitor with a well-characterized effect).

  • Monitor Cell Health: Regularly monitor your cells for any signs of toxicity or stress that could be unrelated to HPK1 inhibition.

Quantitative Data Summary

Due to the lack of specific data for Hpk1-IN-29, the following tables provide a template with hypothetical but representative data for a generic HPK1 inhibitor. Researchers should generate their own data for the specific compound in use.

Table 1: Stability of a Generic HPK1 Inhibitor Stock Solution (-20°C in DMSO)

Time PointPurity (%) by HPLCIC50 (nM) in Biochemical Assay
Freshly Prepared99.510.2
1 Month99.310.5
3 Months98.811.1
6 Months97.512.8
After 3 Freeze-Thaw Cycles98.111.9
After 5 Freeze-Thaw Cycles96.214.5

Table 2: Effect of Assay Buffer Incubation on Inhibitor Potency

Incubation Time at RTIC50 (nM) in Biochemical Assay
0 hours10.2
1 hour15.8
2 hours25.4
4 hours48.9

Experimental Protocols

Protocol 1: General Procedure for Handling and Storing HPK1 Inhibitors

  • Receiving and Storage of Solid Compound: Upon receipt, store the solid inhibitor at the temperature recommended by the manufacturer (typically -20°C or 4°C), protected from light and moisture.

  • Preparation of Stock Solution:

    • Warm the vial of solid inhibitor to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

    • Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.

  • Aliquoting and Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in tightly sealed, amber vials.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare serial dilutions in DMSO or the appropriate assay buffer immediately before use.

    • Avoid storing diluted aqueous solutions for extended periods.

Protocol 2: In Vitro HPK1 Kinase Assay (Luminescence-based)

This protocol is a general guideline for a luminescence-based kinase assay, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a solution of recombinant HPK1 enzyme in kinase buffer.

    • Prepare a solution of the substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific HPK1 peptide substrate) and ATP in kinase buffer. The ATP concentration should be at the Km for HPK1.

  • Assay Procedure:

    • Add 2.5 µL of the HPK1 inhibitor at various concentrations (in 1% DMSO) or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the HPK1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement Lck_Zap70 Lck/Zap70 TCR->Lck_Zap70 activates HPK1 HPK1 Lck_Zap70->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates (Ser376) Negative_Regulation Negative Regulation of T-Cell Activation HPK1->Negative_Regulation PLCg1 PLCγ1 SLP76->PLCg1 activates ERK ERK PLCg1->ERK activates

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Inhibitor_Prep Prepare Inhibitor Stock and Dilutions Dispense_Inhibitor Dispense Inhibitor to Plate Inhibitor_Prep->Dispense_Inhibitor Enzyme_Prep Prepare HPK1 Enzyme Solution Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate and ATP Solution Initiate_Reaction Add Substrate/ATP Substrate_Prep->Initiate_Reaction Dispense_Inhibitor->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add ADP-Glo Reagent) Incubate->Stop_Reaction Develop_Signal Develop Signal (Add Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Read Luminescence Develop_Signal->Read_Plate

Caption: Workflow for an in vitro HPK1 kinase assay.

Caption: Troubleshooting logic for inconsistent experimental results.

Assessing the cytotoxicity of Hpk1-IN-29 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-29, particularly at high concentrations.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro cytotoxicity experiments with this compound.

Observed Problem Potential Cause Recommended Solution
1. Compound Precipitation in Culture Medium This compound has low aqueous solubility. While soluble in DMSO, high concentrations can precipitate when diluted into aqueous cell culture media.[1]- Optimize DMSO Concentration: Prepare a highly concentrated stock solution in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is tolerated by your cell line (typically ≤ 0.5%).- Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO before the final dilution step into the culture medium.[2]- Warm Media: Gently warm the cell culture media to 37°C before adding the compound stock.[1]- Increase Serum (with caution): For some compounds, serum proteins can help with solubility. However, be aware that serum can also bind to the compound, reducing its effective concentration.[3][4]
2. High Background or Artifacts in Cytotoxicity Assay The chemical structure of this compound may interfere with the assay's detection method (e.g., absorbance or fluorescence).- Include Compound-Only Control: Set up control wells containing the highest concentration of this compound in cell-free medium to measure any intrinsic absorbance or fluorescence of the compound. Subtract this background from your experimental wells.[5][6]- Use an Orthogonal Assay: Confirm results using a second cytotoxicity assay based on a different principle (e.g., if you see issues with an MTT (metabolic) assay, validate with an LDH (membrane integrity) assay).[7][8]
3. Inconsistent Results Between Replicates This can be due to uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.- Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Allow cells to adhere and recover for 12-24 hours before adding the compound.- Pipetting Technique: Use calibrated pipettes and change tips between different concentrations. When treating cells, add the compound to the medium and mix gently before dispensing into wells containing cells.- Plate Layout: Avoid using the outermost wells of the plate, which are prone to evaporation (edge effect). Fill these wells with sterile PBS or media.
4. Cytotoxicity Observed in Vehicle Control (DMSO) The cell line may be sensitive to the concentration of DMSO used.- Determine DMSO Tolerance: Run a dose-response curve for DMSO alone on your cell line to determine the maximum tolerated concentration that does not affect cell viability.- Lower DMSO Concentration: Keep the final DMSO concentration in all wells as low as possible, typically below 0.5%.
5. Unexpected Biological Effects (e.g., Apoptosis at Low Cytotoxicity) At high concentrations, kinase inhibitors can have off-target effects, inhibiting other kinases and activating unintended signaling pathways.[9][10][11][12]- Confirm with a Second Method: Use an apoptosis-specific assay, such as a Caspase-3/7 activity assay, to confirm if the observed cell death is due to apoptosis.[13][14][15][16][17]- Consult Kinase Selectivity Data: If available, review the selectivity profile of this compound to identify potential off-target kinases that might be expressed in your cell line.- Lower Concentration Range: If the goal is to study on-target HPK1 inhibition, use concentrations closer to the IC50 value for HPK1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage for this compound?

A1: this compound is soluble in DMSO up to 83.33 mg/mL (169.91 mM) with the aid of ultrasonication.[1][18] It is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q2: My MTT assay results show a decrease in signal. Does this always mean the compound is cytotoxic?

A2: Not necessarily. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity.[5] A decrease in signal can indicate cell death (cytotoxicity) but can also be caused by a cytostatic effect, where the compound inhibits cell proliferation without killing the cells. To distinguish between these, you can perform a cell counting assay (e.g., Trypan Blue exclusion) or an assay that directly measures cell death, like the LDH release assay.[19]

Q3: How do I design my experiment to differentiate between on-target and off-target cytotoxicity?

A3: This is a significant challenge with kinase inhibitors.[11] A comprehensive approach includes:

  • Using appropriate controls: Include a well-characterized off-target kinase inhibitor as a control.

  • Dose-response analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's IC50 for HPK1. Off-target effects often require higher concentrations.

  • Cell line selection: Use a cell line that does not express HPK1 as a negative control. Any observed cytotoxicity in this cell line is likely due to off-target effects.

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of HPK1 should rescue the on-target cytotoxic effects.

Q4: What are the key controls I should include in my cytotoxicity plate layout?

A4: A robust experiment should include the following controls:

  • Untreated Cells: Cells cultured in medium only. This represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This controls for any solvent-induced toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or Triton X-100 for maximum LDH release) to ensure the assay is working correctly.

  • Medium Background: Wells with culture medium only (no cells) to measure the background absorbance/fluorescence of the medium and assay reagents.[5][6]

  • Compound Background: Wells with medium and the highest concentration of this compound (no cells) to control for any interference from the compound itself.

Data Presentation

Below is an example of how to structure quantitative data from multiple cytotoxicity assays for this compound.

Table 1: Cytotoxicity of this compound on Jurkat Cells after 48-hour Incubation

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (RFU)
0 (Vehicle) 100 ± 4.50 ± 2.1150 ± 25
0.1 98 ± 5.11.5 ± 1.8165 ± 30
1 95 ± 6.24.2 ± 2.5250 ± 45
5 82 ± 7.115.8 ± 4.3850 ± 90
10 65 ± 8.533.5 ± 5.91600 ± 150
25 40 ± 9.358.1 ± 7.22800 ± 210
50 15 ± 4.882.4 ± 6.83500 ± 250
100 5 ± 2.194.6 ± 4.53700 ± 280
Data are presented as Mean ± Standard Deviation (n=3). RFU = Relative Fluorescence Units.

Experimental Protocols

MTT Cell Viability Assay (Colorimetric)

This assay measures the activity of mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][6][20]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[6]

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Colorimetric)

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay. Set up additional controls for maximum LDH release (cells lysed with Triton X-100) and spontaneous LDH release (vehicle-treated cells).[21][22]

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new, clean 96-well plate.[21]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22][23]

  • Measurement: Add a stop solution and measure the absorbance at ~490 nm. Percent cytotoxicity is calculated relative to the maximum and spontaneous LDH release controls.

Caspase-3/7 Activity Assay (Fluorometric/Luminometric)

This assay measures the activity of key executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells. The reagent typically contains a cell-lysis buffer and a pro-fluorescent or pro-luminescent caspase substrate (e.g., containing the DEVD sequence).[13][15]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for cell lysis and substrate cleavage.

  • Measurement: Measure the resulting fluorescence (e.g., Ex/Em ~499/521 nm) or luminescence using a plate reader.[16] The signal intensity is directly proportional to the amount of active caspase-3/7.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Prepare this compound Stock in DMSO B Culture & Harvest Cells C Seed Cells in 96-Well Plate B->C D Prepare Serial Dilutions & Controls E Treat Cells with Compound D->E F Incubate (e.g., 48h) E->F G MTT Assay F->G H LDH Assay I Caspase-3/7 Assay J Read Plate (Absorbance/Fluorescence) G->J H->J I->J K Calculate % Viability/ % Cytotoxicity J->K L Plot Dose-Response Curves & Determine IC50 K->L HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates Degradation SLP-76 Degradation SLP76->Degradation Leads to Downstream Downstream T-Cell Activation Signals (e.g., PLCγ1, ERK) SLP76->Downstream Promotes Degradation->Downstream Inhibits Inhibition Inhibition of T-Cell Activation Degradation->Inhibition Contributes to Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Blocks

References

Technical Support Center: Optimizing Hpk1-IN-29 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-29 in preclinical animal models. The information provided is intended to assist in overcoming common challenges related to the formulation and delivery of this potent hematopoietic progenitor kinase 1 (HPK1) inhibitor.

Disclaimer: Publicly available in vivo data for this compound is limited. Therefore, some recommendations and data presented are based on studies with other HPK1 inhibitors. Researchers should use this information as a starting point and perform their own formulation and vehicle tolerability studies for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and administration of this compound for in vivo experiments.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Poor Solubility My this compound is not dissolving in the desired vehicle. This compound, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility. The chosen vehicle may not be appropriate for the required concentration.1. Start with a stock solution in a strong organic solvent: Dissolve this compound in 100% DMSO first. 2. Use a multi-component vehicle system: A common strategy for poorly soluble compounds is to use a mixture of solvents and surfactants. For another HPK1 inhibitor, a formulation of 80% polyethylene glycol 400 (PEG400), 10% tocopheryl polyethylene glycol succinate (TPGS), and 10% ethanol has been used successfully.[1] 3. Sonication and gentle heating: After preparing the formulation, use a sonicator or gentle warming (e.g., 37°C) to aid dissolution. Avoid excessive heat which could degrade the compound. 4. pH adjustment: Although less common for oral formulations of this type, exploring pH adjustment of the final formulation (if compatible with the vehicle) could be considered.
Precipitation in Formulation The compound precipitates out of my formulation over time or upon dilution. The initial solvent may be incompatible with the final aqueous environment, or the formulation may be supersaturated.1. Prepare fresh formulations daily: Due to potential instability, it is best to prepare the dosing solution immediately before administration. 2. Optimize the co-solvent/surfactant ratio: Experiment with different ratios of PEG, TPGS, and other excipients like Tween 80 or Cremophor EL to improve stability. 3. Administer as a suspension: If a stable solution cannot be achieved at the target concentration, consider formulating this compound as a homogenous suspension using vehicles like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. Ensure the suspension is uniformly mixed before each administration.
Low Bioavailability Plasma concentrations of this compound are lower than expected after oral administration. This could be due to poor absorption from the GI tract, rapid metabolism, or efflux transporter activity.1. Improve solubility and dissolution rate: A well-solubilized formulation is key for good absorption. Refer to the "Poor Solubility" section. 2. Consider alternative administration routes: If oral bioavailability remains low, explore intraperitoneal (IP) injection. This route bypasses first-pass metabolism in the liver, which can sometimes increase exposure. 3. Incorporate permeation enhancers: Excipients like TPGS not only aid in solubilization but can also inhibit P-glycoprotein (P-gp) efflux pumps in the gut, potentially increasing absorption.
Vehicle-Related Toxicity The animal model is showing adverse effects like weight loss or lethargy, even in the vehicle control group. Some organic solvents or high concentrations of surfactants can cause toxicity in animal models.1. Conduct a vehicle tolerability study: Before initiating the main experiment, dose a small cohort of animals with the vehicle alone for the planned duration and observe for any adverse effects. 2. Reduce the concentration of organic solvents: Minimize the amount of DMSO or ethanol in the final formulation. A common practice is to keep the final DMSO concentration below 10%. 3. Explore alternative vehicles: Consider less harsh solvent systems. For example, a formulation in corn oil may be better tolerated for some compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[2][3] HPK1 is a negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound is expected to enhance the activation and proliferation of T-cells and other immune cells, thereby boosting the body's anti-tumor immune response.[2][4]

Q2: What is the molecular weight and chemical formula of this compound?

A2: The molecular weight of this compound is 489.45 g/mol , and its chemical formula is C₂₆H₁₈F₃N₅O₂.[5]

Q3: Are there any established in vivo formulations for this compound?

A3: There is no publicly available, validated in vivo formulation specifically for this compound. However, a formulation used for another novel small molecule HPK1 inhibitor ("CompK") in a syngeneic mouse model was a solution of 80% polyethylene glycol 400, 10% tocopheryl polyethylene glycol succinate, and 10% ethanol.[1] This provides a rational starting point for developing a formulation for this compound.

Q4: What are the typical routes of administration for HPK1 inhibitors in animal models?

A4: Both oral (p.o.) and intraperitoneal (i.p.) routes have been used for HPK1 inhibitors in preclinical studies. Oral administration is often preferred for its convenience and clinical relevance, but IP injection can be a viable alternative if oral bioavailability is a concern.

Q5: What pharmacokinetic properties should I expect from an HPK1 inhibitor?

A5: Pharmacokinetic (PK) properties can vary significantly between different compounds. For one novel HPK1 inhibitor, oral administration in mice at 10 mg/kg resulted in a maximum plasma concentration (Cmax) of 1801 ng/mL and a half-life of 0.6 hours after intravenous administration. It is crucial to perform a PK study for this compound to understand its specific absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.

Data Summary

The following table summarizes available data for various HPK1 inhibitors, which can serve as a reference for designing studies with this compound.

CompoundParameterValueSpeciesAdministration RouteSource
Novel HPK1 Inhibitor Formulation80% PEG400, 10% TPGS, 10% EthanolMouseOral (p.o.)[1]
Unnamed HPK1 Inhibitor Cmax1801 ng/mLMouseOral (p.o.) at 10 mg/kg
Unnamed HPK1 Inhibitor Bioavailability (F)116%MouseOral (p.o.) at 10 mg/kg
Unnamed HPK1 Inhibitor Half-life (t1/2)0.6 hoursMouseIntravenous (i.v.) at 1 mg/kg
Unnamed HPK1 Inhibitor Cmax518 ng/mLRatOral (p.o.) at 10 mg/kg
Unnamed HPK1 Inhibitor Bioavailability (F)80%RatOral (p.o.) at 10 mg/kg
Unnamed HPK1 Inhibitor Half-life (t1/2)0.8 hoursRatIntravenous (i.v.)

Experimental Protocols

Protocol 1: Preparation of a PEG400/TPGS/Ethanol Formulation

This protocol is adapted from a study on a different HPK1 inhibitor and should be optimized for this compound.[1]

  • Weigh the required amount of this compound for the desired concentration and number of animals.

  • Prepare the vehicle by mixing 80% polyethylene glycol 400 (PEG400), 10% tocopheryl polyethylene glycol succinate (TPGS), and 10% ethanol (v/v/v).

  • Add the vehicle to the weighed this compound powder.

  • Vortex the mixture thoroughly.

  • Use a sonicator bath for 10-15 minutes or until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

  • Prepare this formulation fresh before each dosing session.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling TCR TCR LAT LAT Signalosome TCR->LAT activates Antigen Antigen Antigen->TCR SLP76 SLP76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation promotes HPK1->SLP76 phosphorylates pSLP76 pSLP76 (Inactive) HPK1->pSLP76 leads to Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 inhibits Degradation Proteasomal Degradation pSLP76->Degradation undergoes

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_Prep Preparation cluster_Dosing In Vivo Dosing cluster_Monitoring Monitoring & Analysis Formulation 1. Formulate this compound (e.g., PEG400/TPGS/EtOH) Animal_Groups 3. Randomize Animal Groups (Vehicle, this compound) Formulation->Animal_Groups Vehicle 2. Prepare Vehicle Control Vehicle->Animal_Groups Dosing 4. Administer Treatment (e.g., Oral Gavage) Animal_Groups->Dosing Monitor 5. Monitor Animal Health (Weight, Clinical Signs) Dosing->Monitor PK_Samples 6. Collect Blood Samples (Pharmacokinetics) Dosing->PK_Samples Efficacy 7. Assess Anti-Tumor Efficacy (Tumor Volume) Dosing->Efficacy PD_Samples 8. Collect Tissues (Pharmacodynamics) Efficacy->PD_Samples

Caption: General Experimental Workflow for this compound In Vivo Studies.

Troubleshooting_Tree Start Start: this compound Delivery Issue Solubility Is the compound fully dissolved? Start->Solubility Precipitation Does it precipitate over time? Solubility->Precipitation Yes Solubilize Action: Use co-solvents (PEG400), add surfactant (TPGS), sonicate. Solubility->Solubilize No Toxicity Are there signs of toxicity? Precipitation->Toxicity No Fresh_Prep Action: Prepare fresh daily. Consider a suspension. Precipitation->Fresh_Prep Yes Vehicle_Study Action: Run vehicle tolerability study. Reduce harsh solvents. Toxicity->Vehicle_Study Yes Success Proceed with Experiment Toxicity->Success No Solubilize->Solubility Fresh_Prep->Precipitation Failure Re-evaluate Formulation Strategy Vehicle_Study->Failure

Caption: Troubleshooting Decision Tree for this compound Formulation.

References

Validation & Comparative

Comparative Selectivity Analysis of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Selectivity Profiles of Novel Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. The development of potent and selective HPK1 inhibitors is a key focus of current research. This guide provides a comparative analysis of the selectivity profiles of publicly disclosed HPK1 inhibitors, offering insights into their potential for therapeutic development. Due to the limited availability of specific data for a compound designated "Hpk1-IN-29," this guide will focus on other well-characterized HPK1 inhibitors for which detailed selectivity data has been published.

Selectivity Profiles of HPK1 Inhibitors

The selectivity of a kinase inhibitor is paramount to its safety and efficacy. Off-target inhibition can lead to unforeseen side effects and diminish the therapeutic window. Kinome-wide selectivity profiling is therefore a critical step in the characterization of any new inhibitor. Below is a summary of the selectivity data for representative HPK1 inhibitors against a panel of kinases.

KinaseGNE-6893 (% Inhibition @ 0.1 µM)RVU-293 (% Inhibition @ 100 nM)XHS (IC50, nM)XHV (IC50, nM)
HPK1 (MAP4K1) >99 >90 2.6 89
MAP4K2 (GCK)<50---
MAP4K3 (GLK)<50---
MAP4K5 (KHS)<50---
JAK1--1952.69968
JAK2-->10000>10000
CDK2-->10000>10000

Data for GNE-6893 indicates that out of 356 kinases tested, 347 showed less than 50% inhibition at a concentration of 0.1 µM[1]. Data for RVU-293 is based on a KINOMEscan assay at 100 nM. Specific data for other MAP4K family members was not provided in the available resources. Data for XHS and XHV showcases their selectivity against key off-target kinases JAK1, JAK2, and CDK2.

Experimental Methodologies

The data presented in this guide were generated using established biochemical kinase assays. Understanding the principles of these assays is crucial for interpreting the selectivity data.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. This assay is widely used for primary screening and profiling of kinase inhibitors.

Workflow:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a microplate well. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to the reaction. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The newly generated ATP is used by the luciferase to produce light.

  • Signal Detection: The luminescent signal is measured using a luminometer. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

cluster_0 ADP-Glo™ Kinase Assay Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) A->B C Add Kinase Detection Reagent (Convert ADP to ATP) B->C D Luminescence Generation (Luciferase/Luciferin) C->D E Measure Luminescence D->E

ADP-Glo™ Kinase Assay Workflow
LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

Principle:

The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. When both the antibody and the tracer are bound to the kinase, FRET occurs between the europium donor and the fluorescent acceptor on the tracer, resulting in a high TR-FRET signal. Test compounds that bind to the kinase active site compete with the tracer, leading to a decrease in the TR-FRET signal.

Workflow:

  • Assay Setup: The kinase, Eu-labeled antibody, fluorescent tracer, and test inhibitor are combined in a microplate well.

  • Incubation: The plate is incubated to allow the binding reactions to reach equilibrium.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. A decrease in the signal indicates that the test compound is binding to the kinase and displacing the tracer.

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates and leads to the degradation of key adaptor proteins, thereby dampening the T-cell response. Inhibitors of HPK1 block this negative feedback loop, leading to enhanced T-cell activation and anti-tumor immunity.

cluster_0 HPK1 Signaling in T-Cell Activation TCR TCR Activation Lck Lck TCR->Lck SLP76 SLP76 Lck->SLP76 HPK1 HPK1 Lck->HPK1 activates Degradation SLP76 Degradation SLP76->Degradation TC_Activation T-Cell Activation SLP76->TC_Activation HPK1->SLP76 phosphorylates HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 inhibits

References

Comparative Analysis of HPK1 Inhibitors: NDI-101150 In Vivo Efficacy and a Look at Hpk1-IN-29

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vivo performance of the hematopoietic progenitor kinase 1 (HPK1) inhibitor NDI-101150 reveals a promising anti-tumor agent. In contrast, a thorough search of publicly available data yielded no specific in vivo efficacy information for the compound identified as Hpk1-IN-29, precluding a direct comparative analysis.

This guide provides a comprehensive overview of the available preclinical data for NDI-101150, offering researchers, scientists, and drug development professionals a summary of its in vivo anti-tumor activity and mechanism of action. While a direct comparison with this compound is not possible due to the absence of published in vivo studies for the latter, this document serves as a valuable resource for understanding the therapeutic potential of targeting HPK1. This compound is described as a potent HPK1 inhibitor with potential for immune-related disease and tumor research, referencing patent WO2021175270A1, compound 38.[1]

NDI-101150: A Potent, Orally Bioavailable HPK1 Inhibitor

In Vivo Efficacy of NDI-101150

Preclinical studies in murine syngeneic tumor models have demonstrated significant anti-tumor efficacy of NDI-101150.

ModelTreatmentDosingTumor Growth Inhibition (TGI)Complete Regressions (CR)Immune Memory Response
CT26 (Colon Carcinoma) NDI-101150Once daily, oral50%Not ReportedNot Reported
EMT-6 (Breast Cancer) NDI-101150Once daily, oral85%7/10 mice100% rejection on re-challenge
EMT-6 (Breast Cancer) anti-PD-1 antibodyBenchmarkNot Reported1/10 miceNot Reported
Mechanism of Action and Pharmacodynamic Effects

The anti-tumor activity of NDI-101150 is attributed to its ability to broadly activate the immune system. In vitro and in vivo studies have revealed the following key mechanisms:

Experimental Protocols

In Vivo Syngeneic Tumor Model Studies

Detailed experimental protocols for the in vivo efficacy studies of NDI-101150 are based on publicly available information.

Animal Models:

  • BALB/c mice are typically used for the CT26 and EMT-6 syngeneic models.

Tumor Cell Implantation:

  • CT26 or EMT-6 tumor cells are implanted subcutaneously into the flank of the mice.

Treatment Administration:

  • Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups.

  • A benchmark antibody, such as an anti-PD-1 antibody, may be administered intraperitoneally.

Efficacy Endpoints:

  • Tumor volumes are measured regularly to determine tumor growth inhibition (TGI).

  • The number of complete regressions (CR) is recorded.

Pharmacodynamic Analyses:

HPK1 Signaling Pathway and Therapeutic Intervention

HPK1 acts as a crucial negative regulator of immune cell activation downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Activation & Function cluster_Downstream Downstream Signaling TCR TCR Engagement Lck_ZAP70 Lck/ZAP70 TCR->Lck_ZAP70 SLP76_LAT SLP-76/LAT Complex Lck_ZAP70->SLP76_LAT HPK1 HPK1 SLP76_LAT->HPK1 Recruitment & Activation PLCg1 PLCγ1 Activation SLP76_LAT->PLCg1 ERK ERK Activation SLP76_LAT->ERK pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation SLP-76 Degradation pSLP76->Degradation Degradation->SLP76_LAT Inhibition NFkB NF-κB Activation PLCg1->NFkB AP1 AP-1 Activation ERK->AP1 T_Cell_Activation T-Cell Activation, Proliferation & Cytokine Release NFkB->T_Cell_Activation AP1->T_Cell_Activation NDI_101150 NDI-101150 This compound NDI_101150->HPK1 Inhibition

Caption: HPK1 signaling pathway in T-cells and the point of intervention by HPK1 inhibitors.

Upon TCR engagement, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76 at Ser376. This phosphorylation event marks SLP-76 for degradation, which in turn attenuates downstream signaling pathways crucial for T-cell activation, including the PLCγ1, ERK, and NF-κB pathways. HPK1 inhibitors like NDI-101150 and this compound block the kinase activity of HPK1, preventing the phosphorylation and subsequent degradation of SLP-76. This action sustains the signaling cascade, leading to a more robust and prolonged T-cell response.

Comparative Experimental Workflow

The following diagram outlines a general workflow for the preclinical in vivo evaluation of HPK1 inhibitors.

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Efficacy & PD Analysis Tumor_Implant Syngeneic Tumor Cell Implantation (e.g., CT26, EMT-6) Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle HPK1_Inhibitor_A HPK1 Inhibitor A (e.g., NDI-101150) Randomization->HPK1_Inhibitor_A HPK1_Inhibitor_B HPK1 Inhibitor B (e.g., this compound) Randomization->HPK1_Inhibitor_B Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Randomization->Checkpoint_Inhibitor TGI_Analysis Tumor Growth Inhibition (TGI) & Complete Regression (CR) Analysis Vehicle->TGI_Analysis HPK1_Inhibitor_A->TGI_Analysis HPK1_Inhibitor_B->TGI_Analysis Checkpoint_Inhibitor->TGI_Analysis Immune_Memory Immune Memory Re-challenge TGI_Analysis->Immune_Memory PD_Analysis Pharmacodynamic Analysis (Flow Cytometry of Tumors/Spleens) TGI_Analysis->PD_Analysis

References

Validating the Mechanism of Action of Hpk1-IN-29: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hpk1-IN-29's performance with other alternative Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, supported by experimental data. Detailed methodologies for key validation assays are presented to enable researchers to replicate and build upon these findings.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately causing the ubiquitination and proteasomal degradation of SLP-76.[3] This cascade of events attenuates T-cell activation, proliferation, and cytokine production.

Given its role in dampening the anti-tumor immune response, HPK1 has emerged as a compelling therapeutic target in immuno-oncology.[2][4] Small molecule inhibitors of HPK1, such as this compound, aim to block this negative regulatory pathway, thereby enhancing T-cell-mediated tumor cell killing. This guide focuses on the validation of this compound's mechanism of action and compares its potency with other known HPK1 inhibitors.

Comparative Performance of HPK1 Inhibitors

The potency of this compound and other publicly disclosed HPK1 inhibitors has been evaluated using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While a direct head-to-head comparison in the same assay is not always available in the public domain, the following table summarizes reported IC50 values for this compound and a selection of alternative inhibitors.

InhibitorBiochemical IC50 (nM)Cellular pSLP-76 (S376) IC50 (nM)Primary T-cell IL-2 EC50 (nM)Source
This compound (or related lead compound) 0.231.5[5]
CFI-402411 related compound (33a) 2.01Not ReportedNot Reported
NDI-101150 related compound (14) 1.4 (Caliper assay, 1mM ATP)Not ReportedNot Reported
Insilico Medicine Compound 10.4Not ReportedNot Reported[6]
BMS Compound K 2.6Not ReportedNot Reported[7]
Merck Reverse Indazole Compound Not ReportedNot ReportedNot Reported
Sutent (Sunitinib) 15Not ReportedNot Reported[2]

Note: The presented IC50 values are sourced from different publications and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols for Mechanism of Action Validation

The validation of this compound's mechanism of action relies on robust biochemical and cell-based assays. These experiments are designed to demonstrate direct inhibition of HPK1 kinase activity and the downstream consequences on T-cell signaling.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay directly measures the enzymatic activity of purified HPK1 and the inhibitory effect of this compound.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

Protocol:

  • Reaction Setup: In a 384-well plate, combine purified recombinant HPK1 enzyme, the substrate (e.g., Myelin Basic Protein or a specific peptide), and varying concentrations of this compound (or other inhibitors).

  • Initiation: Start the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular SLP-76 Phosphorylation Assay

This cell-based assay confirms that this compound can inhibit HPK1 activity within a cellular context, leading to a reduction in the phosphorylation of its direct substrate, SLP-76.

Principle: Jurkat T-cells, which endogenously express the TCR signaling machinery, are stimulated to activate HPK1. The level of phosphorylated SLP-76 at Serine 376 is then quantified, typically by ELISA or Western blot. Inhibition of HPK1 by this compound will result in a dose-dependent decrease in pSLP-76 levels.

Protocol:

  • Cell Culture: Culture Jurkat T-cells in appropriate media.

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound for a specified time (e.g., 1-2 hours).

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and HPK1.

  • Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

  • Quantification of pSLP-76 (Ser376):

    • ELISA: Use a sandwich ELISA kit with a capture antibody specific for total SLP-76 and a detection antibody that recognizes the phosphorylated Serine 376 residue.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for pSLP-76 (Ser376). A loading control (e.g., total SLP-76 or a housekeeping protein) should be used for normalization.

  • Data Analysis: Determine the IC50 value by plotting the normalized pSLP-76 signal against the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further clarify the biological context and experimental procedures, the following diagrams are provided.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR/CD3 Lck Lck TCR->Lck Stimulation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits PLCg1 PLCγ1 Activation SLP76->PLCg1 ERK ERK Activation SLP76->ERK pSLP76 pSLP-76 (S376) HPK1->SLP76 Phosphorylates (at S376) Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibits Calcium Ca²⁺ Flux PLCg1->Calcium Cytokine Cytokine Production (e.g., IL-2) ERK->Cytokine Proliferation T-Cell Proliferation ERK->Proliferation Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Degradation->SLP76 Inhibits

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay Start_Bio Start Mix Mix HPK1, Substrate, & this compound Start_Bio->Mix Add_ATP Add ATP to Initiate Mix->Add_ATP Incubate_Bio Incubate (60 min) Add_ATP->Incubate_Bio Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Bio->Add_ADP_Glo Incubate_ADP Incubate (40 min) Add_ADP_Glo->Incubate_ADP Add_Detection Add Kinase Detection Reagent Incubate_ADP->Add_Detection Incubate_Detect Incubate (30-60 min) Add_Detection->Incubate_Detect Read_Lumi Read Luminescence Incubate_Detect->Read_Lumi Analyze_Bio Calculate IC50 Read_Lumi->Analyze_Bio Start_Cell Start Treat_Cells Treat Jurkat Cells with this compound Start_Cell->Treat_Cells Stimulate_Cells Stimulate with anti-CD3/CD28 Treat_Cells->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Quantify Quantify pSLP-76 (ELISA or Western Blot) Lyse_Cells->Quantify Analyze_Cell Calculate IC50 Quantify->Analyze_Cell

Caption: Workflow for HPK1 Inhibitor Validation.

References

Comparative Analysis of Hpk1-IN-29 Cross-reactivity with MAP4K Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of hematopoietic progenitor kinase 1 (HPK1) inhibitors, with a focus on the highly selective compound commonly known as CompK (also referred to as HPK1-IN-7), against other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. Due to the limited public information on a compound specifically named "Hpk1-IN-29," this guide will utilize data from well-characterized, potent, and selective HPK1 inhibitors to illustrate the principles of selectivity within the MAP4K family. The high degree of homology within the ATP-binding sites of MAP4K family members presents a significant challenge in developing selective inhibitors.[1]

Executive Summary

Selective inhibition of HPK1 (MAP4K1) is a promising strategy in cancer immunotherapy due to its role as a negative regulator of T-cell activation.[1] However, off-target inhibition of other MAP4K family members could lead to unintended biological consequences. This guide summarizes the available quantitative data on the selectivity of representative HPK1 inhibitors, provides detailed experimental methodologies for assessing cross-reactivity, and visualizes key signaling pathways and experimental workflows.

Quantitative Selectivity Profile of HPK1 Inhibitors

The following tables summarize the inhibitory activity (IC50) of several potent HPK1 inhibitors against various members of the MAP4K family. A higher IC50 value indicates weaker inhibition, and a higher selectivity fold (IC50 of off-target / IC50 of HPK1) demonstrates greater selectivity for HPK1.

Table 1: Selectivity Profile of CompK (HPK1-IN-7)

Kinase TargetCommon NameIC50 (nM)Selectivity Fold (vs. HPK1)
MAP4K1HPK12.6[2][3][4]1
MAP4K3GLK140[2][3][4]~54

Data sourced from MedchemExpress and other publications referencing CompK/HPK1-IN-7. The broader statement of ">50-fold selectivity" against other MAP4K family members is also widely cited.[1][5]

Table 2: Selectivity Profile of RVU-293

Kinase TargetCommon NameIC50 (nM)Selectivity Fold (vs. HPK1)
MAP4K1HPK1<11
MAP4K2GCK>1000>1000
MAP4K3GLK>1000>1000
MAP4K4HGK1515
MAP4K5KHS134134

Data adapted from a research poster by Ryvu Therapeutics.[6]

Table 3: Selectivity Profile of BWC4642 and BWC4496

Kinase TargetCommon NameBWC4642 IC50 (nM)BWC4496 IC50 (nM)
MAP4K1HPK1<2<2
MAP4K2GCK>30-fold selective>30-fold selective
MAP4K3GLK>30-fold selective>30-fold selective
MAP4K4HGK>30-fold selective>30-fold selective
MAP4K5KHS>30-fold selective>30-fold selective
MAP4K6MINK1>30-fold selective>30-fold selective

Data derived from a presentation by Bugworks. Specific IC50 values for off-targets were not provided, only the selectivity fold.[7]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of HPK1 inhibition and the methods used to assess selectivity, the following diagrams are provided.

MAP4K_Signaling_Pathway MAP4K Family Signaling Overview cluster_upstream Upstream Activators cluster_map4k MAP4K Family cluster_downstream Downstream Signaling TCR_BCR TCR / BCR HPK1 HPK1 (MAP4K1) TCR_BCR->HPK1 Activates Stress Cellular Stress GCK GCK (MAP4K2) Stress->GCK Activates GLK GLK (MAP4K3) Stress->GLK Activates HGK HGK (MAP4K4) Stress->HGK Activates KHS KHS (MAP4K5) Stress->KHS Activates MINK1 MINK1 (MAP4K6) Stress->MINK1 Activates JNK_p38 JNK / p38 MAPK Pathways HPK1->JNK_p38 Negative Regulator GCK->JNK_p38 GLK->JNK_p38 HGK->JNK_p38 KHS->JNK_p38 MINK1->JNK_p38 Immune_Modulation Immune Regulation JNK_p38->Immune_Modulation

Caption: Simplified MAP4K signaling pathways.

Kinase_Selectivity_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Biochemical Assay cluster_3 Data Analysis Compound Test Inhibitor (e.g., this compound) Serial_Dilution Serial Dilution Compound->Serial_Dilution Assay_Plate 384-well Plate Serial_Dilution->Assay_Plate Dispense Kinase_Panel Panel of MAP4K Family Kinases Kinase_Panel->Assay_Plate Dispense Incubation Incubate Kinase, Inhibitor, ATP, and Substrate Assay_Plate->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo, Z'-LYTE) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Selectivity_Det Determine Selectivity Profile IC50_Calc->Selectivity_Det

Caption: General workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

The following are generalized protocols for common biochemical assays used to determine the selectivity of kinase inhibitors. Specific parameters such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.

ADP-Glo™ Kinase Assay (Promega)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor.

    • Add the specific MAP4K family kinase and the appropriate peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and activate luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the ADP concentration.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Z'-LYTE™ SelectScreen™ Assay (Thermo Fisher Scientific)

This assay is based on Fluorescence Resonance Energy Transfer (FRET) and measures the differential cleavage of a phosphorylated versus a non-phosphorylated peptide substrate by a site-specific protease.

Methodology:

  • Compound Preparation: As described for the ADP-Glo™ assay.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor.

    • Add a mixture of the specific MAP4K family kinase and a FRET-peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature.

  • Development Reaction:

    • Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated FRET-peptide.

    • Incubate at room temperature.

  • Data Acquisition: Measure the fluorescence emission of both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein) fluorophores.

  • Analysis: Calculate the emission ratio. The degree of phosphorylation is determined from this ratio, which is then used to calculate the percent inhibition and subsequently the IC50 value.

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a substrate.

Methodology:

  • Compound Preparation: As described previously.

  • Kinase Reaction:

    • In a microfuge tube or plate, combine the test inhibitor, the specific MAP4K family kinase, and a suitable substrate (e.g., Myelin Basic Protein).

    • Initiate the reaction by adding a mixture of MgCl2 and [γ-33P]ATP.

    • Incubate at 30°C for a defined period.

  • Reaction Termination and Separation:

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Data Acquisition: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition and IC50 values as described for the other assays.

Conclusion

The development of highly selective HPK1 inhibitors is crucial for their therapeutic application in immuno-oncology. The data presented for compounds like CompK (HPK1-IN-7), RVU-293, and others demonstrate that it is possible to achieve significant selectivity for HPK1 over other MAP4K family members. Researchers and drug development professionals should employ a panel of biochemical assays, such as those described in this guide, to thoroughly characterize the selectivity profile of their lead compounds. This rigorous approach will help to minimize off-target effects and advance the development of safe and effective HPK1-targeted therapies.

References

Independent Validation of HPK1 Inhibitors: A Comparative Guide to Preclinical Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance the body's anti-tumor immunity by unleashing the full potential of T cells and other immune effector cells.[1] This guide provides a comparative analysis of the preclinical anti-tumor effects of several HPK1 inhibitors, including Hpk1-IN-29, CFI-402411, BGB-15025, and compounds from Gilead Sciences and Insilico Medicine. The objective is to offer a clear, data-driven overview to inform further research and development in this promising area of immuno-oncology.

Data Presentation: A Comparative Look at HPK1 Inhibitors

The following tables summarize the available quantitative data for various HPK1 inhibitors, providing a side-by-side comparison of their in vitro potency and in vivo efficacy. It is important to note that publicly available preclinical data for this compound is limited.

Table 1: In Vitro Potency of HPK1 Inhibitors

Compound NameDeveloper/ProviderHPK1 Enzymatic IC50Cellular pSLP76 Inhibition IC50IL-2 Production EC50Source(s)
This compoundAce TherapeuticsPotent inhibitor (specific IC50 not disclosed)Not DisclosedNot Disclosed[1]
CFI-402411Treadwell Therapeutics4.0 ± 1.3 nMBiologically effective concentrations demonstrated in patientsNot Disclosed[2][3]
BGB-15025BeiGene1.04 nM150 ± 14 nM (Jurkat cells)267 ± 39 nM (Jurkat cells)[4]
Spiro Compound 16Insilico Medicine/Gilead2.67 nMNot DisclosedNot Disclosed
ISM9182AInsilico MedicineNanomolar potency30 nM (human PBMCs)Not Disclosed[5][6]
Insilico Medicine Compound [I]Insilico Medicine10.4 nMMaintained at 50% inhibition at 100 mg/kg in vivoNot Disclosed[7]

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

Compound NameMouse ModelTreatment RegimenTumor Growth Inhibition (TGI)Combination Benefit with anti-PD-1Source(s)
This compoundNot DisclosedNot DisclosedNot DisclosedNot Disclosed
CFI-402411Variety of syngeneic modelsNot DisclosedPreclinical activity demonstratedSynergistic effects observed[8]
BGB-15025CT26Not DisclosedDemonstratedEnhanced anti-tumor activity[4]
BGB-15025EMT-6Not DisclosedDemonstratedEnhanced anti-tumor activity[4]
Spiro Compound 16CT26Not DisclosedGood antitumor efficacySynergistic effect observed
ISM9182ACT-26Oral administrationPotent antitumor effectsNot Disclosed[5][6]
Insilico Medicine Compound [I]CT2630 mg/kg p.o. twice daily42%TGI of 95% with anti-PD-1 (3 mg/kg i.p.)[7]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of anti-tumor effects. Below are representative protocols for key experiments cited in the evaluation of HPK1 inhibitors.

HPK1 Biochemical Kinase Assay

This assay determines the direct inhibitory effect of a compound on HPK1 enzymatic activity.

  • Reagents: Recombinant human HPK1 enzyme, ATP, and a suitable substrate (e.g., Myelin Basic Protein - MBP).

  • Procedure:

    • The HPK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

    • After a defined incubation period at a controlled temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The concentration of the compound that inhibits 50% of HPK1 activity (IC50) is calculated from a dose-response curve.

Cellular Phospho-SLP76 (pSLP76) Assay

This assay measures the inhibition of HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP76.

  • Cell Line: Jurkat T-cells or Peripheral Blood Mononuclear Cells (PBMCs) are commonly used.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the HPK1 inhibitor.

    • T-cell receptor (TCR) signaling is stimulated using anti-CD3/anti-CD28 antibodies.

    • Cells are lysed, and the level of phosphorylated SLP76 (at Ser376) is measured using methods such as Western Blot or a plate-based immunoassay (e.g., HTRF).

  • Data Analysis: The IC50 value is determined by the concentration of the inhibitor that reduces the pSLP76 signal by 50%.

T-cell Activation Assay (IL-2 Production)

This functional assay assesses the ability of an HPK1 inhibitor to enhance T-cell activation, measured by the production of the cytokine Interleukin-2 (IL-2).

  • Cells: Primary human T-cells or a T-cell line like Jurkat cells.

  • Procedure:

    • Cells are treated with the HPK1 inhibitor at different concentrations.

    • T-cell activation is induced with anti-CD3/anti-CD28 co-stimulation.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of secreted IL-2 is quantified using an ELISA or a similar immunoassay.

  • Data Analysis: The effective concentration that results in 50% of the maximal IL-2 production (EC50) is determined.

In Vivo Syngeneic Mouse Tumor Model

This model evaluates the anti-tumor efficacy of HPK1 inhibitors in immunocompetent mice.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used, depending on the origin of the tumor cell line.

  • Tumor Cell Line: A syngeneic colon carcinoma cell line, such as CT26, is frequently used.

  • Procedure:

    • Tumor cells are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, HPK1 inhibitor alone, anti-PD-1 antibody alone, and combination therapy).

    • The compounds are administered according to a specific dose and schedule (e.g., oral gavage daily).

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.

Mandatory Visualization

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling cascade. Inhibition of HPK1 is designed to block this negative feedback loop, thereby enhancing T-cell activation.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream_Signaling Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Recruitment PLCG1 PLCγ1 SLP76->PLCG1 Activation HPK1->SLP76 Phosphorylation (Ser376) (Negative Regulation) Hpk1_IN_29 This compound & Other Inhibitors Hpk1_IN_29->HPK1 Inhibition ERK ERK PLCG1->ERK Leads to NFkB NF-κB PLCG1->NFkB Leads to T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) ERK->T_Cell_Activation NFkB->T_Cell_Activation in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture 1. Syngeneic Tumor Cell Culture (e.g., CT26) implantation 2. Subcutaneous Implantation into Immunocompetent Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle hpk1_inhibitor HPK1 Inhibitor randomization->hpk1_inhibitor anti_pd1 anti-PD-1 randomization->anti_pd1 combination HPK1 Inhibitor + anti-PD-1 randomization->combination measurements 5. Regular Measurement of Tumor Volume & Body Weight vehicle->measurements hpk1_inhibitor->measurements anti_pd1->measurements combination->measurements analysis 6. Calculation of Tumor Growth Inhibition (TGI) measurements->analysis conclusion 7. Assessment of Anti-Tumor Efficacy analysis->conclusion

References

Benchmarking Hpk1-IN-29's Potency Against Known HPK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Hpk1-IN-29 against other known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The information is supported by experimental data from publicly available sources and is intended to assist researchers in evaluating the therapeutic potential of targeting HPK1.

Data Presentation: Comparative Potency of HPK1 Inhibitors

The following table summarizes the biochemical and cellular potency of this compound and a selection of other well-characterized HPK1 inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which indicates the concentration of an inhibitor required to reduce the activity of HPK1 or a downstream cellular event by 50%. Lower values signify higher potency.

InhibitorBiochemical IC50 (nM)Cellular AssayCellular IC50/EC50 (nM)Reference
This compound Data not publicly availableNot specifiedNot specified[1]
Compound I0.2pSLP-76 (Jurkat cells)3[2]
IL-2 Secretion (Primary T-cells)1.5 (EC50)[2]
Compound 220.061Not specifiedNot specified[3]
GNE-18581.9Not specifiedNot specified[3]
XHS2.6pSLP-76 (PBMCs)600[3]
Compound K2.6Not specifiedNot specified[3]
Compound 15b3.1Not specifiedNot specified[4]
HPK1-IN-5210.4Not specifiedNot specified[1]
KHK-620Not specifiedNot specified[5]
Bosutinib~500-700pSLP-76492-677[4]

Note: this compound is described as a potent HPK1 inhibitor and is associated with compound 38 in patent WO2021175270A1.[1] However, a specific IC50 value is not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of HPK1 inhibitors.

Biochemical Potency Assessment: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to HPK1 activity.

Workflow:

cluster_0 Biochemical Assay Workflow A 1. Kinase Reaction Incubation (HPK1, Substrate, ATP, Inhibitor) B 2. Termination & ATP Depletion (Add ADP-Glo™ Reagent) A->B 60 min RT C 3. ADP to ATP Conversion (Add Kinase Detection Reagent) B->C 40 min RT D 4. Luminescence Measurement C->D 30-60 min RT

Biochemical Assay Workflow Diagram

Methodology:

  • Reaction Setup: The kinase reaction is initiated by combining recombinant human HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor (like this compound) in a kinase buffer within the wells of a 384-well plate.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 60 minutes, to allow for the enzymatic reaction to proceed.

  • Termination and ATP Depletion: The kinase reaction is stopped by adding ADP-Glo™ Reagent. This reagent also depletes any remaining ATP from the reaction mixture. This step is crucial to ensure that the subsequent luminescence signal is directly proportional to the amount of ADP produced.

  • ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is added to the wells. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP then acts as a substrate for a luciferase, which generates a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the compound being tested. The IC50 value is then calculated from a dose-response curve.

Cellular Target Engagement: Phospho-SLP-76 (pSLP-76) Assay

This cell-based assay measures the phosphorylation of a direct downstream substrate of HPK1, the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), at serine 376. Inhibition of HPK1 leads to a decrease in pSLP-76 levels.

Workflow:

cluster_1 pSLP-76 Assay Workflow A 1. Cell Treatment (e.g., Jurkat cells + Inhibitor) B 2. Cell Stimulation (e.g., anti-CD3/CD28) A->B C 3. Cell Lysis B->C D 4. Detection of pSLP-76 (e.g., ELISA, TR-FRET) C->D

pSLP-76 Assay Workflow Diagram

Methodology:

  • Cell Culture and Treatment: A suitable T-cell line, such as Jurkat cells, or primary human peripheral blood mononuclear cells (PBMCs) are cultured. The cells are then pre-incubated with varying concentrations of the HPK1 inhibitor.

  • T-Cell Receptor (TCR) Stimulation: The T-cells are stimulated to activate the TCR signaling pathway, for example, by using anti-CD3 and anti-CD28 antibodies. This stimulation leads to the activation of HPK1.

  • Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular proteins.

  • Detection of pSLP-76: The level of phosphorylated SLP-76 at serine 376 in the cell lysates is quantified. This can be achieved through various methods, including:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Utilizes a capture antibody specific for total SLP-76 and a detection antibody that specifically recognizes the phosphorylated form at Ser376.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Employs a pair of antibodies labeled with a donor and an acceptor fluorophore that bind to total and phosphorylated SLP-76, respectively. Proximity of the antibodies upon binding to the target protein results in a FRET signal.

  • Data Analysis: The signal is measured, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Functional Cellular Potency: IL-2 Secretion Assay

This assay assesses the functional consequence of HPK1 inhibition by measuring the secretion of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation and activation. Since HPK1 is a negative regulator of T-cell activation, its inhibition is expected to increase IL-2 production.

Workflow:

cluster_2 IL-2 Secretion Assay Workflow A 1. Isolate & Culture PBMCs B 2. Treat with Inhibitor A->B C 3. Stimulate T-cells (e.g., anti-CD3/CD28) B->C D 4. Collect Supernatant C->D E 5. Quantify IL-2 (e.g., ELISA) D->E

IL-2 Secretion Assay Workflow Diagram

Methodology:

  • Cell Preparation: Human PBMCs are isolated from whole blood using density gradient centrifugation.

  • Inhibitor Treatment: The PBMCs are plated and treated with a range of concentrations of the HPK1 inhibitor.

  • T-Cell Stimulation: The T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and subsequent IL-2 secretion.

  • Incubation and Supernatant Collection: The cells are incubated for a period, typically 24 to 72 hours, to allow for IL-2 to be secreted into the cell culture supernatant. The supernatant is then carefully collected.

  • IL-2 Quantification: The concentration of IL-2 in the collected supernatant is measured using a commercially available ELISA kit.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that results in a 50% maximal increase in IL-2 secretion, is calculated from the dose-response curve.

HPK1 Signaling Pathway

HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, leading to an attenuation of the T-cell response. Inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_active Active HPK1 LAT_SLP76->HPK1_active Downstream_Signaling Downstream Signaling (e.g., PLCγ1, Erk) LAT_SLP76->Downstream_Signaling pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 Phosphorylates Ub_Degradation Ubiquitination & Degradation of SLP-76 pSLP76->Ub_Degradation Ub_Degradation->LAT_SLP76 Attenuates IL2_Production IL-2 Production Downstream_Signaling->IL2_Production Hpk1_IN_29 This compound Hpk1_IN_29->HPK1_active Inhibits

HPK1 Negative Feedback Loop in T-Cell Signaling

Pathway Description:

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of key protein kinases such as Lck and ZAP70. This results in the formation of the LAT/SLP-76 signalosome complex, which is critical for propagating downstream signals that ultimately drive T-cell activation and the production of cytokines like IL-2. HPK1 is also activated as part of this process and acts as a negative feedback regulator by phosphorylating SLP-76 at the Serine 376 residue. This phosphorylation event marks SLP-76 for ubiquitination and subsequent proteasomal degradation, thereby dampening the T-cell activation signal. Small molecule inhibitors, such as this compound, block the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and leading to a more sustained and robust T-cell response.

References

The Synergistic Alliance: Evaluating HPK1 Inhibition in Combination with Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Immuno-Oncology

The landscape of cancer immunotherapy is continually evolving, with a primary focus on strategies that can overcome resistance to immune checkpoint inhibitors (ICIs) and enhance anti-tumor responses. One of the most promising intracellular targets to emerge is the Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. This guide provides a comprehensive evaluation of the synergistic effects observed when combining HPK1 inhibitors, exemplified by preclinical compounds like Hpk1-IN-29, with established checkpoint inhibitors such as anti-PD-1/PD-L1 antibodies.

The Rationale for Combination: Unleashing T-Cell Potential

HPK1, also known as MAP4K1, functions as a critical intracellular checkpoint, dampening T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream adapter proteins, notably SLP-76, leading to its degradation.[3][4] This action attenuates T-cell activation, proliferation, and cytokine release, effectively acting as a brake on the immune response.[1] Tumors can exploit this pathway to evade immune destruction.[1]

By pharmacologically inhibiting HPK1's kinase activity, the "brake" is released. This enhances the strength and duration of TCR signaling, lowers the threshold for T-cell activation, and promotes a more robust anti-tumor immune response.[3][5][6] This enhanced T-cell function creates an ideal environment for checkpoint inhibitors to exert their effects. ICIs like anti-PD-1 work by blocking extrinsic inhibitory signals at the cell surface. The combination of an HPK1 inhibitor (working intracellularly) and an ICI (working extracellularly) results in a potent, two-pronged attack that reinvigorates T-cells to effectively recognize and eliminate cancer cells.[7][8] Preclinical studies have consistently shown that this combination can overcome resistance to ICI monotherapy, particularly in tumors with low antigenicity.[6][9]

Comparative Efficacy of HPK1 Inhibition with Checkpoint Blockade

Numerous preclinical studies utilizing syngeneic mouse tumor models have demonstrated the superior efficacy of combining HPK1 inhibitors with anti-PD-1 or anti-PD-L1 antibodies. The data consistently show a significant increase in tumor growth inhibition (TGI) and, in some cases, complete tumor regression compared to either agent alone.

Treatment Group Tumor Model Tumor Growth Inhibition (TGI %) Key Findings Reference Compound
HPK1 InhibitorCT26 (Colorectal)42%Moderate single-agent activity.Unnamed Insilico Medicine Compound
Anti-PD-1CT26 (Colorectal)36%Modest single-agent activity.N/A
HPK1 Inhibitor + Anti-PD-1 CT26 (Colorectal) 95% Strong synergistic effect leading to near-complete tumor inhibition. Unnamed Insilico Medicine Compound
HPK1 InhibitorMC38-OVA (Colorectal)Modest ActivityShowed modest antitumor activity as a monotherapy.DS-21150768
Anti-PD-L1MC38-OVA (Colorectal)Modest ActivityShowed modest antitumor activity as a monotherapy.N/A
HPK1 Inhibitor + Anti-PD-L1 MC38-OVA (Colorectal) Significant Suppression Significantly delayed tumor growth compared to either monotherapy. DS-21150768
Anti-PD-1MC38 (Colorectal)Modest ActivityModest tumor regression observed.N/A
HPK1 Inhibitor ("CompK") + Anti-PD-1 MC38 (Colorectal) "Superb" Antitumor Efficacy Combination led to improved immune responses and superior efficacy. "CompK"

Table 1: Summary of preclinical efficacy data from various studies investigating the combination of HPK1 inhibitors and checkpoint blockade in syngeneic mouse models.[1][10]

Comparison with Other Combination Strategies

While the synergy between HPK1 inhibitors and checkpoint blockade is compelling, other combination strategies are also under active investigation. Below is a comparison with two alternative approaches.

Combination Strategy Mechanism of Synergy Primary Tumor Types (Preclinical/Clinical) Key Advantages
HPK1 Inhibitor + Checkpoint Inhibitor Enhances intrinsic T-cell activation by blocking a key negative regulator, increasing T-cell sensitivity and function, making them more responsive to checkpoint blockade.[1][5]Solid Tumors (Colorectal, Lung, RCC), Lymphoma.[1][7][11]Directly targets T-cell signaling; potential to overcome resistance in tumors with low antigenicity.[6]
PARP Inhibitor + Checkpoint Inhibitor Induces DNA damage, increasing tumor neoantigen presentation and upregulating PD-L1 expression, thereby making tumors more visible and susceptible to the immune system.Ovarian, Breast (especially BRCA-mutated), Prostate, Pancreatic.Leverages DNA damage repair pathways; established efficacy in specific genetic contexts (e.g., BRCA mutations).
ITK Inhibitor + Checkpoint Inhibitor Promotes Th1-polarizing immune responses over Th2, enhancing cytotoxic T-lymphocyte activity which is synergistic with checkpoint inhibition.[12]Solid Tumors (Colorectal), Lymphoma.[12]Skews the immune response towards a more effective anti-tumor phenotype.[12]

Table 2: Objective comparison of HPK1 inhibitor combination therapy with other emerging immuno-oncology strategies.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental design, the following diagrams illustrate the key pathways and processes.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream Downstream Activation TCR TCR Lck Lck TCR->Lck CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT HPK1 HPK1 LAT->HPK1 Recruits SLP76 SLP-76 LAT->SLP76 Recruits HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) PLCG1 PLCγ1 SLP76->PLCG1 Activates Degradation SLP-76 Degradation pSLP76->Degradation Degradation->PLCG1 Inhibits ERK Erk PLCG1->ERK Activation T-Cell Activation (Cytokines, Proliferation) ERK->Activation Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Blocks

HPK1 signaling pathway and the mechanism of inhibition.

Synergistic_Mechanism cluster_HPK1i HPK1 Inhibitor Action cluster_ICI Checkpoint Inhibitor Action HPK1i This compound TCR_Signal Enhanced TCR Signaling HPK1i->TCR_Signal TCell_Func Increased T-Cell Activation & Proliferation TCR_Signal->TCell_Func Synergy Synergistic Anti-Tumor Immunity TCell_Func->Synergy ICI Anti-PD-1 PD1_Block Blocks PD-1/PD-L1 Inhibitory Signal ICI->PD1_Block TCell_Exhaust Prevents T-Cell Exhaustion PD1_Block->TCell_Exhaust TCell_Exhaust->Synergy

Logical flow of the synergistic anti-tumor effect.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (e.g., 2-3 weeks) cluster_analysis Endpoint Analysis Implantation Day 0: Subcutaneous implantation of tumor cells (e.g., MC38) into syngeneic mice. Randomization Day 7-10: Tumors reach ~100 mm³. Randomize mice into treatment groups. Implantation->Randomization Group1 Vehicle Group2 HPK1 Inhibitor (e.g., daily p.o.) Group3 Anti-PD-1 (e.g., 2x/week i.p.) Group4 Combination (HPK1-i + Anti-PD-1) Tumor_Growth Monitor Tumor Volume (2-3x per week) Randomization->Tumor_Growth Endpoint Day 21-28 (or ethical endpoint): Sacrifice mice Tumor_Growth->Endpoint Analysis Analyze Tumors & Spleens: - Flow Cytometry (TILs) - Cytokine Analysis - Immunohistochemistry Endpoint->Analysis

A typical experimental workflow for in vivo studies.

Experimental Protocols

A generalized protocol for evaluating the in vivo synergy of an HPK1 inhibitor with a checkpoint inhibitor in a syngeneic mouse model is detailed below.

1. Cell Culture and Animal Models:

  • Cell Lines: Murine colorectal adenocarcinoma cell lines such as MC38 or CT26 are commonly used.[1][13] They are maintained in appropriate media (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Animals: 6-8 week old female C57BL/6 mice (for MC38) or BALB/c mice (for CT26) are used, as they are syngeneic to the tumor cell lines, ensuring a competent immune system.[5][14]

2. Tumor Implantation and Treatment:

  • Implantation: Mice are subcutaneously injected in the right flank with 0.5 to 1.0 x 10⁶ tumor cells suspended in ~100 µL of sterile PBS.[3]

  • Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using digital calipers, calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 75-100 mm³, mice are randomized into four treatment groups (n=8-10 mice per group):

    • Vehicle Control

    • HPK1 Inhibitor (e.g., administered daily by oral gavage)

    • Anti-PD-1/PD-L1 Antibody (e.g., 10 mg/kg administered intraperitoneally twice a week)

    • Combination of HPK1 Inhibitor and Anti-PD-1/PD-L1

  • Treatment Duration: Treatment typically continues for 2 to 4 weeks. Animal body weight and general health are monitored throughout the study.[1][13]

3. Endpoint Analysis:

  • Tissue Collection: At the end of the study, mice are euthanized. Tumors, spleens, and tumor-draining lymph nodes are harvested for analysis.

  • Flow Cytometry: Single-cell suspensions are prepared from tumors and lymphoid organs.[14] These are then stained with fluorescently-labeled antibodies to characterize immune cell populations (e.g., CD8+ T-cells, CD4+ T-cells, regulatory T-cells, NK cells) and their activation status (e.g., expression of PD-1, Granzyme B, IFN-γ).[9]

  • Immunohistochemistry (IHC): Tumor sections can be stained to visualize the infiltration and spatial distribution of immune cells within the tumor microenvironment.

  • Cytokine Analysis: Blood serum or supernatants from restimulated splenocytes can be analyzed for key cytokines (e.g., IFN-γ, TNF-α, IL-2) using multiplex assays or ELISA.

Conclusion

The pharmacological inhibition of HPK1 represents a highly promising strategy to enhance the efficacy of checkpoint inhibitors. By targeting a key intracellular negative regulator of T-cell signaling, HPK1 inhibitors can lower the activation threshold and boost the function of T-cells, creating a synergistic combination with ICIs that block extrinsic inhibitory signals. The robust preclinical data, demonstrating superior tumor control with the combination therapy, strongly supports the continued clinical development of HPK1 inhibitors as a cornerstone of next-generation immuno-oncology regimens. This approach holds the potential to expand the benefits of immunotherapy to a wider range of patients, including those with tumors currently resistant to checkpoint blockade alone.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Hpk1-IN-29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Hpk1-IN-29, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

This compound is under investigation for its potential in enhancing anti-tumor immunity by negatively regulating the activation of T cells, B cells, and dendritic cells.[1][2] As with many potent kinase inhibitors, this compound requires careful handling to minimize exposure and prevent adverse effects.

Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally related compound, Hpk1-IN-21, indicates potential hazards. Hpk1-IN-21 is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects.[3] Therefore, a cautious approach is warranted. The following table summarizes the recommended PPE for various procedures involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- ANSI-approved Safety Goggles with side shields- N95 or higher rated respirator (in the absence of a certified chemical fume hood)
Solubilization and Dilution - Disposable Nitrile Gloves- Laboratory Coat- ANSI-approved Safety Goggles with side shields- Work within a certified chemical fume hood
Cell Culture and In Vitro Assays - Disposable Nitrile Gloves- Laboratory Coat- ANSI-approved Safety Goggles or a face shield if splashing is possible
Waste Disposal - Disposable Nitrile Gloves- Laboratory Coat- ANSI-approved Safety Goggles

Safe Handling and Disposal Workflow

Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram outlines the key steps for the safe handling of this compound, from initial receipt to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Disposal a Receiving and Inspection b Log Compound Information a->b c Store at Recommended Temperature b->c d Don Appropriate PPE e Weighing and Aliquoting d->e f Solubilization e->f g Perform Experiment f->g h Decontaminate Work Surfaces g->h i Segregate and Dispose of Waste h->i j Remove and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

General Handling Precautions:

  • Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing.[4]

  • Ventilation: Always handle the compound in a well-ventilated area. For weighing and solubilizing, a certified chemical fume hood is mandatory.[4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

Disposal Plan:

All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Avoid release to the environment.[3]

HPK1 Signaling Pathway Overview

To provide context for the research applications of this compound, the following diagram illustrates the general signaling pathway of HPK1. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[5][6] Inhibition of HPK1 is being explored as a strategy to enhance the immune response against cancer cells.[5][6]

Simplified HPK1 Signaling Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates Downstream Downstream Signaling (e.g., JNK/AP-1) SLP76->Downstream Activates TCell T-Cell Activation and Proliferation Downstream->TCell Promotes Hpk1_IN_29 This compound Hpk1_IN_29->HPK1 Inhibits

Caption: Overview of the HPK1 signaling cascade in T-cells.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.